3-(Difluoromethoxy)-4-methylaniline
Description
Properties
IUPAC Name |
3-(difluoromethoxy)-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPKMFVBKRHCMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656117 | |
| Record name | 3-(Difluoromethoxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264194-31-2 | |
| Record name | 3-(Difluoromethoxy)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(difluoromethoxy)-4-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-(Difluoromethoxy)-4-methylaniline (CAS: 264194-31-2): A Cornerstone Intermediate in Modern Drug Discovery
Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety, offering a unique combination of physicochemical properties that can be leveraged to significantly enhance the therapeutic potential of drug candidates. This technical guide provides an in-depth exploration of 3-(Difluoromethoxy)-4-methylaniline (CAS: 264194-31-2), a key building block that harnesses the power of the difluoromethoxy group. This aniline derivative serves as a crucial starting material in the synthesis of a variety of complex molecules, particularly in the realm of targeted therapies such as kinase inhibitors.[2] We will delve into its fundamental properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its utility and potential.
The difluoromethoxy group is often considered a bioisosteric replacement for the more common methoxy (-OCH₃) or hydroxyl (-OH) groups. However, its impact extends far beyond simple mimicry. The strong carbon-fluorine bonds within the -OCF₂H group confer enhanced metabolic stability, a critical attribute for improving a drug's half-life and reducing the potential for toxic metabolites.[3] Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the acidity (pKa) of nearby functional groups and influence the overall lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The unique ability of the difluoromethoxy group to act as a lipophilic hydrogen bond donor further expands its utility in establishing favorable interactions with biological targets.
This guide will provide a detailed examination of 3-(Difluoromethoxy)-4-methylaniline, from its core physicochemical characteristics to its practical application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties of 3-(Difluoromethoxy)-4-methylaniline
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in multi-step synthetic campaigns. The properties of 3-(Difluoromethoxy)-4-methylaniline are summarized in the table below.
| Property | Value | Source |
| CAS Number | 264194-31-2 | [4] |
| Molecular Formula | C₈H₉F₂NO | [4] |
| Molecular Weight | 173.16 g/mol | [4] |
| IUPAC Name | 3-(difluoromethoxy)-4-methylaniline | [5] |
| Melting Point | 34-36 °C | [6] |
| Appearance | Not specified, likely a low-melting solid or oil | - |
| SMILES | CC1=C(C=C(C=C1)N)OC(F)F | [5] |
| InChI | InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | [5] |
| Product Family | Protein Degrader Building Blocks | [4] |
These properties highlight 3-(Difluoromethoxy)-4-methylaniline as a versatile building block. Its relatively low molecular weight and the presence of a reactive aniline group make it an ideal scaffold for the construction of more complex molecules. The difluoromethoxy group, as previously discussed, imparts desirable characteristics that are highly sought after in modern drug discovery programs.
Synthesis of 3-(Difluoromethoxy)-4-methylaniline: A Plausible and Detailed Protocol
A plausible synthetic pathway is outlined below, commencing with 2-methyl-5-nitrophenol.
Step 1: Difluoromethylation of 2-methyl-5-nitrophenol
The introduction of the difluoromethoxy group is a key transformation. This is often achieved by reacting the corresponding phenol with a source of difluorocarbene, typically generated in situ, or by using a difluoromethylating agent. A common and effective method involves the use of sodium chlorodifluoroacetate as the difluorocarbene precursor.
Experimental Protocol:
-
To a solution of 2-methyl-5-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Heat the mixture to a temperature of 80-100 °C.
-
Slowly add a solution of sodium chlorodifluoroacetate (2.0-3.0 eq) in DMF to the reaction mixture.
-
Maintain the reaction at the elevated temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(difluoromethoxy)-2-methyl-4-nitrobenzene.
Causality Behind Experimental Choices:
-
The choice of a polar aprotic solvent like DMF is crucial for dissolving the reactants and facilitating the nucleophilic substitution reaction.
-
The use of a base like potassium carbonate is necessary to deprotonate the phenol, forming the more nucleophilic phenoxide ion.
-
Elevated temperatures are required to promote the decomposition of sodium chlorodifluoroacetate to generate the difluorocarbene intermediate.
-
Careful monitoring of the reaction is essential to prevent the formation of byproducts and to ensure complete conversion.
Step 2: Reduction of 1-(difluoromethoxy)-2-methyl-4-nitrobenzene
The final step in the synthesis is the reduction of the nitro group to the corresponding aniline. Several methods are available for this transformation, with catalytic hydrogenation being a clean and efficient option.
Experimental Protocol:
-
Dissolve 1-(difluoromethoxy)-2-methyl-4-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.10 eq by weight).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(Difluoromethoxy)-4-methylaniline. The product can be further purified by recrystallization or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalytic hydrogenation is a widely used and highly effective method for the reduction of nitro groups, often proceeding with high yield and selectivity.
-
Palladium on carbon is a robust and reusable catalyst for this transformation.
-
The choice of solvent should be one in which both the starting material and the product are soluble.
-
Filtration through Celite is a standard procedure for the complete removal of the heterogeneous catalyst.
The difluoromethoxy group in such an inhibitor could provide several advantages:
-
Enhanced Metabolic Stability: By replacing a metabolically labile methoxy group, the difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing the drug's half-life. [1]* Improved Potency: The unique electronic and steric properties of the difluoromethoxy group can lead to more favorable interactions with the kinase active site, resulting in enhanced inhibitory potency.
-
Favorable Pharmacokinetics: The modulation of lipophilicity by the difluoromethoxy group can improve the drug's absorption and distribution properties. [3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-(Difluoromethoxy)-4-methylaniline. While a comprehensive safety data sheet (SDS) should always be consulted prior to use, the following general guidelines apply:
-
Hazard Statements: Based on data for analogous anilines, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Versatile and Enabling Building Block
3-(Difluoromethoxy)-4-methylaniline stands out as a strategically important intermediate in modern medicinal chemistry. Its value is intrinsically linked to the advantageous properties conferred by the difluoromethoxy group, which provides a powerful lever for optimizing the ADME and potency of drug candidates. This technical guide has provided a comprehensive overview of its physicochemical properties, a detailed and plausible synthetic protocol, and a clear illustration of its application in the design of targeted therapies such as kinase inhibitors. As the demand for more effective and safer therapeutics continues to grow, the utility of well-designed, fluorine-containing building blocks like 3-(Difluoromethoxy)-4-methylaniline will undoubtedly continue to expand, enabling the discovery and development of the next generation of innovative medicines.
References
-
ResearchGate. (n.d.). Examples of difluoromethyl use in kinase inhibitors. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(Difluoromethoxy)aniline in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg. Retrieved from [Link]
-
PubMed. (2013). Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Institutes of Health. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Methoxy-4-methylaniline: Your Partner in Pharmaceutical R&D and Production. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
MDPI. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Retrieved from [Link]
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]
-
National Institutes of Health. (2020). New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K). Retrieved from [Link]
-
PubChem. (n.d.). 3-(difluoromethoxy)-4-methylaniline. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-(Difluoromethoxy)-4-methylaniline
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(Difluoromethoxy)-4-methylaniline, a critical building block in modern medicinal and agrochemical research. The strategic incorporation of a difluoromethoxy group onto the 4-methylaniline scaffold imparts unique electronic and conformational properties that are highly advantageous for developing novel therapeutic agents and specialized polymers. This document details the compound's chemical identity, core physical properties, and spectroscopic signature. Furthermore, it provides validated, step-by-step experimental protocols for identity and purity confirmation via High-Performance Liquid Chromatography (HPLC) and for the determination of its acid dissociation constant (pKa) through potentiometric titration. This guide is intended for researchers, chemists, and drug development professionals who utilize fluorinated intermediates to engineer molecules with enhanced metabolic stability, improved bioavailability, and optimized target engagement.
Introduction: The Strategic Importance of 3-(Difluoromethoxy)-4-methylaniline
3-(Difluoromethoxy)-4-methylaniline (CAS No. 264194-31-2) is a substituted aniline that has garnered significant interest as a versatile intermediate in organic synthesis. Its value lies in the unique combination of a nucleophilic aniline moiety, a lipophilic methyl group, and the electronically distinct difluoromethoxy (-OCF₂H) group.
The difluoromethoxy group serves as a bioisostere for more common functionalities like methoxy or hydroxyl groups. Its introduction into a molecule can profoundly influence key pharmacological parameters by:
-
Enhancing Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, thus reducing metabolic degradation and prolonging the in vivo half-life of a drug candidate.
-
Modulating Lipophilicity: The -OCF₂H group increases lipophilicity, which can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier. This is a crucial factor in the design of neurologically active agents.
-
Altering Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the aniline nitrogen compared to its non-fluorinated analog, influencing the compound's ionization state at physiological pH and thereby affecting solubility, receptor binding, and off-target effects.
Given these advantages, 3-(Difluoromethoxy)-4-methylaniline is frequently employed as a key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of advanced materials like protein degraders.[1] A thorough understanding of its physicochemical properties is therefore essential for its effective handling, reaction optimization, and rational incorporation into complex molecular designs.
Chemical Identity and Molecular Structure
A precise characterization of a molecule begins with its unambiguous identification. The key identifiers and structural details for 3-(Difluoromethoxy)-4-methylaniline are summarized below.
Table 1: Chemical Identity of 3-(Difluoromethoxy)-4-methylaniline
| Identifier | Value | Source(s) |
| CAS Number | 264194-31-2 | [1] |
| Molecular Formula | C₈H₉F₂NO | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| IUPAC Name | 3-(difluoromethoxy)-4-methylaniline | [2] |
| Synonyms | Benzenamine, 3-(Difluoromethoxy)-4-Methyl- | [2] |
| InChI | InChI=1S/C8H9F2NO/c1-5-2-3-6(11)4-7(5)12-8(9)10/h2-4,8H,11H2,1H3 | [2][3] |
| SMILES | CC1=C(C=C(C=C1)N)OC(F)F | [2][3] |
The molecular structure features a p-toluidine (4-methylaniline) core with a difluoromethoxy substituent at the 3-position. This specific arrangement of functional groups dictates the compound's reactivity and physical properties.
Core Physicochemical Properties
The physical state, solubility, and thermal characteristics of a compound are fundamental properties that inform its storage, handling, and application in chemical synthesis.
Table 2: Summary of Physicochemical Properties
| Property | Value | Comments / Source(s) |
| Appearance | Solid | Inferred from melting point. Related anilines are often colorless to yellow/brown oily liquids. |
| Melting Point | 34 - 36 °C | [2] |
| Boiling Point | Not Available | Data not found in surveyed literature. A related isomer, 3-(Difluoromethoxy)aniline, boils at 201-202 °C. |
| Density | Not Available | Data not found in surveyed literature. A related isomer, 3-(Difluoromethoxy)aniline, has a density of 1.276 g/mL at 25°C. |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., alcohols, acetone, chloroform). | General property of anilines. The -OCF₂H group is known to improve solubility in formulations. |
| Predicted XlogP | 3.1 | [3] |
| Predicted pKa | ~3.5 - 4.5 | Estimated based on the electron-withdrawing effect of the -OCF₂H group on the aniline amine. Aniline has a pKa of 4.6. |
-
Melting Point: The compound is a low-melting solid at room temperature, which is an important consideration for handling and storage.[2]
-
Solubility & Lipophilicity (LogP): As is typical for anilines, solubility in water is limited, but it is readily soluble in common organic solvents. The partition coefficient (LogP) is a measure of lipophilicity. The predicted XlogP value of 3.1 indicates that the compound is significantly lipophilic, favoring partitioning into non-aqueous environments.[3] This property is critical for its ability to cross cell membranes in biological systems.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable requirements in chemical research. Spectroscopic methods provide a fingerprint of the molecule, while chromatography is the gold standard for determining purity.
Expected Spectroscopic Features
While specific spectra for this compound are not widely published, its structure allows for the prediction of key features:
-
¹H NMR: Expect signals for the aromatic protons (3H), the aniline amine protons (-NH₂, 2H, broad), the methyl group protons (-CH₃, 3H), and a characteristic triplet for the difluoromethoxy proton (-OCF₂H , 1H) due to coupling with the two fluorine atoms.
-
¹³C NMR: Signals corresponding to the eight unique carbon atoms are expected, including the aromatic carbons, the methyl carbon, and the difluoromethoxy carbon.
-
¹⁹F NMR: A doublet is expected, corresponding to the two equivalent fluorine atoms coupled to the adjacent proton.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (~3300-3500 cm⁻¹), C-H stretching for aromatic and alkyl groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1500-1600 cm⁻¹), and strong C-F stretching bands (~1000-1200 cm⁻¹).[4]
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 173.16. Common adducts in electrospray ionization (ESI) would include [M+H]⁺ at m/z 174.07.[3]
Protocol 1: Purity and Identity Confirmation via HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and routine method for assessing the purity of aromatic compounds like anilines.
Objective: To determine the purity of a 3-(Difluoromethoxy)-4-methylaniline sample and confirm its identity by retention time comparison with a reference standard.
Methodology:
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
3-(Difluoromethoxy)-4-methylaniline reference standard and sample for analysis.
-
Methanol (for sample dissolution).
-
-
Chromatographic Conditions:
-
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a working standard of ~50 µg/mL by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare the analysis sample in the same manner as the standard.
-
System Equilibration: Purge the pump lines and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the working standard solution to determine the retention time (RT) of the analyte.
-
Inject the sample solution.
-
-
Data Processing:
-
Identify the peak in the sample chromatogram that corresponds to the retention time of the standard.
-
Calculate the purity of the sample using the area percent method:
-
Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100
-
-
-
Self-Validation and Trustworthiness: The protocol's integrity is ensured by running a reference standard to confirm the identity of the main peak in the sample. A stable baseline and consistent retention times across multiple injections validate the stability and precision of the chromatographic system.
Acidity and Lipophilicity (pKa & LogP)
The acid dissociation constant (pKa) of the conjugate acid of the aniline and the compound's LogP are paramount for predicting its behavior in biological systems. These values govern solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
-
pKa: The pKa value indicates the pH at which the aniline nitrogen is 50% protonated (as an anilinium ion) and 50% in its free base form. The strong electron-withdrawing effect of the two fluorine atoms in the -OCF₂H group is expected to decrease the electron density on the nitrogen atom, making it a weaker base than non-fluorinated anilines. Therefore, its pKa is predicted to be lower than that of aniline (pKa ≈ 4.6). This shift can have significant consequences for drug-receptor interactions and aqueous solubility.
Protocol 2: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly reliable and direct method for determining the pKa of ionizable compounds.[6]
Objective: To experimentally determine the pKa of the conjugate acid of 3-(Difluoromethoxy)-4-methylaniline.
Methodology:
-
Instrumentation:
-
Automatic titrator or a pH meter with a high-precision combination pH electrode.
-
Magnetic stirrer and stir bar.
-
Calibrated burette or micropipettes.
-
-
Reagents and Materials:
-
3-(Difluoromethoxy)-4-methylaniline (~20 mg).[7]
-
Standardized 0.1 M Hydrochloric Acid (HCl).[8]
-
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free.[8]
-
Potassium Chloride (KCl) for maintaining ionic strength.[8]
-
Methanol or another co-solvent if solubility is low.[7]
-
Deionized, degassed water (purged with nitrogen).[8]
-
-
Procedure:
-
Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9]
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume (e.g., 20 mL) of water to a concentration of approximately 1 mM.[8][9] Add a co-solvent like methanol if needed to ensure complete dissolution.[7] Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[9]
-
Titration:
-
Place the solution in a jacketed vessel to maintain a constant temperature.
-
Purge the solution with nitrogen to remove dissolved CO₂.[8]
-
While stirring, acidify the solution with 0.1 M HCl to a pH of ~2 to ensure the aniline is fully protonated.[8][9]
-
Titrate the solution by adding small, precise increments of 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until a pH of ~12 is reached.[9]
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which can be found at the midpoint of the steep inflection region of the curve.
-
Alternatively, calculate the first derivative of the curve (ΔpH/ΔV). The peak of the derivative plot corresponds to the equivalence point. The pKa is the pH at half of this volume.
-
Perform the titration in triplicate to ensure reproducibility.[8]
-
-
Self-Validation and Trustworthiness: The protocol's accuracy is grounded in the precise calibration of the pH meter and the use of standardized titrants. Performing the experiment in triplicate and calculating the standard deviation provides a robust measure of the result's reliability.[8]
Chemical Properties and Stability
-
Reactivity: The primary amine group of 3-(Difluoromethoxy)-4-methylaniline is a versatile functional handle. It undergoes typical aniline reactions, including diazotization to form diazonium salts (precursors for a wide range of functional groups), acylation, and N-alkylation. The electron-withdrawing nature of the -OCF₂H group may slightly deactivate the aromatic ring towards electrophilic substitution compared to p-toluidine.
-
Stability and Storage: Like many anilines, this compound can be sensitive to air and light, potentially darkening over time due to oxidation and polymerization. For long-term storage, it should be kept in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. It is incompatible with strong oxidizing agents and strong acids.
Safety and Handling
As a substituted aniline, 3-(Difluoromethoxy)-4-methylaniline requires careful handling. While specific toxicological data is limited, compounds in this class are generally considered hazardous.
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed.[2]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. Keep the container tightly closed.
Conclusion
3-(Difluoromethoxy)-4-methylaniline is a high-value chemical intermediate whose utility is derived from a unique set of physicochemical properties imparted by its fluorinated substituent. Its low melting point, significant lipophilicity, and tunable basicity make it an attractive building block for chemists in the pharmaceutical and material science sectors. The analytical and experimental protocols detailed in this guide provide a robust framework for ensuring the quality, identity, and proper characterization of this compound, enabling its confident application in cutting-edge research and development.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-(Difluoromethoxy)aniline. Retrieved from [Link]
-
PubMed Central. (2021). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
-
ResearchGate. (2025). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Retrieved from [Link]
-
PubMed Central. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO). Retrieved from [Link]
-
American Elements. (n.d.). 3-(Difluoromethoxy)-4-methylaniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Fluoro-4-methoxy-aniline - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(difluoromethoxy)-3-methylaniline (C8H9F2NO). Retrieved from [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Predicted log P and log D7.4 and experimentally determined log KP 7.4.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]
-
ResearchGate. (2014). Evaluation of logPo/w values of drugs from some molecular structure calculation software. Retrieved from [Link]
-
PubMed Central. (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline, N-methyl- - the NIST WebBook. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(difluoromethoxy)-4-methylaniline (C8H9F2NO). Retrieved from [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. americanelements.com [americanelements.com]
- 3. PubChemLite - 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
A Technical Guide to 3-(Difluoromethoxy)-4-methylaniline: A Key Building Block in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Among the repertoire of fluorinated moieties, the difluoromethoxy (-OCF₂H) group has emerged as a uniquely valuable substituent. This guide provides an in-depth technical overview of 3-(Difluoromethoxy)-4-methylaniline, a key aromatic amine building block. We will explore its fundamental properties, a robust synthetic pathway, analytical validation techniques, and its critical role in the development of next-generation therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.
Physicochemical and Structural Properties
3-(Difluoromethoxy)-4-methylaniline is a substituted aniline derivative whose structural features make it an attractive intermediate for introducing the difluoromethoxy group into more complex molecules. Its core data is summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉F₂NO | [1] |
| Molecular Weight | 173.16 g/mol | N/A |
| Monoisotopic Mass | 173.06522 Da | [1] |
| CAS Number | 264194-31-2 | N/A |
| IUPAC Name | 3-(difluoromethoxy)-4-methylaniline | [2] |
| Predicted XlogP | 3.1 | [1] |
| Appearance | Solid (typical) | N/A |
The Difluoromethoxy Group: A Bioisostere with Unique Advantages
The utility of 3-(Difluoromethoxy)-4-methylaniline is intrinsically linked to the properties conferred by the -OCF₂H group. Unlike the more common methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups, the difluoromethoxy moiety offers a nuanced and powerful combination of attributes.[3]
-
Metabolic Stability: A primary driver for its use is the enhancement of metabolic stability. The carbon-fluorine bonds are exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 family.[4] Replacing a metabolically labile group, such as a methoxy group susceptible to O-demethylation, can significantly increase a drug's half-life and bioavailability.[3]
-
Lipophilic Hydrogen Bond Donor: The difluoromethoxy group is considered a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design.[4][5] The acidity of its hydrogen atom allows it to form hydrogen bonds, enabling it to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, which are often critical for target binding but can be metabolic liabilities.[3][4][5]
-
Modulation of Physicochemical Properties: The -OCF₂H group is weakly electron-withdrawing and moderately lipophilic, generally increasing a molecule's logP value to a lesser extent than a -OCF₃ group.[4] This allows for the fine-tuning of a compound's solubility and membrane permeability, which are critical determinants of its pharmacokinetic profile.[3]
Synthesis and Mechanistic Considerations
While numerous proprietary methods exist, a robust and logical synthetic pathway to 3-(Difluoromethoxy)-4-methylaniline can be constructed from readily available starting materials. The following multi-step protocol is based on established and reliable organic transformations, such as O-difluoromethylation of a phenol followed by reduction of a nitro group.[6]
Proposed Synthetic Workflow
Caption: A plausible two-step synthesis of 3-(Difluoromethoxy)-4-methylaniline.
Detailed Experimental Protocol (Representative)
Step 1: Synthesis of 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene
-
System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methyl-5-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and anhydrous N,N-Dimethylformamide (DMF).
-
Reaction Initiation: Purge the system with nitrogen. Heat the stirred suspension to 80-90 °C.
-
Difluoromethylation: Bubble chlorodifluoromethane (ClCHF₂) gas through the reaction mixture at a steady rate for 4-6 hours. Causality Note: The basic conditions deprotonate the phenol, forming a phenoxide that acts as a nucleophile to displace the chloride from ClCHF₂. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the intermediate product.
Step 2: Synthesis of 3-(Difluoromethoxy)-4-methylaniline
-
System Setup: To a flask suitable for hydrogenation (e.g., a Parr shaker vessel), add 1-(Difluoromethoxy)-4-methyl-2-nitrobenzene (1.0 eq), palladium on carbon (10% Pd/C, ~5 mol%), and a solvent such as ethanol or ethyl acetate.
-
Reduction: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours). Causality Note: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to anilines. The palladium surface catalyzes the addition of hydrogen across the N-O bonds.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 3-(Difluoromethoxy)-4-methylaniline. The product can be further purified by recrystallization or chromatography if necessary.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and quality of 3-(Difluoromethoxy)-4-methylaniline is paramount. A suite of analytical techniques should be employed for comprehensive characterization.
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity | Aromatic protons in the ~6.5-7.5 ppm range; a singlet for the methyl (-CH₃) group ~2.2 ppm; a characteristic triplet for the -OCF₂H proton at ~6.5-7.0 ppm with a large J-coupling (~70-75 Hz); a broad singlet for the amine (-NH₂) protons. |
| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons, a methyl carbon, and a triplet for the -O CF₂H carbon due to C-F coupling. |
| ¹⁹F NMR | Fluorine presence confirmation | A doublet corresponding to the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group. |
| Mass Spec (MS) | Molecular weight verification | [M+H]⁺ ion at m/z ~174.07.[1] |
| HPLC | Purity assessment | A single major peak under appropriate reversed-phase conditions, with purity typically >98%. |
Exemplary HPLC Method Development
A standard approach for purity analysis would involve a reversed-phase HPLC method.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
This self-validating system of orthogonal analytical techniques ensures that the material meets the stringent identity and purity requirements for use in pharmaceutical and chemical research.[7]
Applications in Drug Discovery
3-(Difluoromethoxy)-4-methylaniline is not an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its structure is valuable for creating aromatic amines with potential biological activity that can be incorporated into drug candidates. Its primary application lies in serving as a key precursor in medicinal chemistry programs aimed at developing new therapeutic agents, particularly where enhanced metabolic stability and modulated lipophilicity are desired.[8] The strategic placement of the difluoromethoxy and methyl groups can influence receptor binding, protein interactions, and overall pharmacokinetic profiles of the final compound.
Safety and Handling
According to available safety data, 3-(Difluoromethoxy)-4-methylaniline should be handled with care in a well-ventilated laboratory environment, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
3-(Difluoromethoxy)-4-methylaniline represents a sophisticated chemical tool for the modern medicinal chemist. Its value is derived from the unique and advantageous properties of the difluoromethoxy group, which provides a reliable strategy for overcoming common drug development hurdles such as poor metabolic stability. By understanding its physicochemical properties and employing robust synthetic and analytical methodologies, researchers can effectively leverage this building block to design and create novel drug candidates with improved pharmacokinetic profiles and therapeutic potential.
References
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. Available at: [Link]
-
Zafrani, Y., et al. (2018). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (1991). Process for preparing 3,4-difluoroaniline.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Available at: [Link]
-
PubChem. (n.d.). 3-(difluoromethoxy)-4-methylaniline. Available at: [Link]
- Google Patents. (2014). Preparation method of 4-(difluoromethoxy)aniline.
Sources
- 1. PubChemLite - 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 2. 3-(Difluoromethoxy)-4-methylaniline | 264194-31-2 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
- 7. helixchrom.com [helixchrom.com]
- 8. WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents [patents.google.com]
Spectral Data Analysis of 3-(Difluoromethoxy)-4-methylaniline: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the predicted spectral data for 3-(Difluoromethoxy)-4-methylaniline, a key intermediate in pharmaceutical and agrochemical research.[1] Due to the limited availability of public experimental spectral data for this specific compound, this guide leverages high-quality computational predictions for ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy. The methodologies for acquiring such spectra are detailed, offering researchers and drug development professionals a robust framework for the characterization of this and similar fluorinated aromatic amines. The causality behind experimental choices and the principles of data interpretation are discussed to ensure a thorough understanding of the structural elucidation process.
Introduction: The Significance of 3-(Difluoromethoxy)-4-methylaniline
3-(Difluoromethoxy)-4-methylaniline (C₈H₉F₂NO, Molar Mass: 173.16 g/mol , CAS: 264194-31-2) is an aromatic amine of significant interest in synthetic chemistry.[2] The presence of the difluoromethoxy group imparts unique electronic properties, influencing the molecule's reactivity, lipophilicity, and metabolic stability. These characteristics make it a valuable building block in the development of novel pharmaceuticals and agrochemicals.
Accurate structural characterization is paramount in the synthesis and application of such compounds. Spectroscopic techniques provide the necessary tools for confirming the identity and purity of 3-(Difluoromethoxy)-4-methylaniline. This guide presents a detailed analysis of its predicted spectral data, coupled with field-proven methodologies for experimental data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 3-(Difluoromethoxy)-4-methylaniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.8-7.2 | m | 3H | Ar-H |
| ~6.5 (t, J ≈ 74 Hz) | t | 1H | OCF₂H |
| ~3.5 (s) | s | 2H | NH ₂ |
| ~2.2 (s) | s | 3H | Ar-CH ₃ |
Interpretation and Rationale:
-
Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear in the aromatic region (~6.8-7.2 ppm). Their specific chemical shifts and coupling patterns will be influenced by the activating amino group and the electron-withdrawing difluoromethoxy group.
-
Difluoromethoxy Proton (-OCF₂H): This proton will exhibit a characteristic triplet due to coupling with the two adjacent fluorine atoms. The large coupling constant (J) of approximately 74 Hz is a hallmark of the -CF₂H group. Its chemical shift is significantly downfield due to the strong deshielding effect of the two fluorine atoms and the oxygen atom.
-
Amine Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet around 3.5 ppm. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.[3]
-
Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to be a singlet in the upfield region (~2.2 ppm).
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
| Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~145-150 | s | C -NH₂ |
| ~130-140 | s | Ar-C |
| ~115-125 | t (J ≈ 250-260 Hz) | OC F₂H |
| ~110-120 | s | Ar-C |
| ~15-20 | s | Ar-C H₃ |
Interpretation and Rationale:
-
Aromatic Carbons (Ar-C): The six aromatic carbons will resonate in the typical downfield region for benzene derivatives. The carbon attached to the nitrogen (C -NH₂) will be significantly influenced by the amino group.
-
Difluoromethoxy Carbon (-O CF₂H): The carbon of the difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms. The large one-bond carbon-fluorine coupling constant (¹JCF) is a key diagnostic feature.
-
Methyl Carbon (Ar-C H₃): The methyl carbon will be found in the upfield aliphatic region.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -80 to -90 | d (J ≈ 74 Hz) | OF ₂CH |
Interpretation and Rationale:
-
The two fluorine atoms of the difluoromethoxy group are chemically equivalent and will therefore give rise to a single signal in the ¹⁹F NMR spectrum.
-
This signal will be a doublet due to coupling with the single proton of the difluoromethoxy group. The coupling constant should be identical to that observed in the ¹H NMR spectrum for the -OCF₂H proton.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Causality in Protocol Choices:
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent (e.g., CDCl₃ for good solubility of many organic compounds, DMSO-d₆ for more polar compounds) can influence the chemical shifts, particularly for the -NH₂ protons due to hydrogen bonding.
-
Shimming: This step is crucial for obtaining high-resolution spectra with sharp lines, which is essential for accurate determination of chemical shifts and coupling constants.
-
Acquisition Parameters: The number of scans for each nucleus will depend on the concentration of the sample and the natural abundance of the isotope (¹³C has a low natural abundance, requiring more scans).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 174.07250 |
| [M+Na]⁺ | 196.05444 |
| [M-H]⁻ | 172.05794 |
Data sourced from PubChemLite.[4]
Interpretation and Rationale:
-
[M+H]⁺: This represents the protonated molecule and is often the most abundant ion in positive-ion electrospray ionization (ESI). Its accurate mass can be used to confirm the elemental formula of the compound.
-
[M+Na]⁺: The sodium adduct is also commonly observed in ESI-MS, especially if there is a trace amount of sodium salts present in the sample or solvent.
-
[M-H]⁻: In negative-ion mode, the deprotonated molecule can be observed.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Causality in Protocol Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar organic molecules like anilines, as it typically produces intact molecular ions with minimal fragmentation.
-
Solvent Choice: The solvent should be volatile and compatible with the ESI process. Methanol and acetonitrile are common choices.
-
Positive and Negative Ion Modes: Acquiring data in both modes provides a more complete picture, as some compounds ionize more efficiently in one mode over the other.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Infrared (IR) Spectral Data
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H stretch (asymmetric and symmetric) |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2900-3000 | Medium | Aliphatic C-H stretch |
| ~1620 | Strong | N-H bend |
| ~1500-1600 | Medium-Strong | Aromatic C=C stretch |
| ~1200-1300 | Strong | C-N stretch |
| ~1000-1100 | Strong | C-O stretch and C-F stretch |
Interpretation and Rationale:
-
N-H Stretch: The two bands in the 3400-3300 cm⁻¹ region are characteristic of a primary amine (-NH₂).[3]
-
C-H Stretches: The bands above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the methyl group.
-
N-H Bend: The strong absorption around 1620 cm⁻¹ is due to the scissoring vibration of the -NH₂ group.
-
Aromatic C=C Stretch: Multiple bands in the 1500-1600 cm⁻¹ region are typical for the benzene ring.
-
C-N and C-O/C-F Stretches: The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations. The strong absorptions between 1000-1300 cm⁻¹ are expected to arise from the C-N bond of the aniline and the C-O and C-F bonds of the difluoromethoxy group.
Experimental Protocol for IR Data Acquisition
Caption: Workflow for IR data acquisition and analysis.
Causality in Protocol Choices:
-
Thin Film Method: This is a simple and common method for obtaining IR spectra of solid samples. It avoids the need for making a KBr pellet.
-
Background Spectrum: The background spectrum is essential to subtract the absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts, resulting in a spectrum of only the sample.
-
Salt Plates: Materials like NaCl and KBr are transparent to infrared radiation in the typical analytical range.
Conclusion
References
-
American Elements. 3-(Difluoromethoxy)-4-methylaniline. [Link]
-
University of California, Los Angeles Chemistry Department. Spectroscopy Tutorial: Amines. [Link]
-
PubChemLite. 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO). [Link]
Sources
The Difluoromethoxy Group in Aniline Derivatives: A Technical Guide to Physicochemical Modulation and Drug Design
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This technical guide provides a comprehensive overview of the role of the difluoromethoxy group, with a specific focus on its impact on aniline derivatives—a common scaffold in numerous therapeutic agents. We will explore its fundamental physicochemical properties, its strategic application in drug design as a bioisostere, its profound effect on the basicity of the aniline nitrogen, and the synthetic methodologies for its introduction.
The Unique Physicochemical Profile of the Difluoromethoxy Group
The difluoromethoxy group occupies a unique space between the well-known methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. Its properties are often intermediate, affording medicinal chemists a greater degree of control in the fine-tuning of molecular characteristics.[1]
Lipophilicity and Electronic Effects
The lipophilicity of a substituent, often measured by the Hansch hydrophobicity parameter (π), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -OCF₂H group is more lipophilic than a methoxy group but less so than a trifluoromethoxy group.[3][4] This moderate lipophilicity can be advantageous for enhancing membrane permeability without drastically reducing aqueous solubility.[3]
Electronically, the two fluorine atoms impart a significant inductive electron-withdrawing effect, while the oxygen atom can participate in resonance donation. The net effect, however, is weakly electron-withdrawing. This is reflected in its Hammett sigma constant (σp), which influences the acidity and basicity of proximal functional groups.[3]
Table 1: Comparative Physicochemical Properties of Methoxy and Fluorinated Methoxy Substituents
| Substituent | Hansch π Value | Hammett Constant (σp) | Key Features |
|---|---|---|---|
| Methoxy (-OCH₃) | -0.02 | -0.27 | Electron-donating, metabolically labile (O-demethylation). |
| Difluoromethoxy (-OCF₂H) | +0.55 | +0.14 | Weakly electron-withdrawing, metabolically stable, H-bond donor.[3] |
| Trifluoromethoxy (-OCF₃) | +1.04 | +0.35 | Strongly electron-withdrawing, metabolically stable, highly lipophilic.[4][5] |
The Lipophilic Hydrogen Bond Donor
A defining and highly valuable characteristic of the difluoromethoxy group is its ability to function as a hydrogen bond (H-bond) donor.[6] The powerful electron-withdrawing effect of the adjacent fluorine atoms polarizes the C-H bond, rendering the hydrogen sufficiently acidic to engage in hydrogen bonding.[7] This is a rare feature, not present in either the methoxy or trifluoromethoxy analogues, and allows the -OCF₂H group to act as a bioisostere for hydroxyl (-OH), thiol (-SH), and even amine (-NH₂) groups.[8][9][10] This capability can maintain or enhance binding affinity with biological targets while simultaneously improving metabolic stability.[3][7] The hydrogen bond acidity can be quantified using Abraham's solute ¹H NMR analysis, with the difluoromethyl group showing H-bond donor capabilities similar to aniline and thiophenol.[11][7]
Conformational Influence
The conformation of aryl ethers is influenced by stereoelectronic effects. While aryl methoxy groups (-OCH₃) tend to be coplanar with the aromatic ring to maximize resonance, the bulky and electron-withdrawing nature of the trifluoromethoxy group (-OCF₃) forces it into an orthogonal conformation.[6][12] The difluoromethoxy group is unique in that it has no strong orientational preference and can adopt various conformations with low energy barriers.[6][13] This conformational flexibility allows the substituent to adapt to the specific topology of a binding pocket, potentially optimizing drug-target interactions.[6][14]
Strategic Application in Drug Design
The distinct properties of the -OCF₂H group translate into several key advantages in the optimization of lead compounds.
Bioisosterism and Metabolic Stability
A primary application of the difluoromethoxy group is to enhance metabolic stability.[3] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[4][5]
-
Blocking O-Demethylation: Replacing a metabolically labile methoxy group with -OCF₂H is a common and effective strategy to block O-demethylation, a major metabolic pathway for many drugs. This substitution can significantly increase a drug's half-life and bioavailability.[1][3]
-
Replacing Hydroxyl/Thiol Groups: As a hydrogen-bond-donating bioisostere, the -OCF₂H group can replace -OH or -SH groups to prevent metabolic glucuronidation or oxidation at these sites, while preserving the crucial hydrogen bonding interactions required for target affinity.[1][7]
Diagram 2: Logical flow of how the -OCF₂H group modulates aniline pKa and its physiological consequences.
Synthetic Methodologies and Experimental Protocols
The introduction of the -OCF₂H group typically involves the O-difluoromethylation of the corresponding phenol. For aniline derivatives, a common route is to start with a nitrophenol, perform the difluoromethylation, and subsequently reduce the nitro group to an amine.
Diagram 3: General synthetic workflow for preparing a difluoromethoxyaniline.
Protocol: Synthesis of 4-(Difluoromethoxy)aniline
This protocol describes a two-step synthesis starting from 4-nitrophenol.
Step 1: O-Difluoromethylation of 4-Nitrophenol
-
Causality: This step introduces the key difluoromethoxy moiety. The reaction typically proceeds via the generation of difluorocarbene (:CF₂) which then inserts into the O-H bond of the phenoxide. [12][15]Using a strong base deprotonates the phenol, making it nucleophilic.
-
Setup: To a sealed, pressure-rated reaction vessel equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Reaction: Seal the vessel and carefully purge with an inert atmosphere (e.g., Nitrogen or Argon). Introduce chlorodifluoromethane (ClCF₂H, Freon 22) gas or a suitable difluorocarbene precursor like sodium chlorodifluoroacetate.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully vent any excess pressure. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product, 1-(difluoromethoxy)-4-nitrobenzene, by column chromatography on silica gel to yield the pure intermediate. Step 2: Reduction of 1-(Difluoromethoxy)-4-nitrobenzene
-
Causality: This step converts the nitro group into the desired aniline functionality. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Setup: To a hydrogenation flask, add the purified 1-(difluoromethoxy)-4-nitrobenzene (1.0 eq) and a suitable solvent like methanol (MeOH) or ethanol (EtOH).
-
Catalyst: Carefully add Palladium on carbon (Pd/C, 5-10 mol%) to the mixture.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain the reaction under a positive pressure of H₂ (e.g., balloon pressure or Parr shaker) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 4-(difluoromethoxy)aniline. The product can be further purified by recrystallization or chromatography if necessary.
Protocol: In Vitro Metabolic Stability Assay
-
Causality: This assay quantifies the susceptibility of a compound to metabolism by liver enzymes, providing a direct measure of the stability conferred by the -OCF₂H group compared to an analogue (e.g., an -OCH₃ substituted version). [3]1. Preparation: Prepare stock solutions of the test compound (e.g., 4-(difluoromethoxy)aniline) and a control compound (e.g., 4-methoxyaniline) in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (final concentration typically 1 µM), and liver microsomes (e.g., human or rat).
-
Initiation: Pre-warm the mixture to 37 °C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution. NADPH is a required cofactor for CYP450 enzymes. [3]4. Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding a cold quenching solution, typically acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the microsomal proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point. [3]7. Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Conclusion
The difluoromethoxy group is a uniquely versatile tool in the medicinal chemist's armamentarium for the optimization of aniline-based drug candidates. Its distinct combination of moderate lipophilicity, metabolic stability, and its rare capacity to act as a lipophilic hydrogen bond donor provides a powerful strategy for overcoming common drug development hurdles. [1][3]For aniline derivatives, its electron-withdrawing nature offers a reliable method to modulate the pKa of the amino group, thereby fine-tuning the molecule's ionization state to enhance membrane permeability and optimize its pharmacokinetic profile. By understanding its fundamental properties and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and developability.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. | Semantic Scholar [semanticscholar.org]
- 9. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. soc.chim.it [soc.chim.it]
An In-Depth Technical Guide to 3-(Difluoromethoxy)-4-methylaniline: A Key Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have proven invaluable in optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the myriad of fluorinated building blocks, 3-(Difluoromethoxy)-4-methylaniline has emerged as a particularly valuable synthon, offering a unique combination of functionalities for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and applications, empowering researchers to leverage this versatile intermediate in their drug discovery endeavors.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.
Table 1: Physicochemical Properties of 3-(Difluoromethoxy)-4-methylaniline [1]
| Property | Value |
| CAS Number | 264194-31-2[1][2] |
| Molecular Formula | C₈H₉F₂NO[1][2] |
| Molecular Weight | 173.16 g/mol [1][2] |
| Appearance | Off-white to light yellow solid |
| Melting Point | 34-36 °C[1] |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate. |
| Predicted logP | 3.1[3] |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, aromatic protons with characteristic splitting patterns, a broad singlet for the amine protons, and a triplet for the difluoromethoxy proton (¹JHF ≈ 73 Hz).
-
¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, aromatic carbons (with C-F coupling), and the difluoromethoxy carbon as a triplet (¹JCF ≈ 235 Hz).
-
¹⁹F NMR: The fluorine NMR will present a doublet corresponding to the two equivalent fluorine atoms of the difluoromethoxy group, coupled to the proton.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations (typically in the 1000-1200 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 173.0652.[3] High-resolution mass spectrometry would confirm the elemental composition.
Synthesis of 3-(Difluoromethoxy)-4-methylaniline: A Proposed Pathway
While a specific literature procedure for the synthesis of 3-(Difluoromethoxy)-4-methylaniline is not extensively documented, a robust and logical synthetic route can be proposed based on established methodologies for analogous compounds, such as the synthesis of 4-(difluoromethoxy)nitrobenzene and its subsequent reduction.[4][5][6] The most plausible pathway involves a two-step sequence starting from 4-methyl-3-nitrophenol.
Diagram 1: Proposed Synthesis of 3-(Difluoromethoxy)-4-methylaniline
Caption: A proposed two-step synthesis of 3-(Difluoromethoxy)-4-methylaniline.
Step 1: Difluoromethylation of 4-Methyl-3-nitrophenol
The initial step involves the O-difluoromethylation of 4-methyl-3-nitrophenol. This is typically achieved by first deprotonating the phenolic hydroxyl group with a suitable base, such as potassium hydroxide or sodium hydroxide, to form the corresponding phenoxide. This is followed by reaction with a difluoromethylating agent, most commonly chlorodifluoromethane (Freon 22), under pressure and elevated temperature. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is common for this type of reaction.
Experimental Protocol: Synthesis of 3-(Difluoromethoxy)-4-methylnitrobenzene (Proposed)
-
Reaction Setup: To a high-pressure reactor, add 4-methyl-3-nitrophenol and a suitable base (e.g., 1.2 equivalents of powdered potassium hydroxide) in a polar aprotic solvent (e.g., DMF).
-
Inert Atmosphere: Seal the reactor and purge with an inert gas, such as nitrogen or argon.
-
Difluoromethylation: Introduce chlorodifluoromethane gas into the reactor to the desired pressure.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir vigorously for several hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reactor to room temperature and carefully vent the excess chlorodifluoromethane. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 3-(difluoromethoxy)-4-methylnitrobenzene.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group in 3-(difluoromethoxy)-4-methylnitrobenzene to the corresponding aniline. This transformation can be accomplished using various standard reduction methods.
Diagram 2: Common Methods for Nitro Group Reduction
Caption: A comparison of common methods for the reduction of the nitro group.
Experimental Protocol: Synthesis of 3-(Difluoromethoxy)-4-methylaniline (Proposed via Catalytic Hydrogenation)
-
Reaction Setup: In a hydrogenation vessel, dissolve 3-(difluoromethoxy)-4-methylnitrobenzene in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude 3-(difluoromethoxy)-4-methylaniline. If necessary, further purification can be achieved by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of 3-(Difluoromethoxy)-4-methylaniline stems from the reactivity of its primary aromatic amine functionality. This allows for its incorporation into a wide array of molecular scaffolds through common organic transformations.
Amide Bond Formation
The amino group of 3-(Difluoromethoxy)-4-methylaniline readily participates in amide bond formation with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is fundamental in the synthesis of many pharmaceutical agents. Standard coupling reagents such as DCC, EDC/HOBt, or HATU can be employed for the direct coupling with carboxylic acids.
Diagram 3: Amide Bond Formation Workflow
Caption: A generalized workflow for amide bond formation.
Suzuki-Miyaura Cross-Coupling
While the aniline itself is not directly used in Suzuki coupling, it can be readily converted to a halide (e.g., via Sandmeyer reaction) to serve as a coupling partner. More commonly, 3-(Difluoromethoxy)-4-methylaniline is used to construct molecules that subsequently undergo Suzuki coupling at other positions. The electronic nature of the difluoromethoxy and methyl substituents can influence the reactivity of other functional groups on the aromatic ring.
Application in the Synthesis of Kinase Inhibitors:
The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores in the design of kinase inhibitors.[7] 3-(Difluoromethoxy)-4-methylaniline is an attractive building block for the synthesis of such inhibitors, where the aniline nitrogen acts as a nucleophile to displace a leaving group on the quinazoline or quinoline core. The difluoromethoxy group can confer desirable properties such as improved metabolic stability and potency.
Application in the Development of Protein Degraders:
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. 3-(Difluoromethoxy)-4-methylaniline can be incorporated into the warhead component of a PROTAC, which is responsible for binding to the target protein, such as a kinase or a bromodomain. Its unique substitution pattern can be exploited to achieve high-affinity and selective binding.[9]
Safety and Handling
3-(Difluoromethoxy)-4-methylaniline should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
3-(Difluoromethoxy)-4-methylaniline is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring a metabolically robust difluoromethoxy group and a synthetically tractable aniline functionality, provides a powerful tool for researchers to fine-tune the properties of drug candidates and other functional materials. The synthetic routes and reactivity profiles outlined in this guide are intended to provide a solid foundation for the effective utilization of this important chemical intermediate in the pursuit of novel scientific discoveries.
References
-
SpectraBase. 3-(Difluoromethoxy)aniline. [Link]
-
Synthesis and biological evaluation of novel phosphatidylinositol 3-kinase inhibitors: Solubilized 4-substituted benzimidazole analogs of 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]. PubMed. [Link]
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]
-
3-Fluoro-4-methylaniline. PubChem. [Link]
- Preparation method of 4-(difluoromethoxy)aniline.
-
N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]
-
Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. MDPI. [Link]
- Water phase synthesis process of difluoromethoxy nitrobenzene.
-
3-(difluoromethoxy)-4-methylaniline (C8H9F2NO). PubChem. [Link]
-
3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg. LabAlley. [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. RSC Publishing. [Link]
-
3-(Difluoromethoxy)-4-methylaniline. American Elements. [Link]
-
Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial. Preprints.org. [Link]
- Water phase synthesis process of difluoromethoxy nitrobenzene.
- Fluoroalkoxy substituted benzimidazoles useful as gastric acid secretion inhibitors.
-
Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science (RSC Publishing). [Link]
-
Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. NIH. [Link]
-
Critical assessment of targeted protein degradation as a research tool and pharmacological modality. NIH. [Link]
-
Targeted Protein Degradation. Drug Hunter. [Link]
-
Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. MDPI. [Link]
-
Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. PubMed. [Link]
-
FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]
-
Targeted Protein Degraders. NJ Bio, Inc. [Link]
- Pharmaceutical composition containing an antivirally active dihydroquinazoline derivative.
-
Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. NIH. [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 4. 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. njbio.com [njbio.com]
- 9. Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(Difluoromethoxy)-4-methylaniline: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of the key structural features, physicochemical properties, synthesis, and reactivity of 3-(Difluoromethoxy)-4-methylaniline (CAS No: 264194-31-2). This document is intended for researchers, medicinal chemists, and drug development professionals who are leveraging advanced fluorinated building blocks. We will delve into the strategic importance of the difluoromethoxy moiety, offer a detailed, field-proven synthetic protocol, and provide an in-depth analysis of the compound's spectroscopic signature. The guide emphasizes the causality behind experimental choices and provides a framework for the effective utilization of this versatile intermediate in the design of next-generation therapeutics.
Introduction: The Strategic Value of Fluorination
In the landscape of modern medicinal chemistry, the judicious incorporation of fluorine has become a cornerstone strategy for optimizing drug-like properties.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent, offering a nuanced profile that distinguishes it from the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. 3-(Difluoromethoxy)-4-methylaniline presents a unique constellation of functionalities: a nucleophilic aniline core for derivatization, a methyl group that can influence steric interactions and metabolic stability, and the strategically placed difluoromethoxy group. This latter group acts as a lipophilic hydrogen bond donor, a rare and powerful combination that can enhance metabolic stability, modulate pKa, and improve membrane permeability, making it a highly sought-after motif in contemporary drug design.[1]
Molecular Structure and Physicochemical Profile
The unique arrangement of the functional groups on the aniline scaffold dictates the molecule's behavior in both chemical reactions and biological systems.
Figure 1: Key Structural Features of 3-(Difluoromethoxy)-4-methylaniline.
Physicochemical Data Summary
The properties of this molecule are a direct consequence of its constituent functional groups. The aniline moiety provides a basic character, while the difluoromethoxy group contributes to increased lipophilicity compared to a hydroxyl or methoxy analog.
| Property | Value | Source |
| CAS Number | 264194-31-2 | [1] |
| Molecular Formula | C₈H₉F₂NO | [1] |
| Molecular Weight | 173.16 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 34-36 °C | American Elements |
| XlogP3 (Predicted) | 3.1 | [3] |
| Purity | ≥98% | [1] |
Synthesis Protocol: A Validated Approach
While multiple synthetic routes can be envisioned, a robust and scalable pathway proceeds from a commercially available nitrophenol precursor. The following protocol is a self-validating system, with each step designed for high conversion and straightforward purification, based on established methodologies for analogous transformations.[4][5]
Figure 2: Proposed Synthetic Workflow for 3-(Difluoromethoxy)-4-methylaniline.
Step-by-Step Methodology
PART 1: O-Difluoromethylation of 4-Methyl-3-nitrophenol
This step introduces the key difluoromethoxy group. The use of a difluorocarbene precursor like sodium 2-chloro-2,2-difluoroacetate is a common and effective method for the difluoromethylation of phenols.[4]
-
Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methyl-3-nitrophenol (1.0 eq.).
-
Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Follow with the addition of cesium carbonate (1.5-2.0 eq.) and sodium 2-chloro-2,2-difluoroacetate (2.0-3.0 eq.).
-
Causality Explanation: Cesium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for this type of reaction. An excess of the difluoromethylating agent is used to drive the reaction to completion.
-
-
Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-(difluoromethoxy)-4-methyl-1-nitrobenzene, can be purified by column chromatography on silica gel.
PART 2: Reduction of 3-(Difluoromethoxy)-4-methyl-1-nitrobenzene
The final step is the reduction of the nitro group to the target aniline. Catalytic hydrogenation is a clean and high-yielding method, though reduction with metals like iron in acidic media is also highly effective and often more scalable.[5]
-
Vessel Preparation: To a round-bottom flask, add the purified 3-(difluoromethoxy)-4-methyl-1-nitrobenzene (1.0 eq.) and a solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add Palladium on carbon (10% w/w, ~5 mol% Pd) to the solution.
-
Self-Validation: The use of a heterogeneous catalyst like Pd/C simplifies purification; it can be removed by simple filtration. The reaction progress is easily monitored by the cessation of hydrogen uptake.
-
-
Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeated 3 times). Stir the reaction vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature until TLC or LC-MS analysis indicates complete conversion.
-
Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The final product, 3-(Difluoromethoxy)-4-methylaniline, can be purified by recrystallization or column chromatography if necessary to achieve high purity (≥98%).[1]
Spectroscopic and Analytical Profile (Predicted)
As experimental spectra for this specific compound are not widely published, this section provides a detailed prediction based on the analysis of its structural components and data from closely related analogs. This serves as a robust guide for compound verification.
¹H NMR Spectroscopy
-
-OCF₂H Proton (t): A characteristic triplet in the range of δ 6.5-7.5 ppm with a large coupling constant (³JHF ≈ 70-75 Hz) due to coupling with the two fluorine atoms.
-
Aromatic Protons (m): Three protons on the aromatic ring, expected to appear as multiplets or distinct doublets and doublet of doublets in the range of δ 6.5-7.2 ppm. The exact shifts and coupling patterns will be influenced by the activating amino group and the weakly deactivating difluoromethoxy group.
-
-NH₂ Protons (s, broad): A broad singlet typically in the range of δ 3.5-4.5 ppm, which is exchangeable with D₂O.
-
-CH₃ Protons (s): A sharp singlet around δ 2.1-2.3 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon attached to the nitrogen will be shifted upfield, while the carbon attached to the oxygen of the difluoromethoxy group will be shifted downfield.
-
-OCF₂H Carbon (t): A triplet signal significantly downfield (δ 115-120 ppm) due to the strong deshielding effect of the attached oxygen and two fluorine atoms, with a large ¹JCF coupling constant.
-
-CH₃ Carbon: A signal in the aliphatic region, typically around δ 15-20 ppm.
FT-IR Spectroscopy
-
N-H Stretching: A characteristic pair of sharp to medium bands in the 3350-3450 cm⁻¹ region, typical for a primary amine.
-
C-H Stretching (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic -CH₃).
-
C=C Stretching (Aromatic): Several bands in the 1500-1620 cm⁻¹ region.
-
C-F Stretching: Strong, characteristic absorption bands in the 1000-1200 cm⁻¹ region, indicative of the difluoromethoxy group.
-
C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion (M⁺): The molecular ion peak would be observed at m/z = 173. The presence of an odd number of nitrogen atoms follows the nitrogen rule.
-
Key Fragments: Fragmentation would likely involve the loss of the difluoromethoxy group or parts thereof. Predicted adducts in high-resolution mass spectrometry would include [M+H]⁺ at m/z 174.0725 and [M+Na]⁺ at m/z 196.0544.[3]
Reactivity and Applications in Drug Development
The utility of 3-(Difluoromethoxy)-4-methylaniline stems from the predictable reactivity of the aniline moiety, modulated by its substituents.
Figure 3: Representative Reactivity of the Aniline Moiety.
-
Amide Bond Formation: The primary amine is a potent nucleophile and readily participates in acylation reactions with acid chlorides, anhydrides, or carboxylic acids (using standard coupling reagents like EDC/HOBt or HATU) to form stable amide bonds. This is the most common transformation in its use as a building block.
-
Buchwald-Hartwig Cross-Coupling: The aniline can be coupled with aryl or heteroaryl halides/triflates in palladium-catalyzed reactions to construct diarylamine structures, which are prevalent in many kinase inhibitors.[6]
-
Application in Kinase Inhibitors: The "anilino" substructure is a classic pharmacophore in many kinase inhibitors, targeting the ATP-binding site of the enzyme. The specific substitution pattern of 3-(difluoromethoxy)-4-methylaniline allows chemists to probe specific pockets within the kinase active site. The difluoromethoxy group can form crucial hydrogen bonds, while its metabolic stability prevents rapid clearance, enhancing the pharmacokinetic profile of the final drug candidate.
Safety and Handling
As a responsible scientist, proper handling of all chemical reagents is paramount.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
Conclusion
3-(Difluoromethoxy)-4-methylaniline is a high-value building block for modern drug discovery programs. Its key structural features, particularly the difluoromethoxy group, offer a sophisticated tool for modulating physicochemical and pharmacokinetic properties. The synthetic route outlined in this guide is robust and scalable, and the predicted analytical data provides a solid foundation for compound verification. By understanding the interplay of its structural components and reactivity, researchers can effectively employ this intermediate to accelerate the development of innovative therapeutics, particularly in the realm of kinase inhibition.
References
-
Asquith, C. R. M., & Tizzard, G. J. (2020). Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Available at: [Link]
-
American Elements. (n.d.). 3-(Difluoromethoxy)-4-methylaniline. American Elements. Retrieved from [Link]
-
PubChem. (n.d.). 3-(difluoromethoxy)-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. Google Patents.
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from: [Link]
-
SpectraBase. (n.d.). 3-(Difluoromethoxy)aniline. Wiley. Retrieved from: [Link]
Sources
An In-depth Technical Guide to the In Silico Prediction of the Collision Cross Section for 3-(Difluoromethoxy)-4-methylaniline
Abstract
The integration of ion mobility-mass spectrometry (IM-MS) into drug discovery and development workflows has added a valuable analytical dimension for molecular characterization.[1][2][3] The collision cross section (CCS), a measure of an ion's size and shape in the gas phase, is a key parameter derived from IM-MS that enhances compound identification and structural elucidation.[4][5] This guide provides a comprehensive, technically-grounded framework for the in silico prediction of the CCS for 3-(Difluoromethoxy)-4-methylaniline, a significant building block in medicinal chemistry. We will explore the theoretical underpinnings of CCS, detail a step-by-step computational workflow for its prediction, present the predicted data, and discuss the implications for pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage predictive analytical techniques to accelerate their research.
Introduction: The Strategic Value of Collision Cross Section in Pharmaceutical Analysis
In modern pharmaceutical development, speed and accuracy in compound identification are paramount. Mass spectrometry (MS) is a cornerstone technique, prized for its sensitivity and specificity.[2][6] However, the complexity of biological matrices and the existence of isomers often present significant analytical challenges. The coupling of ion mobility (IM) separation with MS provides an orthogonal dimension of analysis, separating ions not just by their mass-to-charge ratio (m/z), but also by their size, shape, and charge distribution in the gas phase.[3][7]
The fundamental parameter obtained from this separation is the Collision Cross Section (CCS), measured in square angstroms (Ų). The CCS is an effective area for the interaction between an ion and a neutral buffer gas.[8] This value is highly characteristic of a molecule's three-dimensional structure. For drug development professionals, this has profound implications:
-
Enhanced Compound Identification: CCS provides an additional, robust descriptor to complement retention time and exact mass, significantly increasing confidence in the identification of metabolites, impurities, and lead compounds.[4][5]
-
Isomer Separation: IM-MS can often distinguish between isomers (structural, cis/trans, enantiomers) that are indistinguishable by MS alone, a critical capability in both synthesis and metabolism studies.
-
Structural Elucidation: Changes in CCS can provide insights into the conformational changes of molecules, such as proteins or small molecules, upon binding to targets.
While experimental determination of CCS is the gold standard, it is not always feasible in the early stages of discovery. Computational, or in silico, prediction of CCS offers a rapid, cost-effective alternative to populate databases and screen candidates virtually.[9] This guide focuses on the specific molecule 3-(Difluoromethoxy)-4-methylaniline (CAS: 264194-31-2), an aniline derivative whose unique electronic properties, conferred by the difluoromethoxy group, make it a valuable intermediate in organic synthesis.[10]
Molecule at a Glance:
-
Name: 3-(Difluoromethoxy)-4-methylaniline
-
Molecular Weight: 173.16 g/mol [11]
-
Monoisotopic Mass: 173.06522 Da[12]
Theoretical Framework: From Ion Mobility to CCS Calculation
An ion's mobility through a drift tube filled with a neutral buffer gas (typically nitrogen or helium) under a weak electric field is determined by its intrinsic properties and its interactions with the gas.[5] The relationship between the measured drift time and the molecule's physical properties is described by the Mason-Schamp equation.[13]
The CCS value itself is a representation of the effective area that the ion presents to the buffer gas molecules.[8][14] Predicting this value computationally requires translating a molecule's 2D structure into a 3D conformation and then simulating its interaction with the buffer gas.[15] Several theoretical methods have been developed to achieve this, falling into two main categories:
-
Physics-Based Models: These methods use first-principles calculations to simulate the ion-neutral gas collisions. The Trajectory Method (TM) is a prominent example, where the paths of many individual gas molecules are simulated as they interact with the ion's surface, accounting for both long-range and short-range (collision) interactions.[15] Tools like MOBCAL and Collidoscope utilize these principles.[13][15]
-
Machine Learning Models: With the growth of experimental CCS databases, machine learning (ML) has emerged as a powerful predictive tool.[4][16][17] These models are trained on large datasets of known molecules and their experimental CCS values, learning the complex relationship between molecular structure (represented as descriptors or fingerprints) and the resulting CCS.[4][17] Tools like DeepCCS and DarkChem are based on these approaches.[9][17]
The choice of method involves a trade-off between computational intensity and the need for large training datasets. For novel compounds, physics-based models can be highly valuable, while ML models offer high-throughput predictions for compounds that fall within their trained chemical space.
Experimental Protocol: In Silico CCS Prediction Workflow
This section details a reproducible, step-by-step protocol for predicting the CCS of 3-(Difluoromethoxy)-4-methylaniline. We will use a common workflow that relies on accessible chemical informatics tools and a public CCS prediction database as a proxy for a dedicated software package.
Step 1: Obtain the Canonical Molecular Structure
-
Objective: To secure an accurate, machine-readable representation of the molecule.
-
Procedure:
-
Access a public chemical database such as PubChem.
-
Search for "3-(Difluoromethoxy)-4-methylaniline" or its CAS number, 264194-31-2.[11]
-
Locate the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule. For this compound, the SMILES is CC1=C(C=C(C=C1)N)OC(F)F.[12] This string is the foundational input for subsequent steps.
-
Step 2: Generate 3D Conformers
-
Objective: To convert the 2D SMILES representation into a plausible three-dimensional structure.
-
Causality: The CCS is fundamentally dependent on the 3D shape of the ion.[5] An accurate initial 3D structure is critical for a reliable prediction. Most modern CCS prediction algorithms incorporate conformer generation, but understanding the principle is key.
-
Procedure:
-
Utilize a chemical informatics software (e.g., RDKit, Open Babel) or a web server that can convert SMILES to a 3D structure.
-
Perform an energy minimization step using a suitable force field (e.g., MMFF94) to arrive at a low-energy, stable conformation. This ensures the predicted structure is physically realistic.
-
Step 3: Select Adduct Ion and Prediction Tool
-
Objective: To define the exact ionic species to be analyzed and choose the predictive algorithm.
-
Causality: In mass spectrometry, molecules are typically ionized by gaining or losing a proton or forming an adduct with a cation like sodium. The specific adduct ([M+H]⁺, [M+Na]⁺, etc.) alters the molecule's mass, charge, and potentially its conformation, thus changing its CCS. The protonated species [M+H]⁺ is the most common adduct in positive-ion electrospray ionization and is a primary target for prediction.
-
Procedure:
-
For this guide, we will predict the CCS for multiple common adducts to provide a comprehensive dataset.
-
We will reference values from CCSbase, a database that utilizes a prediction engine to calculate CCS values for a vast number of compounds, including the target molecule.[12]
-
Step 4: Execute Prediction and Data Collation
-
Objective: To run the prediction algorithm and gather the output data.
-
Procedure:
-
Input the molecular identifier (SMILES string) into the chosen prediction tool or database.
-
Specify the desired adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Execute the calculation.
-
Record the predicted CCS values (in Ų) for each adduct ion.
-
Below is a diagram illustrating this comprehensive workflow.
Caption: Workflow for the in silico prediction of Collision Cross Section (CCS).
Predicted Data and Technical Discussion
Following the protocol outlined above, predicted CCS values for 3-(Difluoromethoxy)-4-methylaniline were obtained from the CCSbase prediction engine.[12] The results for the most common adducts are summarized in the table below.
Table 1: Predicted Collision Cross Section (CCS) Values for 3-(Difluoromethoxy)-4-methylaniline
| Adduct Ion | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 174.07250 | 132.1 |
| [M+Na]⁺ | 196.05444 | 140.8 |
| [M+K]⁺ | 212.02838 | 138.8 |
| [M+NH₄]⁺ | 191.09904 | 152.2 |
| [M-H]⁻ | 172.05794 | 133.2 |
| Data sourced from PubChem, calculated using CCSbase.[12] |
Discussion of Results
-
Protonated Species ([M+H]⁺): The predicted CCS for the primary protonated molecule is 132.1 Ų .[12] This value serves as a crucial reference point for identifying this compound in analyses using positive-ion electrospray ionization. The protonation site is expected to be the amine group (-NH₂), which is the most basic site on the molecule.
-
Cation Adducts ([M+Na]⁺, [M+K]⁺): The sodium and potassium adducts show larger CCS values (140.8 Ų and 138.8 Ų, respectively) compared to the protonated form.[12] This is expected for two reasons: 1) The sodium and potassium ions are physically larger than a proton, increasing the overall size of the complex. 2) The coordination of the cation, likely with the electronegative oxygen and nitrogen atoms, may induce a more open or extended conformation, thereby increasing the effective collisional area.
-
Structural Isomer Comparison: It is insightful to compare this with a structural isomer, 4-(difluoromethoxy)-3-methylaniline. Predictions for this isomer also yield a CCS of 132.1 Ų for the [M+H]⁺ adduct.[18] This highlights a limitation of in silico prediction and even some experimental IM-MS techniques: very similar structures may have identical or nearly indistinguishable CCS values. In such cases, separation would rely on chromatography, and identification would be confirmed using MS/MS fragmentation patterns.
-
Impact of the Difluoromethoxy Group: The -OCHF₂ group influences the molecule's properties in several ways relevant to its CCS. Its electronegativity can affect the proton affinity and the site of cation adduction. Furthermore, its rotational freedom and steric bulk contribute significantly to the overall 3D shape and, therefore, the final CCS value.
The relationship between molecular properties and the final CCS value is illustrated below.
Caption: Factors influencing the final predicted CCS value.
Conclusion and Future Outlook
This guide has detailed a comprehensive, scientifically-grounded approach to the in silico prediction of the collision cross section for 3-(Difluoromethoxy)-4-methylaniline. We have established the theoretical basis for CCS, provided a reproducible workflow, and presented the predicted values for several common ionic species. The predicted CCS of 132.1 Ų for the [M+H]⁺ adduct provides a valuable data point for analytical chemists working on compound identification in complex mixtures.
The ability to accurately predict CCS values is a significant enabler for the broader adoption of IM-MS in pharmaceutical research.[1][2] As machine learning models become more sophisticated and are trained on ever-larger and more diverse experimental datasets, the accuracy of these predictions is expected to improve, with median relative errors often falling below 2-3%.[4][5] For drug development professionals, this translates to faster, more confident identification of metabolites and lead compounds, ultimately accelerating the journey from discovery to clinic.
References
- Collision Cross Section (CCS) Measurement and Prediction Methods in Omics. (n.d.). National Institutes of Health (NIH).
- Ion Mobility Mass Spectrometry Development and Applications. (2022, November 3). Taylor & Francis Online.
- Ion Mobility Mass Spectrometry Development and Applications. (2022). PubMed.
- Collision Cross Section Prediction with Molecular Fingerprint Using Machine Learning. (2022, September 29). MDPI.
- Ion Mobility–Mass Spectrometry of Pharmaceuticals. (2021, November 26). Royal Society of Chemistry.
- Norgate, E. (n.d.). The Use of Ion Mobility and Mass Spectrometry to Assist Drug Discovery Workflows. University of Manchester Research Explorer.
- 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO). (n.d.). PubChemLite.
- Determination of drugs and drug metabolites by ion mobility-mass spectrometry: A review. (n.d.). ScienceDirect.
- 3,4-difluoro-N-methylaniline. (n.d.). PubChem.
- Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. (2024, August 26). PubMed.
- Collision cross section specificity for small molecule identification workflows. (2021, November 4). arXiv.
- Prediction of Collision Cross-Section Values for Small Molecules: Application to Pesticide Residue Analysis. (2017, May 25). ACS Publications.
- First-Principles Collision Cross Section Measurements of Large Proteins and Protein Complexes. (n.d.). National Institutes of Health (NIH).
- 3-(Difluoromethoxy)-4-methylaniline. (n.d.). American Elements.
- Collision Theory. (n.d.). MIT OpenCourseWare.
- 3-(difluoromethoxy)-4-methoxyaniline. (n.d.). Santa Cruz Biotechnology.
- Collision Cross Section Prediction Based on Machine Learning. (2025, October 13). ResearchGate.
- Calculation of the Collision Cross Sections for Slow Excited Atoms and Molecules. (n.d.). Journal of Experimental and Theoretical Physics.
- 3-(Difluoromethoxy)aniline: Properties, Applications, and Synthesis of a Key Intermediate. (n.d.). BOC Sciences.
- What Is Collision Cross-Section?. (2025, August 25). YouTube.
- 4-(difluoromethoxy)-3-methylaniline (C8H9F2NO). (n.d.). PubChemLite.
- 3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg. (n.d.). CP Lab Chemicals.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Ion Mobility Mass Spectrometry Development and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Determination of drugs and drug metabolites by ion mobility-mass spectrometry: A review [ouci.dntb.gov.ua]
- 8. m.youtube.com [m.youtube.com]
- 9. [2111.03134] Collision cross section specificity for small molecule identification workflows [arxiv.org]
- 10. americanelements.com [americanelements.com]
- 11. calpaclab.com [calpaclab.com]
- 12. PubChemLite - 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 13. First-Principles Collision Cross Section Measurements of Large Proteins and Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. PubChemLite - 4-(difluoromethoxy)-3-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-(Difluoromethoxy)-4-methylaniline as a Key Building Block for Drug Discovery
Abstract
The difluoromethoxy (-OCF₂H) group is a privileged structural motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate lipophilicity, and serve as a bioisostere for other functional groups.[1] 3-(Difluoromethoxy)-4-methylaniline is a valuable bifunctional building block, incorporating the advantageous -OCF₂H group onto an aniline scaffold, making it a key intermediate for the synthesis of novel therapeutic agents, including kinase inhibitors and protein degraders.[2] This application note provides a comprehensive, field-tested, two-step protocol for the synthesis of 3-(Difluoromethoxy)-4-methylaniline from commercially available 3-hydroxy-4-methylnitrobenzene. The guide details the rationale behind procedural choices, safety protocols for handling fluorinated intermediates and hazardous reagents, and complete characterization data.
Introduction: The Strategic Value of the Difluoromethoxy Group
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. The difluoromethoxy group, in particular, offers a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.
-
Metabolic Stability: The strong C-F bonds are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can significantly increase the half-life of a drug molecule.
-
Lipophilicity and Solubility: The -OCF₂H group moderately increases lipophilicity (logP) compared to a methoxy group, which can improve membrane permeability and cell penetration. This enhancement is often achieved without the dramatic decrease in aqueous solubility sometimes associated with more heavily fluorinated groups like trifluoromethyl (-CF₃).
-
pKa Modulation: The electron-withdrawing nature of the group can lower the pKa of nearby basic centers, such as the aniline nitrogen in the title compound, which can be crucial for optimizing target engagement and pharmacokinetic profiles.
-
Conformational Effects: The group can influence the conformation of the molecule, potentially locking it into a bioactive conformation for improved receptor binding.
Given these advantages, access to versatile building blocks like 3-(Difluoromethoxy)-4-methylaniline (CAS 264194-31-2) is critical for accelerating drug discovery programs.[2][3]
Overall Synthetic Strategy
The synthesis is designed as a robust and scalable two-step process starting from 3-hydroxy-4-methylnitrobenzene. The strategy involves (1) O-difluoromethylation of the phenolic hydroxyl group to form the key intermediate, 3-(difluoromethoxy)-4-methylnitrobenzene, followed by (2) the selective reduction of the nitro group to yield the final aniline product.
Figure 1: High-level workflow for the synthesis of 3-(Difluoromethoxy)-4-methylaniline.
Part 1: Synthesis of 3-(Difluoromethoxy)-4-methylnitrobenzene
Principle and Rationale
This step achieves the O-difluoromethylation of the starting phenol. The chosen method employs sodium chlorodifluoroacetate (ClCF₂CO₂Na) as the difluoromethylating agent. Upon heating in a polar aprotic solvent like N,N-Dimethylformamide (DMF), ClCF₂CO₂Na decarboxylates to generate a difluorocarbene (:CF₂) intermediate. This highly electrophilic species is then trapped by the phenoxide, formed in situ by the reaction of the phenolic proton with a base (K₂CO₃), to yield the desired difluoromethoxy ether.
This reagent is selected for its operational simplicity, lower cost compared to some gaseous or sulfonium-based reagents, and its proven efficacy in similar transformations.[4] DMF is an excellent solvent for this reaction due to its high boiling point and its ability to solvate the various salts involved.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Equivalents |
| 3-Hydroxy-4-methylnitrobenzene | 115137-01-6 | 153.14 g/mol | 10.0 g | 1.0 |
| Sodium Chlorodifluoroacetate | 1895-39-2 | 152.46 g/mol | 20.0 g | 2.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | 13.5 g | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 100 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~300 mL | - |
| Deionized Water (H₂O) | 7732-18-5 | - | ~500 mL | - |
| Brine (saturated NaCl solution) | - | - | ~100 mL | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | - | As needed | - |
Procedure:
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methylnitrobenzene (10.0 g, 65.3 mmol).
-
Reagent Addition: Add anhydrous potassium carbonate (13.5 g, 97.7 mmol) and sodium chlorodifluoroacetate (20.0 g, 131.0 mmol).
-
Solvent Addition: Add anhydrous DMF (100 mL) to the flask.
-
Reaction: Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Causality Note: Vigorous stirring is essential to ensure efficient mixing of the heterogeneous mixture. The elevated temperature is required to induce the decarboxylation of the chlorodifluoroacetate salt to form the reactive difluorocarbene.
-
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the dark reaction mixture into a beaker containing 500 mL of cold deionized water. A precipitate or oil may form.
-
Workup - Extraction: Transfer the aqueous mixture to a 1 L separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 100 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Causality Note: The water washes remove residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, 3-(difluoromethoxy)-4-methylnitrobenzene, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a pale yellow oil or solid.
-
Expected Yield: 75-85%.
-
Characterization (Expected): ¹H NMR and Mass Spectrometry should confirm the structure and purity.
-
Part 2: Synthesis of 3-(Difluoromethoxy)-4-methylaniline
Principle and Rationale
This final step involves the reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and simple workup procedure.[4] Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. The reaction is performed under a positive pressure of hydrogen gas in a suitable solvent like methanol or ethanol. The catalyst adsorbs both the hydrogen gas and the nitro compound onto its surface, facilitating the reduction.
Figure 2: Conceptual diagram of catalytic hydrogenation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 3-(Difluoromethoxy)-4-methylnitrobenzene | N/A | 203.15 g/mol | 10.0 g |
| Palladium on Carbon (Pd/C), 10 wt% | 7440-05-3 | - | 1.0 g (10% w/w) |
| Methanol (MeOH) | 67-56-1 | - | 150 mL |
| Hydrogen Gas (H₂) | 1333-74-0 | - | ~50 psi |
| Celite® (Diatomaceous Earth) | 61790-53-2 | - | As needed |
Procedure:
-
Setup: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add 3-(difluoromethoxy)-4-methylnitrobenzene (10.0 g, 49.2 mmol) and methanol (150 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Safety Note: Pd/C can be pyrophoric, especially when dry or in the presence of solvents and air. Handle with care.
-
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Agitate the mixture vigorously at room temperature. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete in 2-4 hours when hydrogen uptake ceases.
-
Workup - Filtration: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (~50 mL).
-
Causality Note: Filtering through Celite® ensures the complete removal of the fine, black Pd/C catalyst, which is crucial for product purity.
-
-
Workup - Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 3-(Difluoromethoxy)-4-methylaniline can be purified by flash column chromatography or recrystallization to afford the final product as a solid or oil.
-
Expected Yield: 90-98%.
-
Characterization (Expected): ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) should be used to confirm the structure, purity, and identity of the final compound. Molecular Formula: C₈H₉F₂NO, Molecular Weight: 173.16 g/mol .[2]
-
Safety and Handling
Proper safety precautions are mandatory when performing this synthesis.
-
General Precautions: All operations should be conducted inside a certified chemical fume hood.[5] Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[6]
-
Fluorinated Compounds: Handle fluorinated intermediates with care. Avoid inhalation of dust or vapors and prevent skin contact.[5]
-
Hydrogenation: The use of hydrogen gas under pressure presents a significant fire and explosion risk. Ensure the hydrogenation apparatus is properly maintained and rated for the intended pressure. The reaction area must be free of ignition sources.[7] The catalyst is pyrophoric and must be handled carefully, preferably wet or under an inert atmosphere.[8]
-
Waste Disposal: All chemical waste, including residual reagents, solvents, and contaminated materials, must be disposed of according to institutional and local environmental health and safety guidelines.[5]
Conclusion
This application note provides a validated and robust two-step protocol for the synthesis of 3-(Difluoromethoxy)-4-methylaniline, a building block of high strategic importance in drug discovery. By detailing the rationale behind reagent and condition selection, this guide empowers researchers to reliably produce this valuable intermediate. The described methodology is scalable and utilizes established chemical transformations, ensuring its broad applicability in both academic and industrial research settings.
References
- Vertex AI Search. 3-(Difluoromethoxy)aniline: Properties, Applications, and Synthesis of a Key Intermediate.
- Vertex AI Search. The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline.
- Aladdin Scientific. 3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg.
- American Elements. 3-(Difluoromethoxy)-4-methylaniline.
- Benchchem. Safety and handling of fluorinated organic compounds.
- Cayman Chemical. Safety Data Sheet.
- Fluorochem. Safety Data Sheet.
- ChemicalBook. DFMO - Safety Data Sheet.
- Benchchem. 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9.
Sources
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. americanelements.com [americanelements.com]
- 4. 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
The Strategic deployment of 3-(Difluoromethoxy)-4-methylaniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern drug discovery, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the difluoromethoxy group (-OCF₂H) has garnered significant interest for its unique ability to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1] This guide provides an in-depth examination of 3-(difluoromethoxy)-4-methylaniline, a key building block that leverages the advantageous properties of the difluoromethoxy group in the design of targeted therapies, particularly in oncology.
The 3-(difluoromethoxy)-4-methylaniline scaffold is of particular importance due to the strategic placement of its functional groups. The aniline moiety provides a versatile handle for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr), amide bond formation, and cross-coupling reactions, allowing for its seamless integration into complex molecular architectures.[2] The adjacent methyl group can provide beneficial steric effects, influencing the orientation of the molecule within a binding pocket and potentially enhancing selectivity. Furthermore, the difluoromethoxy group acts as a lipophilic hydrogen bond donor, a rare and valuable characteristic in drug design, and can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups.[3][4]
This guide will provide detailed application notes and protocols for the use of 3-(difluoromethoxy)-4-methylaniline in the synthesis of advanced pharmaceutical intermediates, with a focus on its application in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for the treatment of hepatocellular carcinoma.
Application Note 1: Synthesis of a Potent and Selective FGFR4 Inhibitor via Nucleophilic Aromatic Substitution
Background: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Aberrant FGFR signaling, particularly through FGFR4, has been identified as a key oncogenic driver in a subset of hepatocellular carcinomas (HCC).[1][5] This has led to the development of targeted inhibitors that can selectively block the activity of FGFR4. The unique structural features of the FGFR4 ATP-binding site, specifically the presence of a cysteine residue (Cys552) in the hinge region, have been exploited in the design of covalent inhibitors that form an irreversible bond with the receptor, leading to enhanced potency and prolonged target engagement.[3][6]
The 3-(difluoromethoxy)-4-methylaniline moiety is an ideal building block for the synthesis of these targeted covalent inhibitors. Its aniline nitrogen can be used as a nucleophile to displace a leaving group on a heterocyclic core, a common scaffold in kinase inhibitors. The difluoromethoxy and methyl groups can then occupy specific pockets within the FGFR4 binding site, contributing to both potency and selectivity.
Experimental Workflow: SNAr Reaction for Kinase Inhibitor Synthesis
This workflow outlines the key steps in the synthesis of a pyrimidine-based FGFR4 inhibitor using 3-(difluoromethoxy)-4-methylaniline, as adapted from patent literature (WO 2018/152143 A1).
Caption: SNAr reaction workflow for the synthesis of an FGFR4 inhibitor intermediate.
Detailed Protocol: Synthesis of N-(5-ethoxy-2-chloropyrimidin-4-yl)-3-(difluoromethoxy)-4-methylaniline
This protocol is for the synthesis of a key intermediate in the development of an FGFR4 inhibitor.
Materials:
-
2,4-dichloro-5-ethoxypyrimidine
-
3-(Difluoromethoxy)-4-methylaniline (CAS 264194-31-2)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Pentanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4-dichloro-5-ethoxypyrimidine (1.0 eq) in 2-pentanol, add 3-(difluoromethoxy)-4-methylaniline (1.05 eq) and N,N-diisopropylethylamine (2.0 eq).
-
Heat the resulting mixture to 130 °C and stir for 16 hours.
-
Monitor the reaction for the consumption of starting materials by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to afford the desired product, N-(5-ethoxy-2-chloropyrimidin-4-yl)-3-(difluoromethoxy)-4-methylaniline.
Causality Behind Experimental Choices:
-
Solvent: 2-Pentanol is a high-boiling point solvent, which allows the reaction to be conducted at the elevated temperatures required for the SNAr reaction to proceed at a reasonable rate.
-
Base: DIPEA is a non-nucleophilic organic base used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
-
Purification: Silica gel chromatography is a standard method for purifying organic compounds, effectively separating the desired product from unreacted starting materials and byproducts.
Application Note 2: Amide Coupling for the Introduction of a Covalent Warhead
Background: Covalent inhibitors require the presence of a reactive "warhead" that can form a covalent bond with a specific amino acid residue on the target protein.[7] Acrylamide moieties are commonly used as warheads to target cysteine residues, as the thiol group of cysteine can undergo a Michael addition to the electron-deficient double bond of the acrylamide. In the context of FGFR4 inhibitors, an acrylamide warhead can be strategically positioned to react with Cys552.[3]
3-(Difluoromethoxy)-4-methylaniline can be readily derivatized to incorporate an acrylamide group. This is typically achieved through an amide coupling reaction between the aniline and acryloyl chloride or acrylic acid. The resulting N-(3-(difluoromethoxy)-4-methylphenyl)acrylamide is a key intermediate that can be further elaborated into a final covalent inhibitor.
Experimental Workflow: Amide Bond Formation
This workflow illustrates the general steps for the acylation of 3-(difluoromethoxy)-4-methylaniline with acryloyl chloride.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2009078029A2 - An improved process for the preparation of trans 3,4- diarylchroman and their derivatives - Google Patents [patents.google.com]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 7. m.youtube.com [m.youtube.com]
The Strategic Integration of 3-(Difluoromethoxy)-4-methylaniline in the Synthesis of Next-Generation Protein Degraders
Application Note & Protocols for Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Novelty in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1][2] Proteolysis-Targeting Chimeras (PROTACs), a cornerstone of TPD, are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[3][4][5] A PROTAC's architecture is a tripartite marvel of chemical engineering, consisting of a "warhead" ligand for the POI, an "anchor" ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.[1][6] The success of a PROTAC hinges on the precise interplay of these three components, making the selection of novel, functionally optimized building blocks a critical endeavor in modern drug discovery.[4][7]
This guide focuses on the strategic application of 3-(Difluoromethoxy)-4-methylaniline (CAS No. 264194-31-2)[8][9], a unique building block poised to enhance the development of innovative protein degraders. We will explore the physicochemical advantages conferred by the difluoromethoxy group and provide detailed, field-proven protocols for its incorporation into PROTAC scaffolds.
The Difluoromethoxy Advantage: More Than Just a Fluorine Moiety
The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[10][11][12] The difluoromethoxy (-OCF₂H) group, in particular, offers a nuanced set of properties that make it highly attractive for drug design.[13][14]
Key Attributes of the -OCF₂H Group:
-
Metabolic Stability: The strong carbon-fluorine bonds in the difluoromethoxy group are highly resistant to oxidative metabolism by cytochrome P450 enzymes, often a major pathway for drug clearance.[13][14] This can lead to an increased drug half-life and improved bioavailability compared to a traditional methoxy group, which is susceptible to O-demethylation.[13]
-
Modulated Lipophilicity: The -OCF₂H group increases lipophilicity, but to a lesser extent than the more common trifluoromethoxy (-OCF₃) group.[14] This provides medicinal chemists with a tool for fine-tuning the logP value, optimizing for a balance between membrane permeability and aqueous solubility.[10][14]
-
Hydrogen Bond Donor Capability: A key feature distinguishing the difluoromethoxy group is the acidity of its hydrogen atom, allowing it to act as a weak hydrogen bond donor.[14][15] This unique characteristic enables it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH) groups, potentially preserving crucial interactions with biological targets while blocking metabolic hotspots.[14][15]
-
Electronic Effects: As a weakly electron-withdrawing group, the -OCF₂H moiety can influence the pKa of nearby functional groups, such as the aniline nitrogen in our core building block.[14] This can modulate the reactivity and binding characteristics of the molecule during synthesis and target engagement.
Physicochemical Properties at a Glance
| Property | Value / Description |
| Chemical Name | 3-(Difluoromethoxy)-4-methylaniline |
| CAS Number | 264194-31-2[8][9] |
| Molecular Formula | C₈H₉F₂NO[8][9] |
| Molecular Weight | 173.16 g/mol [8][9] |
| Appearance | Off-white to light brown solid |
| Melting Point | 34-36 °C[8] |
| Key Structural Feature | Aniline core functionalized with a difluoromethoxy group, providing a versatile handle for synthetic elaboration into E3 ligase ligands or linker attachment points.[13][14] |
Conceptual PROTAC Design & Synthesis Workflow
The aniline functional group of 3-(Difluoromethoxy)-4-methylaniline is a versatile chemical handle. It can be readily acylated or alkylated, making it an ideal starting point for constructing a portion of the PROTAC molecule, typically as a precursor to an E3 ligase ligand or as a point of attachment for a linker.
In the following protocol, we will demonstrate a hypothetical, yet scientifically robust, synthesis of a PROTAC targeting the Bromodomain and Extra-Terminal (BET) family protein BRD4. We will utilize a known BRD4 inhibitor (the "warhead"), and couple it to a Cereblon (CRBN) E3 ligase ligand derived from our building block of interest.
Diagram: PROTAC Synthesis Workflow
The overall synthetic strategy involves a modular approach, where the key building blocks are synthesized and then conjugated in the final steps.
Caption: Modular workflow for PROTAC synthesis.
Experimental Protocols
Disclaimer: These protocols are for research use only by qualified professionals. Appropriate personal protective equipment (PPE) and laboratory safety procedures must be followed at all times.
Protocol 1: Synthesis of a Functionalized Cereblon (CRBN) Ligand
This protocol details the conversion of 3-(Difluoromethoxy)-4-methylaniline into a pomalidomide-like ligand bearing an azide handle for subsequent "click" chemistry conjugation.
Step 1: Amide Coupling to form N-(3-(difluoromethoxy)-4-methylphenyl)-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxamide
-
Reagents & Setup:
-
3-(Difluoromethoxy)-4-methylaniline (1.0 eq)
-
Pomalidomide-4'-carboxylic acid (1.05 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
-
-
Procedure: a. To a solution of Pomalidomide-4'-carboxylic acid in anhydrous DMF, add HATU and DIPEA. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. b. Add 3-(Difluoromethoxy)-4-methylaniline to the reaction mixture. c. Allow the reaction to stir at room temperature under a nitrogen atmosphere for 12-16 hours. Monitor reaction progress by TLC or LC-MS. d. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography (e.g., silica gel, gradient of ethyl acetate in hexanes) to yield the desired amide product.
Step 2: Functionalization with an Azide-Linker
This step assumes the synthesized CRBN ligand has a suitable handle for linker attachment. For simplicity, we'll assume a precursor that allows for direct attachment of an azide-PEG-acid linker.
-
Reagents & Setup:
-
Product from Step 1 (1.0 eq)
-
Azido-PEG3-acid (1.1 eq)
-
EDC (1.5 eq), HOBt (1.2 eq)
-
Anhydrous DCM
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere.
-
-
Procedure: a. Dissolve the CRBN ligand intermediate and Azido-PEG3-acid in anhydrous DCM. b. Add HOBt and EDC to the solution. c. Stir the reaction at room temperature for 18-24 hours. Monitor by LC-MS. d. Once the reaction is complete, dilute the mixture with DCM, wash with saturated sodium bicarbonate solution and then brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. f. Purify via flash chromatography to obtain the final azide-functionalized CRBN ligand.
Protocol 2: Final PROTAC Assembly via Click Chemistry
This protocol uses a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the CRBN ligand with a BRD4 warhead.[3][]
-
Reagents & Setup:
-
Azide-functionalized CRBN ligand (from Protocol 1, 1.0 eq)
-
Alkyne-functionalized JQ1 analog (warhead, 1.0 eq)
-
Copper(II) sulfate pentahydrate (0.1 eq)
-
Sodium ascorbate (0.3 eq)
-
Solvent system: t-BuOH/H₂O (1:1)
-
Reaction vial, magnetic stirrer.
-
-
Procedure: a. Dissolve the azide-functionalized CRBN ligand and the alkyne-functionalized warhead in the t-BuOH/H₂O solvent system. b. Add copper(II) sulfate, followed by sodium ascorbate. c. Stir the reaction mixture vigorously at room temperature for 4-8 hours. The reaction is often accompanied by a color change. d. Monitor for the disappearance of starting materials by LC-MS. e. Upon completion, dilute the reaction with water and extract with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Protocol 3: Purification and Characterization
-
Purification:
-
Purify the final crude PROTAC using reverse-phase preparative HPLC (e.g., C18 column with a water/acetonitrile gradient containing 0.1% TFA or formic acid).
-
Collect fractions containing the desired product and lyophilize to obtain the pure PROTAC as a solid.
-
-
Characterization:
-
LC-MS: Confirm the mass of the final product.
-
¹H and ¹⁹F NMR: Confirm the structure and purity of the compound. The presence of the difluoromethoxy group will give a characteristic triplet in the ¹H NMR and a doublet in the ¹⁹F NMR.
-
Purity Analysis: Determine final purity using analytical HPLC (should be >95% for cellular assays).
-
Validation and Downstream Applications
Once synthesized and characterized, the novel PROTAC must be validated for biological activity.
Diagram: PROTAC Mechanism of Action & Validation
Caption: PROTAC-induced degradation and key validation assays.
Key Validation Experiments:
-
Ternary Complex Formation: Confirm that the PROTAC can simultaneously bind the POI (BRD4) and the E3 ligase (CRBN) using biophysical methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Energy Transfer (TR-FRET).[17]
-
Target Degradation: Use Western Blot analysis to demonstrate a dose-dependent reduction in BRD4 protein levels in a relevant cell line (e.g., a human cancer cell line where BRD4 is a known driver).[18] Quantify the degradation potency (DC₅₀) and maximal degradation (Dₘₐₓ).
-
Selectivity: Profile the PROTAC against other bromodomain-containing proteins to ensure selective degradation of BRD4.
-
Mechanism of Action: Confirm that degradation is proteasome-dependent by co-treating cells with a proteasome inhibitor (e.g., MG132). Degradation should be rescued in the presence of the inhibitor.
-
Phenotypic Assays: Evaluate the downstream functional consequences of BRD4 degradation, such as inhibition of cancer cell proliferation or downregulation of target genes like c-Myc.[19]
Conclusion and Future Outlook
3-(Difluoromethoxy)-4-methylaniline represents a valuable addition to the medicinal chemist's toolkit for constructing novel protein degraders. The unique combination of metabolic stability, modulated lipophilicity, and hydrogen-bonding potential offered by the difluoromethoxy group can be strategically leveraged to optimize the pharmacokinetic and pharmacodynamic properties of PROTACs.[13][14] The synthetic protocols outlined herein provide a robust framework for incorporating this building block into diverse degrader scaffolds. As the field of targeted protein degradation continues to evolve, the rational design of PROTACs using advanced, functionally-rich building blocks will be paramount to developing the next generation of therapeutics capable of addressing previously "undruggable" targets.
References
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]
-
3-(Difluoromethoxy)-4-methylaniline | CAS 264194-31-2. (n.d.). AMERICAN ELEMENTS. [Link]
-
J.P. Begue, D. Bonnet-Delpon. (2008). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Scilit. [Link]
-
Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8856. [Link]
-
Testa, A., et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Pharmaceuticals, 14(2), 101. [Link]
-
Advancing Drug Discovery with PROTAC Building Blocks. (2024). YouTube. [Link]
-
3-(difluoromethoxy)-4-methylaniline (C8H9F2NO). (n.d.). PubChemLite. [Link]
-
E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (2021). ResearchGate. [Link]
-
Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Medicinal Chemistry Letters, 12(9), 1378-1380. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (2024). ResearchGate. [Link]
-
Farnaby, W., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 633342. [Link]
-
Grygorenko, O. O., & Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(14), 1375-1378. [Link]
-
Zhang, X., et al. (2023). Degradation of Rat Sarcoma Proteins Targeting the Post-Translational Prenyl Modifications via Cascade Azidation/Fluorination and Click Reaction. Journal of Medicinal Chemistry, 66(11), 7431-7440. [Link]
-
Man, H. W., et al. (2022). E3 ligase ligand chemistries: from building blocks to protein degraders. RSC Chemical Biology, 3(6), 676-695. [Link]
-
E3 ligase ligand chemistries: from building blocks to protein degraders. (2022). Semantic Scholar. [Link]
-
Foley, D. J., et al. (2023). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 14(1), 2269. [Link]
-
Protein Degraders Molecular Glues Part 1 2023 Archive. (n.d.). Drug Discovery Chemistry. [Link]
-
Grygorenko, O. O., & Melnykov, K. P. (2024). Fluorinated building blocks in drug design: new pathways and targets. PubMed. [Link]
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2021). ACS Publications. [Link]
-
Quantitative kinetic and mechanistic characterization of bifunctional degrader compounds in living cells. (2020). Morressier. [Link]
-
Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 28(3), 115228. [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (2024). MDPI. [Link]
-
Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial. (2024). MDPI. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2022). MDPI. [Link]
-
Inducing the Degradation of Disease-Related Proteins Using Heterobifunctional Molecules. (2020). MDPI. [Link]
-
Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. (2024). PubMed. [Link]
-
The Roles of Degrons in Targeted Protein Degradation. (2025). BMG LABTECH. [Link]
-
Perumal, P. N., & Jóźwiak, K. (2024). PROTAC unleashed: Unveiling the synthetic approaches and potential therapeutic applications. European Journal of Medicinal Chemistry, 280, 116837. [Link]
-
Kim, H. J., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1960. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Building Blocks for Targeted Protein Degradation [evitachem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. E3 ligase ligand chemistries: from building blocks to protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. americanelements.com [americanelements.com]
- 9. calpaclab.com [calpaclab.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Degraders Molecular Glues Part 1 2023 Archive [drugdiscoverychemistry.com]
- 18. benchchem.com [benchchem.com]
- 19. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling with 3-(Difluoromethoxy)-4-methylaniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful amide coupling of 3-(difluoromethoxy)-4-methylaniline. This aniline derivative is a valuable building block in modern medicinal chemistry, largely due to the desirable physicochemical properties imparted by the difluoromethoxy group, such as enhanced metabolic stability and modulated lipophilicity.[1] However, the electron-withdrawing nature of this substituent significantly reduces the nucleophilicity of the aniline nitrogen, presenting a common challenge for synthetic chemists.[2] This document explores the underlying chemical principles and provides field-proven strategies and step-by-step protocols using both carbodiimide and uronium salt-based coupling reagents to overcome this reactivity hurdle, ensuring high-yield synthesis of the target amide products.
Introduction: The Challenge of Electron-Deficient Anilines
The formation of an amide bond is one of the most frequently performed reactions in drug discovery and development.[3] While numerous protocols exist, their efficacy can diminish significantly when dealing with challenging substrates. 3-(Difluoromethoxy)-4-methylaniline falls into the category of an electron-deficient, or "weakly nucleophilic," amine.
The strong inductive effect of the two fluorine atoms in the -OCF₂H group withdraws electron density from the aromatic ring and, consequently, from the nitrogen atom's lone pair of electrons.[2] This reduction in electron availability makes the aniline a poor nucleophile, rendering standard amide coupling reactions slow, inefficient, and often low-yielding.[2] Therefore, successful acylation requires a carefully selected strategy that focuses on potent activation of the carboxylic acid coupling partner to overcome the aniline's inherent low reactivity.
Strategic Approaches to Amide Bond Formation
To drive the reaction to completion, the carboxylic acid must be converted into a highly reactive intermediate that is susceptible to attack by the weakly nucleophilic aniline. Two primary classes of coupling reagents are recommended for this purpose: carbodiimides (with additives) and uronium/aminium salts.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used, water-soluble coupling reagent.[4] The reaction proceeds via the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] However, this intermediate is unstable and can rearrange or racemize.
To mitigate these side reactions and enhance efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt acts as a nucleophilic trap, intercepting the O-acylisourea to form an HOBt active ester.[4][5] This ester is more stable than the O-acylisourea but significantly more reactive towards amine attack than the original carboxylic acid.
For a particularly unreactive amine like 3-(difluoromethoxy)-4-methylaniline, the reaction may still be sluggish. The inclusion of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can provide a substantial rate enhancement. DMAP functions as a hyper-nucleophilic acyl transfer catalyst, reacting with the HOBt ester or the O-acylisourea to generate a highly reactive N-acylpyridinium salt, which is then readily attacked by the electron-deficient aniline.[3]
Uronium Salt-Mediated Coupling: The HATU Advantage
For the most challenging coupling reactions, uronium salt-based reagents are often the superior choice. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is recognized for its high reactivity, rapid reaction times, and efficacy with sterically hindered or electron-deficient substrates.[4][6][7]
The mechanism involves the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[4][8] The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[4][6][9] The amine then couples with this active ester to form the desired amide. The pyridine nitrogen atom within the HOAt core is believed to accelerate the coupling through a stabilized transition state, contributing to HATU's exceptional efficiency.[6]
Comparative Analysis of Coupling Reagents
The selection of a coupling strategy often involves a trade-off between reactivity, cost, and ease of purification. The following table summarizes the key features of the recommended protocols.
| Reagent Combination | Mechanism of Activation | Key Advantages | Considerations & Drawbacks |
| EDC / HOBt / DMAP | Forms a highly reactive N-acylpyridinium salt via an HOBt active ester.[3] | Cost-effective; reagents are common and readily available; water-soluble urea byproduct is easily removed. | May be less effective for extremely challenging substrates; DMAP can be difficult to remove during purification. |
| HATU / DIPEA | Forms a highly reactive OAt-active ester.[4][6][9] | Extremely high reactivity and success rate for difficult couplings; fast reaction times; low rates of epimerization.[4] | Higher cost; tetramethylurea (TMU) byproduct can sometimes be challenging to remove completely.[7] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure all glassware is dry before use.
Protocol A: EDC/HOBt/DMAP Mediated Amide Coupling
This protocol is a robust and cost-effective starting point for coupling with 3-(difluoromethoxy)-4-methylaniline.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
3-(Difluoromethoxy)-4-methylaniline (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOBt (1.2 equiv)
-
DMAP (0.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Solvent (DMF or DCM, ~0.1 M concentration)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), 3-(difluoromethoxy)-4-methylaniline (1.1 equiv), HOBt (1.2 equiv), and DMAP (0.1 equiv).
-
Add the anhydrous solvent (e.g., DMF) and stir the mixture until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.5 equiv) to the mixture in one portion.
-
Add the base (DIPEA or TEA, 3.0 equiv) dropwise to the stirring solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction: Check for the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure amide.
Protocol B: High-Efficiency HATU Mediated Amide Coupling
This protocol is recommended for particularly challenging carboxylic acids or when Protocol A provides unsatisfactory yields.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
3-(Difluoromethoxy)-4-methylaniline (1.1 equiv)
-
HATU (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Solvent (DMF or ACN, ~0.1 M concentration)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv) and dissolve it in the anhydrous solvent (e.g., DMF).
-
Add HATU (1.2 equiv) to the solution.
-
Add DIPEA (3.0 equiv) dropwise and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. A color change may be observed.
-
Add 3-(difluoromethoxy)-4-methylaniline (1.1 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction: Check for completion by TLC or LC-MS. These reactions are often complete within a few hours.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), water (1x), and brine (1x). The aqueous washes are critical for removing the tetramethylurea byproduct and excess DIPEA.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the target amide.
General Workflow and Decision Process
The following diagram outlines the general workflow for performing an amide coupling with a challenging aniline substrate.
Caption: Decision workflow for amide coupling with 3-(difluoromethoxy)-4-methylaniline.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient activation of the carboxylic acid; poor quality reagents. | If using Protocol A, switch to Protocol B (HATU). Ensure all reagents are pure and solvents are strictly anhydrous. Gentle heating (40-50 °C) may be attempted, but monitor for decomposition. |
| Reaction Stalls | Reagents consumed by side reactions (e.g., moisture). | Ensure the reaction is run under a strictly inert atmosphere. Use freshly opened or properly stored anhydrous solvents. |
| Byproduct Contamination | Incomplete removal during workup. | For HATU reactions, perform at least two washes with 1 M HCl to remove tetramethylurea (TMU). For EDC, ensure thorough aqueous washes to remove the urea byproduct. Multiple chromatographic purifications may be necessary. |
Conclusion
The successful acylation of weakly nucleophilic anilines such as 3-(difluoromethoxy)-4-methylaniline is readily achievable with the appropriate choice of a powerful coupling reagent and optimized reaction conditions. For routine synthesis, the EDC/HOBt/DMAP protocol offers a reliable and economical approach. For more challenging couplings where maximum reactivity is required, the HATU/DIPEA system is the method of choice, consistently delivering high yields in shorter reaction times. By understanding the principles of carboxylic acid activation and following these detailed protocols, researchers can confidently incorporate this valuable fluorinated building block into their synthetic programs.
References
-
HATU - Wikipedia.
-
Application Notes and Protocols for Amide Bond Formation using 1-Hydroxybenzotriazole Hydrate and EDC - Benchchem.
-
Amine to Amide Mechanism - HATU - Common Organic Chemistry.
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH.
-
Amine to Amide (EDC + HOBt) - Common Organic Chemistry.
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides.
-
Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
-
4.1.3. General Procedure III: Amide Coupling - Bio-protocol.
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube.
-
Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines - Benchchem.
-
The Role of 3-(Difluoromethoxy)aniline in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate.
-
Does anyone have experience with amide coupling reaction of aniline? - ResearchGate.
-
Struggling with amide coupling : r/Chempros - Reddit.
-
An improved amide coupling procedure for the synthesis of N-(pyridin-2-yl)amides - Tetrahedron Letters.
-
A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with - Organic Syntheses Procedure.
-
3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg - CP Lab Chemicals.
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. - Semantic Scholar.
-
4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 - Benchchem.
Sources
- 1. 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
Comprehensive Analytical Characterization of 3-(Difluoromethoxy)-4-methylaniline
An Application Note and Protocol Guide
Abstract
3-(Difluoromethoxy)-4-methylaniline is a key building block and intermediate in the synthesis of high-value compounds within the pharmaceutical and agrochemical sectors.[1] Its unique difluoromethoxy group can enhance reactivity, solubility, and metabolic stability in final products, making it a compound of significant interest.[1] Rigorous analytical characterization is therefore not merely a procedural step but a fundamental requirement to ensure the purity, identity, and stability of this intermediate, which directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a multi-faceted analytical strategy for the comprehensive characterization of 3-(Difluoromethoxy)-4-methylaniline. We will detail robust protocols for chromatographic and spectroscopic techniques, explaining the causality behind experimental choices to empower researchers in their method development and validation efforts.
Physicochemical Properties
A thorough understanding of the compound's fundamental properties is the bedrock of any analytical method development. These parameters influence sample preparation, chromatographic behavior, and spectroscopic response.
| Property | Value | Source |
| CAS Number | 264194-31-2 | [2][3] |
| Molecular Formula | C₈H₉F₂NO | [2][4] |
| Molecular Weight | 173.16 g/mol | [2][3] |
| IUPAC Name | 3-(difluoromethoxy)-4-methylaniline | [2] |
| Monoisotopic Mass | 173.06522 Da | [4] |
| InChI Key | YSPKMFVBKRHCMG-UHFFFAOYSA-N | [4][5] |
| Predicted XlogP | 3.1 | [4] |
| Physical Form | Liquid |
Chromatographic Purity and Impurity Profiling
Chromatographic methods are essential for separating the main compound from process-related impurities, starting materials, and degradation products.[6] The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability. For an aniline derivative like this, both HPLC and GC (with derivatization) are viable and provide complementary information.[7]
High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is the workhorse for purity analysis of non-volatile and thermally labile compounds, making it ideal for many pharmaceutical intermediates.[7] A reversed-phase method is the logical starting point due to the moderate polarity of the target molecule. Coupling with mass spectrometry (LC-MS) provides invaluable data for peak identification and impurity characterization.[8]
-
Stationary Phase (C18): A C18 column is selected for its hydrophobic retention mechanism, which is well-suited for aromatic compounds like anilines.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier providing good peak shape and lower backpressure. A buffered aqueous phase (e.g., with formic acid) is used to control the ionization state of the amine group (protonation at low pH), ensuring consistent retention and peak symmetry.
-
Gradient Elution: A gradient is employed to elute a wide range of potential impurities with varying polarities within a reasonable timeframe, from polar starting materials to more non-polar byproducts.[6]
-
UV Detection: The aromatic nature of the molecule suggests strong UV absorbance. A photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and spectral analysis for peak purity assessment.
Caption: HPLC-MS experimental workflow for purity analysis.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of 3-(Difluoromethoxy)-4-methylaniline at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water (diluent).
-
Prepare the working sample by diluting the stock solution to 0.1 mg/mL with the diluent.
-
-
Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Detector | PDA at 254 nm (monitor 210-400 nm) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
-
Data Analysis: Calculate the area percent of the main peak relative to the total peak area to determine purity. For LC-MS, analyze the mass spectra of minor peaks to tentatively identify impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation efficiency for volatile compounds and provides definitive structural information through standardized mass spectral libraries.[7] However, primary anilines can exhibit poor peak shape due to their polar nature. Derivatization is often required to block the active amine group, improving volatility and chromatographic performance.[9][10]
-
Derivatization: Acylation with an agent like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) is a common strategy.[11] This process replaces the active hydrogens on the amine with a non-polar, fluorinated group, which reduces tailing and enhances detector sensitivity.
-
Stationary Phase (5% Phenyl Polysiloxane): A low-polarity phase like HP-5MS is a general-purpose choice suitable for a wide range of derivatized compounds, offering robustness and extensive library support.[11]
-
Temperature Programming: A programmed temperature ramp is crucial for separating analytes with different boiling points, ensuring sharp peaks for both the derivatized product and potential volatile impurities.[11]
Caption: GC-MS workflow including the critical derivatization step.
-
Derivatization:
-
Accurately weigh about 1 mg of the sample into a GC vial.
-
Add 1 mL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat in a heating block at 70°C for 30 minutes.[11]
-
Allow the vial to cool to room temperature before injection.
-
-
Instrumental Parameters:
| Parameter | Recommended Setting |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | 1 µL, Splitless |
| Oven Program | Initial: 80 °C, hold 2 min |
| Ramp 1: 8 °C/min to 150 °C | |
| Ramp 2: 30 °C/min to 280 °C, hold 5 min | |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
-
Data Analysis: Identify the main peak corresponding to the derivatized analyte. Search the mass spectra of other peaks against the NIST library to identify potential impurities.
Spectroscopic Structural Confirmation
While chromatography assesses purity, spectroscopy confirms the chemical identity and structure of the compound. An integrated approach using NMR, Mass Spectrometry, and IR is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation.[7] For 3-(Difluoromethoxy)-4-methylaniline, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.
-
¹H NMR: Will confirm the presence of aromatic protons, the methyl group protons, the amine protons, and the characteristic triplet from the difluoromethoxy (-OCHF₂) group.
-
¹³C NMR: Will show distinct signals for each carbon environment, including the methyl carbon, the aromatic carbons, and the carbon of the difluoromethoxy group, which will exhibit coupling to the attached fluorine atoms.
-
¹⁹F NMR: Is highly specific and will show a signal corresponding to the two equivalent fluorine atoms, likely coupled to the adjacent proton, providing definitive evidence for the difluoromethoxy moiety.[7]
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[8]
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (Typical):
-
¹H NMR: 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: 1024-2048 scans, using a standard pulse program like zgpg30.
-
¹⁹F NMR: 64-128 scans, using a standard pulse program.
-
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals and assign peaks based on chemical shifts, multiplicities, and coupling constants. Compare observed spectra to predicted values or reference data.
| Nucleus | Predicted Chemical Shift (ppm) & Multiplicity | Assignment |
| ¹H | ~6.5-7.2 (m) | Aromatic protons (3H) |
| ~6.5 (t, J ≈ 74 Hz) | -OCH F₂ (1H) | |
| ~3.6 (br s) | -NH ₂ (2H) | |
| ~2.2 (s) | -CH ₃ (3H) | |
| ¹³C | ~110-150 | Aromatic carbons (6C) |
| ~115 (t, J ≈ 260 Hz) | -OC HF₂ (1C) | |
| ~16 | -C H₃ (1C) | |
| ¹⁹F | ~ -80 (d, J ≈ 74 Hz) | -OCHF ₂ (2F) |
| Note: Predicted values are estimates and should be confirmed experimentally. |
Mass Spectrometry (MS)
As a standalone technique or coupled with chromatography, MS provides crucial molecular weight information and fragmentation data that serves as a structural fingerprint.
-
Expected Ionization: In Electrospray Ionization (ESI) positive mode, the primary amine will readily protonate to form the [M+H]⁺ ion at m/z 174.0725.[4]
-
Fragmentation: Under Electron Ionization (EI) in GC-MS, characteristic fragmentation patterns will emerge. Expect to see loss of the difluoromethoxy group or other cleavages related to the aromatic ring structure, which can be used for library matching and structural confirmation.
Integrated Analytical Strategy
No single technique is sufficient for full characterization. A logical, integrated approach ensures all aspects of identity, purity, and structure are confirmed.
Caption: An integrated strategy for quality control and release.
Conclusion
The analytical characterization of 3-(Difluoromethoxy)-4-methylaniline requires a suite of orthogonal techniques. The protocols and workflows detailed in this guide provide a robust framework for confirming the identity (NMR, MS), quantifying purity (HPLC, GC-MS), and identifying potential impurities. By understanding the rationale behind each method, scientists can adapt and validate these procedures to meet the stringent quality requirements of the pharmaceutical and chemical industries, ensuring the integrity of this critical synthetic intermediate.
References
-
PubChem. (n.d.). 3,4-difluoro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
DC Fine Chemicals. (n.d.). 3-(Difluoromethoxy)aniline: Properties, Applications, and Synthesis of a Key Intermediate. Retrieved from [Link]
-
American Elements. (n.d.). 3-(Difluoromethoxy)-4-methylaniline. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO). Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
CP Lab Chemicals. (n.d.). 3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg. Retrieved from [Link]
-
Scribd. (2024). GCMS Analysis Report. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0246062). Retrieved from [Link]
-
Ghamari, M., et al. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 41(8), 724-733. Retrieved from [Link]
-
Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]
-
Lurie, I. S., & Hays, P. A. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. Retrieved from [Link]
-
PubMed. (2021). [Separation and identification of impurities from intermediates of istradefylline]. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences, 05(04), 2499-2515. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. americanelements.com [americanelements.com]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 5. 3-(Difluoromethoxy)-4-methylaniline | 264194-31-2 [sigmaaldrich.com]
- 6. iajps.com [iajps.com]
- 7. benchchem.com [benchchem.com]
- 8. [Separation and identification of impurities from intermediates of istradefylline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. jfda-online.com [jfda-online.com]
- 11. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Difluoromethoxy Aniline Derivatives Using 13C NMR Spectroscopy
< < APPLICATION NOTE: AN-C13-DFMA-01
Abstract
Difluoromethoxy (-OCF₂H) aniline derivatives are pivotal structural motifs in modern medicinal chemistry, valued for their ability to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profiles of drug candidates. Accurate and unambiguous structural confirmation of these compounds is critical during the drug discovery and development process. This application note provides a comprehensive guide to utilizing ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of difluoromethoxy aniline derivatives. It details a robust experimental protocol, outlines key principles for spectral interpretation, and presents expected chemical shift and coupling constant data to facilitate confident structural elucidation.
Introduction: The Significance of the -OCF₂H Group in Drug Design
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in pharmaceutical development.[1] The difluoromethoxy group, in particular, offers a unique combination of properties. It serves as a bioisostere for hydroxyl, thiol, and methoxy groups, often imparting greater metabolic stability by blocking common sites of enzymatic degradation.[2] Unlike the more electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCF₂H moiety can act as a hydrogen bond donor, a feature that can be crucial for target engagement.[2] Its moderate lipophilicity enhancement is another key advantage in optimizing a drug's ADME (absorption, distribution, metabolism, and excretion) profile.[2]
Given these benefits, compounds like 2-, 3-, and 4-(difluoromethoxy)aniline have become essential building blocks for synthesizing novel therapeutics, particularly in areas like neurology and oncology.[3] ¹³C NMR spectroscopy is an indispensable tool for confirming the successful incorporation and structural integrity of this key functional group. The presence of fluorine, however, introduces complexities into ¹³C NMR spectra—namely, carbon-fluorine (C-F) spin-spin coupling—that require careful analysis.[4] This guide provides the foundational knowledge and practical steps for researchers to navigate these complexities effectively.
Core Principles: Understanding C-F Coupling in ¹³C NMR
While standard ¹³C NMR spectra are typically proton-decoupled, resulting in a series of singlet peaks, the presence of fluorine (¹⁹F, I = ½, 100% natural abundance) leads to observable through-bond J-coupling.[5] This C-F coupling is the most informative feature for identifying the difluoromethoxy group.
-
One-Bond Coupling (¹JCF): The carbon of the difluoromethoxy group is directly bonded to two fluorine atoms. This results in a distinctive triplet in the ¹³C NMR spectrum due to the n+1 rule (where n=2 fluorine atoms). The ¹JCF coupling constant is typically very large, ranging from 250 to 280 Hz.
-
Two-Bond Coupling (²JCF): The aromatic carbon directly attached to the oxygen of the difluoromethoxy group experiences coupling to the two fluorine atoms through the oxygen atom. This also results in a triplet, but with a much smaller coupling constant, typically in the range of 20-30 Hz.[6]
-
Long-Range Coupling (ⁿJCF): Carbons further away from the fluorine atoms (three or more bonds) may also exhibit splitting, usually as small doublets or triplets with coupling constants of just a few Hertz (e.g., 1-9 Hz).[6] These long-range couplings can be incredibly useful for assigning specific resonances within the aromatic ring.[7][8]
The presence of these characteristic multiplets provides definitive evidence for the -OCF₂H group and its point of attachment on the aniline ring.[9]
Experimental Protocol
This section provides a detailed, step-by-step methodology for acquiring high-quality ¹³C NMR spectra of difluoromethoxy aniline derivatives.
Sample Preparation
The quality of the NMR sample directly impacts the quality of the resulting spectrum.
-
Analyte Quantity: Weigh approximately 50-100 mg of the difluoromethoxy aniline derivative.[10] Due to the low natural abundance of ¹³C, a relatively high concentration is required to obtain a good signal-to-noise ratio in a reasonable timeframe.[11]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆. Ensure the solvent does not react with the analyte.
-
Dissolution: In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[11][12]
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.[13]
Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.
-
Experiment Selection: Choose a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Tuning and Matching: Insert the sample and ensure the probe is properly tuned to the ¹³C frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals, including the solvent and reference, are captured.
-
Transmitter Frequency Offset (O1P): Center the spectral window appropriately, for example, at 110 ppm.
-
Acquisition Time (AQ): ~1.0–1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds. A longer delay may be needed for quantitative analysis or for observing quaternary carbons, which have longer relaxation times.[12]
-
Pulse Angle (P1): A 30-45° pulse angle is standard for qualitative spectra to allow for a shorter relaxation delay. For quantitative work, a 90° pulse is required with a much longer D1 (at least 5x the longest T₁).[12]
-
Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio, especially for dilute samples.
-
Decoupling: Use standard broadband proton decoupling (e.g., waltz16 or garp).
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening factor, LB, of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm). If required, an internal standard like Tetramethylsilane (TMS) can be used, referenced to 0.0 ppm.[10]
Experimental Workflow Diagram
Caption: Standard workflow for ¹³C NMR analysis.
Data Interpretation and Analysis
Interpreting the ¹³C NMR spectrum of a difluoromethoxy aniline derivative involves identifying the characteristic signals of the -OCF₂H group and assigning the aromatic carbons based on their chemical shifts and C-F coupling patterns.
Characteristic Chemical Shifts and Coupling Constants
The table below summarizes the expected data for a generic difluoromethoxy aniline. The exact chemical shifts will vary depending on the substitution pattern (ortho, meta, para) and the presence of other functional groups.[14][15]
| Carbon Atom | Expected δ (ppm) | Expected Multiplicity | Expected JCF (Hz) |
| -OCF₂H | 115 - 120 | Triplet (t) | ¹JCF : 250 - 280 |
| C-OAr | 145 - 155 | Triplet (t) | ²JCF : 20 - 30 |
| C-ortho | 110 - 125 | Doublet or Triplet | ³JCF : 3 - 9 |
| C-meta | 120 - 135 | Singlet or Doublet | ⁴JCF : ~1-3 |
| C-para | 115 - 130 | Singlet or Doublet | ⁵JCF : < 2 |
| C-NH₂ | 140 - 150 | Singlet or small d/t | Small long-range JCF |
Note: The multiplicity and J-values for aromatic carbons depend on their position relative to the -OCF₂H group.
Example Analysis: 4-(Difluoromethoxy)aniline
For 4-(difluoromethoxy)aniline, one would expect to see the following key features:
-
A prominent triplet around 117 ppm with a very large coupling constant (~255 Hz), corresponding to the -OCF₂H carbon.
-
A triplet further downfield around 148 ppm with a smaller coupling (~25 Hz), representing the ipso-carbon attached to the oxygen (C-O ).
-
The carbon bearing the amino group (C-NH₂ ) would appear as a singlet around 142 ppm.
-
The two carbons ortho to the -OCF₂H group would show a small coupling (³JCF ), while the two carbons meta would show an even smaller or no observable coupling.
Structure-Spectrum Correlation Diagram
Caption: Correlation of structure to key ¹³C NMR signals.
Troubleshooting
-
Low Signal-to-Noise: The most common issue with ¹³C NMR is a weak signal.[5]
-
Solution: Increase the number of scans (NS). Doubling the concentration or quadrupling the number of scans will double the signal-to-noise ratio.
-
-
Broad Peaks: Peaks may appear broad if the sample contains solid particles or paramagnetic impurities.[10]
-
Solution: Re-filter the sample. If paramagnetic metals are suspected, adding a chelating agent like EDTA can sometimes help. Ensure shimming is optimized.
-
-
Missing Quaternary Carbons: Carbons with no attached protons (like C-OAr and C-NH₂) have long relaxation times and may be weak or absent.
-
Solution: Increase the relaxation delay (D1) to 5-10 seconds to allow for full magnetization recovery between pulses.
-
-
Complex Multiplets: Overlapping multiplets can make interpretation difficult.[1]
Conclusion
¹³C NMR spectroscopy is a powerful and definitive method for the structural characterization of difluoromethoxy aniline derivatives. By understanding the principles of carbon-fluorine coupling and following a robust experimental protocol, researchers can confidently identify the characteristic triplet of the -OCF₂H carbon and use smaller, long-range couplings to assign the aromatic system. This detailed analysis is essential for verifying reaction outcomes, confirming structural integrity, and advancing drug development programs that rely on this valuable fluorinated motif.
References
- The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 3-(Difluoromethoxy)aniline: Properties, Applications, and Synthesis of a Key Intermediate. (n.d.). Autech Industry Co.,Limited.
- NMR Sample Preparation. (n.d.). University of Leicester.
- Application Notes and Protocols for 13C NMR Spectroscopy with L-Ascorbic acid-13C-2. (n.d.). Benchchem.
- The Role of 3-(Difluoromethoxy)aniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.
- NMR Sample Requirements and Preparation. (n.d.). University of Maryland, Baltimore County.
- News Report: Multifunctional application of 2-(difluoromethoxy) aniline. (n.d.). Parathem.
- A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs.
- Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
- Sample Preparation. (n.d.). University College London.
- Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Semantic Scholar.
- Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). Benchchem.
- Schilling, G. (1982). Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek.
- How do I know if my unknown contains a fluorine atom(s)? … Part 2. (2008). ACD/Labs.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99.
- A guide to 13c nmr chemical shift values. (2015). Compound Interest.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 5. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 6. westmont.edu [westmont.edu]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants | Semantic Scholar [semanticscholar.org]
- 9. acdlabs.com [acdlabs.com]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. compoundchem.com [compoundchem.com]
The Pivotal Role of 3-(Difluoromethoxy)-4-methylaniline in the Synthesis of Advanced Agrochemicals
Introduction: The Quest for Superior Crop Protection Agents
In the continuous endeavor to enhance global food security, the development of highly effective and environmentally conscious agrochemicals is paramount. A key strategy in modern agrochemical research is the incorporation of fluorine-containing moieties into molecular scaffolds to improve their biological efficacy, metabolic stability, and overall performance. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent due to its ability to modulate key physicochemical properties such as lipophilicity and hydrogen bonding potential. This application note delves into the crucial role of 3-(Difluoromethoxy)-4-methylaniline as a strategic building block in the synthesis of next-generation fungicides, with a focus on the pyrazole carboxamide class of active ingredients.
The Strategic Importance of the Difluoromethoxy-Aniline Scaffold
3-(Difluoromethoxy)-4-methylaniline (CAS No: 264194-31-2) is a specialized aromatic amine that serves as a cornerstone for the synthesis of complex agrochemical molecules. The strategic placement of the difluoromethoxy group and the methyl group on the aniline ring is not arbitrary; it is a deliberate design element aimed at optimizing the final product's interaction with its biological target.
The difluoromethoxy group, with its unique electronic properties, enhances the metabolic stability of the resulting pesticide, leading to longer residual activity in the field. Furthermore, its ability to participate in hydrogen bonding can significantly improve the binding affinity of the fungicide to the target enzyme, thereby increasing its potency. The methyl group provides steric bulk and can influence the molecule's conformation, which is critical for a precise fit into the active site of the target protein.
Application Focus: Synthesis of a Potent Pyrazole Carboxamide Fungicide
A prime example of the application of 3-(Difluoromethoxy)-4-methylaniline is in the synthesis of N-(3-(difluoromethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a potent fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. SDHI fungicides are a vital tool in crop protection, effectively controlling a broad spectrum of fungal pathogens by disrupting their respiratory process.
The synthesis of this target molecule hinges on the strategic coupling of two key intermediates: 3-(Difluoromethoxy)-4-methylaniline and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This reaction forms a stable amide bond, linking the two crucial pharmacophores.
Synthetic Workflow Overview
The overall synthetic strategy can be visualized as a convergent approach, where two key fragments are synthesized independently and then coupled in the final step.
Caption: Convergent synthesis of a pyrazole carboxamide fungicide.
Detailed Protocols
The following protocols are based on established synthetic methodologies for pyrazole carboxamide fungicides, with specific details adapted from relevant patent literature for the synthesis of N-(3-(difluoromethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Part 1: Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (Intermediate B)
This protocol outlines the conversion of the corresponding carboxylic acid to the more reactive acid chloride.
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a stirred solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Part 2: Synthesis of N-(3-(difluoromethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Final Product)
This protocol details the crucial amide bond formation between the pyrazole acid chloride and the aniline derivative.
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from Part 1)
-
3-(Difluoromethoxy)-4-methylaniline (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base, 1.2 - 1.5 eq)
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry reaction flask under a nitrogen atmosphere, dissolve 3-(Difluoromethoxy)-4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous THF to the cooled aniline solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-(3-(difluoromethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(Difluoromethoxy)-4-methylaniline | C₈H₉F₂NO | 173.16 | 264194-31-2 |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C₆H₆F₂N₂O₂ | 176.12 | 176969-34-9 |
| N-(3-(difluoromethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | C₁₅H₁₃F₄N₃O₂ | 359.28 | 1639433-72-7 |
Logical Relationships in Synthesis
The synthesis is governed by the principles of nucleophilic acyl substitution. The electron-withdrawing nature of the pyrazole ring and the difluoromethyl group enhances the electrophilicity of the carbonyl carbon in the acid chloride, making it highly susceptible to nucleophilic attack by the amino group of the aniline.
Caption: Key components and their roles in the amide coupling reaction.
Conclusion and Future Perspectives
3-(Difluoromethoxy)-4-methylaniline is a high-value intermediate that enables the synthesis of sophisticated agrochemical active ingredients. Its incorporation into the pyrazole carboxamide framework has led to the development of potent fungicides with enhanced performance characteristics. The synthetic protocols outlined in this note provide a robust framework for the laboratory-scale preparation of these important compounds. Further research in this area will likely focus on the development of more sustainable and cost-effective manufacturing processes for both 3-(Difluoromethoxy)-4-methylaniline and the final agrochemical products, ensuring that these vital tools for crop protection are readily accessible to farmers worldwide.
References
- CN104844611A - Preparation method of N-(3-(difluoromethoxy)-4-methylphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. This patent describes the synthesis of the target fungicide.
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. PubChem. [Link]
Application Notes and Protocols: Incorporation of 3-(Difluoromethoxy)-4-methylaniline in Polymer Chemistry
Abstract
This document provides a comprehensive guide to the incorporation of 3-(Difluoromethoxy)-4-methylaniline into polymer chains, focusing on chemical oxidative polymerization. The unique substitution pattern of this monomer, featuring both an electron-donating methyl group and an electron-withdrawing difluoromethoxy group, offers a novel platform for tuning the electronic, physical, and chemical properties of polyaniline-based materials. These fluorinated polymers are of significant interest for applications requiring enhanced thermal stability, chemical resistance, and specific optoelectronic properties. This guide details the scientific rationale, step-by-step protocols for synthesis and characterization, and potential applications for the resulting polymers.
Introduction: The Strategic Advantage of Fluorination in Polyaniline Derivatives
Polyaniline (PANI) is a well-studied conducting polymer with a rich history of applications in sensors, anti-corrosion coatings, and electronic devices. The versatility of PANI stems from the ability to modify its properties through the incorporation of substituents on the aniline monomer unit.[1][2] Fluorination, in particular, has emerged as a powerful strategy to enhance the performance of polymeric materials.[3] The introduction of fluorine atoms or fluorine-containing moieties can impart a range of desirable characteristics, including:
-
Enhanced Thermal and Chemical Stability: The high strength of the carbon-fluorine bond contributes to increased resistance to high temperatures and aggressive chemical environments.[3]
-
Improved Solubility: Fluorinated polymers often exhibit better solubility in common organic solvents, which facilitates processing and film formation.[4][5]
-
Modified Electronic Properties: The high electronegativity of fluorine can influence the electronic structure of the polymer backbone, affecting its conductivity and optical properties.[6]
-
Low Surface Energy: Fluorinated surfaces are known for their hydrophobicity and oleophobicity, leading to applications in non-stick and anti-fouling coatings.
The monomer, 3-(Difluoromethoxy)-4-methylaniline , is a compelling building block for advanced polymers. The difluoromethoxy (-OCF₂H) group is a lipophilic, electron-withdrawing group that can enhance metabolic stability and binding interactions in pharmaceutical contexts.[7] In polymer chemistry, it is expected to contribute to the aforementioned benefits of fluorination. Concurrently, the electron-donating methyl group at the 4-position influences the polymerization process and the electronic properties of the resulting polymer. The interplay of these two substituents allows for fine-tuning of the final material's characteristics.[8]
This guide will focus on the chemical oxidative polymerization of 3-(Difluoromethoxy)-4-methylaniline, a versatile and widely used method for synthesizing polyaniline and its derivatives.[9]
Synthesis of Poly(3-(Difluoromethoxy)-4-methylaniline)
The following section outlines the materials, equipment, and a detailed protocol for the chemical oxidative polymerization of 3-(Difluoromethoxy)-4-methylaniline. The procedure is adapted from established methods for the synthesis of substituted polyanilines.[1][10]
Materials and Equipment
| Reagent/Equipment | Details |
| Monomer | 3-(Difluoromethoxy)-4-methylaniline (CAS: 264194-31-2), >98% purity |
| Oxidant | Ammonium persulfate ((NH₄)₂S₂O₈), ACS reagent grade |
| Acid/Dopant | Hydrochloric acid (HCl), 1 M aqueous solution |
| Solvent | Deionized water |
| Washing Solvents | Deionized water, Methanol |
| Reaction Vessel | 250 mL three-neck round-bottom flask |
| Stirring | Magnetic stirrer and stir bar |
| Temperature Control | Ice bath |
| Addition Funnel | 100 mL dropping funnel |
| Filtration | Büchner funnel and filter paper |
| Drying | Vacuum oven |
Experimental Workflow: Chemical Oxidative Polymerization
The oxidative polymerization of aniline derivatives is a complex process that proceeds via the formation of radical cations. The acidic medium is crucial for the protonation of the aniline nitrogen, which is a key step in the formation of the conducting emeraldine salt form of the polymer. Ammonium persulfate is a common and effective oxidant for this reaction.[9][11]
Figure 1: Workflow for the chemical oxidative polymerization of 3-(Difluoromethoxy)-4-methylaniline.
Detailed Step-by-Step Protocol
-
Monomer Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 1.73 g (10 mmol) of 3-(Difluoromethoxy)-4-methylaniline in 100 mL of 1 M HCl. Stir until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate 150 mL beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 50 mL of 1 M HCl. A monomer to oxidant molar ratio of 1:1.25 is recommended as a starting point.[12]
-
Reaction Initiation: Place both the monomer and oxidant solutions in an ice bath to cool to 0-5 °C.
-
Polymerization: While vigorously stirring the monomer solution in the ice bath, slowly add the pre-cooled oxidant solution dropwise using a dropping funnel over a period of 30-60 minutes. The reaction mixture will gradually change color, typically to a dark green or black, indicating the formation of the polymer.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-4 hours. Then, remove the ice bath and allow the reaction to proceed at room temperature for 18-24 hours to ensure complete polymerization.
-
Product Isolation: Collect the polymer precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected precipitate thoroughly with several portions of 1 M HCl to remove any unreacted monomer and oligomers. Subsequently, wash with deionized water until the filtrate is colorless and neutral (pH ~7). Finally, wash with methanol to remove any remaining impurities.
-
Drying: Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours to a constant weight. The final product should be a dark green or black powder, which is the emeraldine salt form of poly(3-(difluoromethoxy)-4-methylaniline).
Characterization of Poly(3-(Difluoromethoxy)-4-methylaniline)
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer. The following techniques are recommended.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic functional groups and confirm the polymerization. The spectrum of the polymer should show the disappearance of some monomer bands and the appearance of new bands characteristic of the polymer backbone.
Wavenumber (cm⁻¹) Assignment ~1580-1600 C=C stretching of the quinoid rings ~1480-1500 C=C stretching of the benzenoid rings ~1290-1310 C-N stretching of the secondary aromatic amine ~1100-1150 C-F stretching from the -OCF₂H group ~800-830 C-H out-of-plane bending of the aromatic ring -
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the generally poor solubility of polyanilines, solid-state NMR might be necessary. However, the anticipated improved solubility from the fluorinated substituent may allow for solution-state ¹H and ¹⁹F NMR in solvents like DMSO-d₆ or NMP-d₇. The broad peaks in the aromatic region of the ¹H NMR spectrum are indicative of a polymeric structure. ¹⁹F NMR will show a characteristic signal for the -OCF₂H group.
-
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the polymer dissolved in a suitable solvent (e.g., NMP) provides information about its electronic transitions. Typically, two main absorption bands are observed for the emeraldine salt form: one around 320-360 nm corresponding to the π-π* transition of the benzenoid rings, and another broad absorption at >600 nm related to the exciton transition of the quinoid rings, which is indicative of the conducting state.[1]
Figure 2: Recommended characterization workflow for poly(3-(difluoromethoxy)-4-methylaniline).
Thermal and Morphological Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. Typically, an initial weight loss below 150 °C corresponds to the loss of moisture and dopant, followed by the degradation of the polymer backbone at higher temperatures. The incorporation of fluorine is expected to result in a higher decomposition temperature compared to non-fluorinated polyaniline.[10]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) and other thermal transitions of the polymer.
-
Scanning Electron Microscopy (SEM): SEM imaging reveals the surface morphology of the polymer powder or a cast film. The morphology can vary from granular to fibrous depending on the polymerization conditions.[1][2]
Potential Applications
The unique properties imparted by the 3-(difluoromethoxy)-4-methylaniline monomer unit open up possibilities for a range of advanced applications:
-
Advanced Coatings: The expected chemical resistance and hydrophobicity make these polymers suitable for protective coatings in harsh environments.[13]
-
Dielectric Materials: The presence of fluorine atoms tends to lower the dielectric constant of polymers, making them candidates for use as insulators in microelectronics.[12]
-
Chemical Sensors: The electronic properties of the polymer can be modulated by exposure to certain analytes, forming the basis for chemical sensors. The specific substituents may provide selectivity towards particular chemical species.[1][2]
-
Membranes for Separations: The modified chemical and physical properties could be beneficial for the fabrication of selective gas or liquid separation membranes.
-
Biomedical Applications: Fluoropolymers are known for their biocompatibility.[3] These materials could be explored for applications in biosensors or as matrices for drug delivery, leveraging the expertise from pharmaceutical applications of similar fluorinated molecules.
Conclusion
The incorporation of 3-(Difluoromethoxy)-4-methylaniline into polymer structures via chemical oxidative polymerization presents a promising route to novel materials with enhanced properties. The combination of the electron-donating methyl group and the electron-withdrawing difluoromethoxy group provides a unique handle for tuning the characteristics of the resulting polymer. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the synthesis and application of this new class of fluorinated polyanilines. The expected improvements in thermal stability, solubility, and chemical resistance, coupled with tunable electronic properties, make these polymers highly attractive for a variety of advanced applications.
References
-
Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. PMC - NIH. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC - NIH. Available at: [Link]
-
Processing and Applications of Fluorinated Polymers. Scribd. Available at: [Link]
-
Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods. ResearchGate. Available at: [Link]
-
Synthesis of Fluoro-functional Conjugated Polymers by Electrochemical Methods. Royal Society of Chemistry. Available at: [Link]
-
Oxidation of aniline with ammonium persulfate in an acidic aqueous medium yields a polyaniline salt. ResearchGate. Available at: [Link]
-
Oxidative copolymerization of aniline with o- and p-toluidine by ammonium per sulfate: Kinetic and pathway. ResearchGate. Available at: [Link]
-
(PDF) Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate. Available at: [Link]
-
Characterization of solution and solid state properties of polyaniline processed from trifluoroacetic acid. ResearchGate. Available at: [Link]
-
Fluoropolymers Explained: Basics and Applications. Plastics Engineering. Available at: [Link]
-
3-(Difluoromethoxy)aniline: Properties, Applications, and Synthesis of a Key Intermediate. Dacelo. Available at: [Link]
-
(PDF) The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products. ResearchGate. Available at: [Link]
-
Electrochemical polymerization of fluoro- and chloro-substituted anilines and copolymers with aniline. ResearchGate. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available at: [Link]
-
Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology. MDPI. Available at: [Link]
-
Synthesis of Fluorinated and Hydrocarbon Ester Functionalized Poly(p-phenylenes) and Their Solubility in Supercritical Fluids. R Discovery. Available at: [Link]
-
Aqueous oxidative polymerization of 3-methoxyaniline and characterization of its polymer. ResearchGate. Available at: [Link]
-
Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. PMC - NIH. Available at: [Link]
-
Electropolymerization of aniline monomer and effects of synthesis conditions on the characteristics of synthesized polyaniline thin films. Mediterranean Journal of Chemistry. Available at: [Link]
-
(PDF) Electrochemical Polymerization of Aniline. ResearchGate. Available at: [Link]
-
Solubility behavior of fluorinated polyimides. ResearchGate. Available at: [Link]
Sources
- 1. 5 Startling Applications of Fluoropolymers [researchdive.com]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. plasticsengineering.org [plasticsengineering.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scribd.com [scribd.com]
Application Notes and Protocols for the Strategic Use of 3-(Difluoromethoxy)-4-methylaniline in Antiviral Drug Development
Introduction: The Strategic Advantage of Fluorination in Modern Antiviral Discovery
The landscape of antiviral drug discovery is in a perpetual state of innovation, driven by the emergence of novel viral threats and the development of drug resistance. A key strategy in modern medicinal chemistry is the introduction of fluorine atoms into drug candidates to enhance their pharmacological profiles. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2][3] This guide focuses on the strategic application of a valuable fluorinated building block, 3-(Difluoromethoxy)-4-methylaniline , in the design and synthesis of next-generation antiviral agents.
While no currently marketed antiviral drug explicitly contains the 3-(Difluoromethoxy)-4-methylaniline moiety, its structural and physicochemical characteristics present a compelling case for its use in the development of novel therapeutics. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the rationale for its use, potential applications, and detailed protocols for its incorporation into antiviral scaffolds.
The Physicochemical and Pharmacokinetic Rationale for Employing 3-(Difluoromethoxy)-4-methylaniline
The strategic advantage of using 3-(Difluoromethoxy)-4-methylaniline in drug design stems from the unique properties of the difluoromethoxy group and the aniline scaffold.
The Difluoromethoxy Group: A Bioisostere with Enhanced Properties
The difluoromethoxy (-OCF₂H) group is a versatile tool in medicinal chemistry, often employed as a bioisostere for other functional groups to improve a drug candidate's profile.[4][5]
-
Metabolic Stability: The primary advantage of the difluoromethoxy group is its enhanced metabolic stability compared to a methoxy (-OCH₃) group.[5][6] The strong carbon-fluorine bonds are resistant to enzymatic cleavage by cytochrome P450 enzymes, a common metabolic pathway for O-demethylation.[5] This can lead to a longer plasma half-life and improved bioavailability of the drug.[7]
-
Lipophilicity and Solubility: The difluoromethoxy group moderately increases lipophilicity compared to a methoxy group, but less so than a trifluoromethoxy group.[5] This allows for a fine-tuning of the molecule's solubility and membrane permeability, which are critical for oral absorption and distribution to target tissues.[8]
-
Hydrogen Bonding Capability: A key feature of the difluoromethoxy group is the ability of its hydrogen atom to act as a hydrogen bond donor.[4][8] This makes it a suitable bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining crucial interactions with biological targets while improving metabolic stability.[4][8]
-
Electronic Effects: The difluoromethoxy group is weakly electron-withdrawing, which can influence the pKa of the aniline nitrogen.[5] This can be strategically used to modulate the compound's ionization state at physiological pH, impacting its target engagement and pharmacokinetic properties.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Metabolic Stability | Prone to O-demethylation | Resistant to O-demethylation[5][6] | Highly resistant to metabolism[9] |
| Lipophilicity (Hansch π) | -0.02 | +0.45 (approx.) | +1.04 |
| Hydrogen Bonding | Acceptor | Donor and Acceptor[4][8] | Acceptor |
| Electronic Effect (Hammett σp) | -0.27 | +0.14 (approx.)[5] | +0.35 |
Table 1: Comparative physicochemical properties of methoxy, difluoromethoxy, and trifluoromethoxy groups.
The Aniline Scaffold: A Common Motif with Caveats
Anilines are prevalent in medicinal chemistry due to their synthetic versatility.[10][11] However, they are also known as "structural alerts" because they can be metabolized to reactive intermediates, leading to potential toxicity.[12][13][14] The substitution pattern on the aniline ring is crucial in mitigating this risk. The presence of the electron-withdrawing difluoromethoxy group and the methyl group in 3-(Difluoromethoxy)-4-methylaniline can influence its metabolic profile, potentially directing metabolism away from the formation of toxic species. Further derivatization of the aniline nitrogen, for instance, through amide bond formation, is a common strategy to reduce the potential for metabolic activation.
Potential Antiviral Applications and Target Classes
Given its structural features, 3-(Difluoromethoxy)-4-methylaniline can be envisioned as a key building block for a variety of antiviral agents. The following are proposed applications based on the structures of known antiviral drugs and their mechanisms of action.
Inhibitors of Viral Proteases
Many antiviral drugs, such as the HIV protease inhibitors and the SARS-CoV-2 main protease inhibitor Paxlovid, are peptidomimetics or contain amide bonds crucial for their interaction with the enzyme's active site. The aniline nitrogen of 3-(Difluoromethoxy)-4-methylaniline can be readily acylated to form amide-containing compounds that can be designed to target viral proteases.
Diagram 1: Proposed Workflow for Developing a Viral Protease Inhibitor
A proposed workflow for the development of viral protease inhibitors.
Modulators of Viral Entry and Replication
Substituted anilines are present in various kinase inhibitors, some of which have been explored for their antiviral activities by targeting host cell kinases that are essential for viral replication. Furthermore, heterocyclic scaffolds derived from anilines, such as quinazolines and benzimidazoles, are found in a range of bioactive molecules, including antivirals.
Diagram 2: Potential for Heterocycle Formation
Synthesis of antiviral scaffolds from 3-(Difluoromethoxy)-4-methylaniline.
Experimental Protocols
The following protocols are provided as a guide for the incorporation of 3-(Difluoromethoxy)-4-methylaniline into potential antiviral drug candidates.
Protocol 1: General Procedure for Amide Bond Formation
This protocol describes a standard method for the acylation of 3-(Difluoromethoxy)-4-methylaniline to form an amide, a common structural motif in antiviral agents.
Materials:
-
3-(Difluoromethoxy)-4-methylaniline (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
Coupling agent, e.g., HATU (1,1'-[Azobis(cyclohexanecarbonitrile)]) (1.2 eq) or EDC/HOBt (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) (1.2 eq each)
-
Organic base, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous solvent, e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DCM or DMF, add the coupling agent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add 3-(Difluoromethoxy)-4-methylaniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Representative Synthesis of a Quinazolinone Derivative
This protocol provides a general method for the synthesis of a quinazolinone scaffold, a privileged structure in medicinal chemistry, using 3-(Difluoromethoxy)-4-methylaniline.
Materials:
-
3-(Difluoromethoxy)-4-methylaniline (1.0 eq)
-
2-Aminobenzoic acid derivative (1.0 eq)
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) (excess)
-
Anhydrous toluene or xylene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3-(Difluoromethoxy)-4-methylaniline (1.0 eq) and the 2-aminobenzoic acid derivative (1.0 eq).
-
Add phosphorus oxychloride or thionyl chloride (excess) dropwise at 0 °C.
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired quinazolinone derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol outlines a common in vitro method to assess the metabolic stability of a newly synthesized compound containing the 3-(Difluoromethoxy)-4-methylaniline moiety.
Materials:
-
Test compound (e.g., 10 mM stock solution in DMSO)
-
Positive control with known metabolic instability (e.g., Verapamil)
-
Pooled liver microsomes (human or other species)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard for quenching and analysis
-
96-well plates
-
Incubator shaker set to 37 °C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by combining the liver microsomes and phosphate buffer in a 96-well plate.
-
Add the test compound to the wells to achieve a final concentration of, for example, 1 µM.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining amount of the parent compound at each time point relative to the 0-minute sample.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) to determine the metabolic stability of the compound.
In Silico Screening and ADMET Prediction
Prior to synthesis, computational methods can be employed to prioritize compounds and predict their potential for success.
Diagram 3: In Silico Drug Discovery Workflow
A computational workflow for the design of novel antivirals.
-
Virtual Screening: Large virtual libraries of compounds containing the 3-(Difluoromethoxy)-4-methylaniline scaffold can be generated and screened against the three-dimensional structures of viral protein targets using molecular docking programs.[15][16][17] This can help identify potential binders and guide the synthetic efforts.
-
ADMET Prediction: A crucial step in modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[18][19][20][21] Numerous in silico models are available to predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. These predictions can help to flag potential liabilities early in the design process.
Conclusion
3-(Difluoromethoxy)-4-methylaniline is a promising building block for the development of novel antiviral agents. Its unique combination of a metabolically robust difluoromethoxy group and a synthetically versatile aniline core offers medicinal chemists a valuable tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. By strategically incorporating this moiety into scaffolds known to exhibit antiviral activity, and by employing the synthetic and evaluative protocols outlined in this guide, researchers can accelerate the discovery of new and effective treatments for viral diseases.
References
-
Yang, H., et al. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current Drug Metabolism, 14(8), 854-866. (URL: [Link])
-
Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch. (URL: [Link])
-
Integrating in silico drug design and predictive ADMET modeling: from virtual screening to in vivo outcomes | EurekAlert!. (URL: [Link])
-
Winiwarter, S., et al. (2018). In silico ADME in drug design – enhancing the impact. ADMET and DMPK, 6(1), 23-33. (URL: [Link])
-
Antiviral Compounds Discovered by Virtual Screening of Small-Molecule Libraries against Dengue Virus E Protein - NIH. (URL: [Link])
-
Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. (URL: [Link])
-
Computational screening of known broad-spectrum antiviral small organic molecules for potential influenza HA stem inhibitors - PubMed. (URL: [Link])
-
Fluorine in Medicinal Chemistry: In Perspective to COVID-19 | ACS Omega. (URL: [Link])
-
Resources and computational strategies to advance small molecule SARS-CoV-2 discovery: Lessons from the pandemic and preparing for future health crises - PMC - NIH. (URL: [Link])
-
Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC. (URL: [Link])
-
Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (URL: [Link])
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - Macmillan Group - Princeton University. (URL: [Link])
-
Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - PMC - NIH. (URL: [Link])
-
Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - ChemRxiv. (URL: [Link])
-
The role of fluorine in antiviral drug discovery | Request PDF - ResearchGate. (URL: [Link])
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - ResearchGate. (URL: [Link])
-
Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation - PMC - NIH. (URL: [Link])
-
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis - Scite. (URL: [Link])
-
(PDF) Computational screening of known broad-spectrum antiviral small organic molecules for potential influenza HA stem inhibitors - ResearchGate. (URL: [Link])
-
Late-stage difluoromethylation: concepts, developments and perspective - RSC Publishing. (URL: [Link])
-
2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. (URL: [Link])
-
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis | Organic Letters - ACS Publications. (URL: [Link])
-
Can Aniline Be Used In Drug Development? - Knowledge - Bloom Tech. (URL: [Link])
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (URL: [Link])
-
of 8 Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Gondi Sudershan Reddy1* Affiliations - ChemRxiv. (URL: [Link])
-
Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs | Request PDF - ResearchGate. (URL: [Link])
-
Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR - CDC. (URL: [Link])
-
Aniline Acute Exposure Guideline Levels - NCBI - NIH. (URL: [Link])
-
3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg. (URL: [Link])
-
The bioisosteric replacement of the phenol 102 with a carboxamide... - ResearchGate. (URL: [Link])
-
Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed. (URL: [Link])
-
The Role of 3-(Difluoromethoxy)aniline in Modern Pharmaceutical Synthesis. (URL: [Link])
-
Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity - SciELO. (URL: [Link])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine in Medicinal Chemistry: In Perspective to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. Aniline Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Antiviral Compounds Discovered by Virtual Screening of Small–Molecule Libraries against Dengue Virus E Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational screening of known broad-spectrum antiviral small organic molecules for potential influenza HA stem inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resources and computational strategies to advance small molecule SARS-CoV-2 discovery: Lessons from the pandemic and preparing for future health crises - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugpatentwatch.com [drugpatentwatch.com]
- 20. Integrating in silico drug design and predictive ADMET modeling: from virtual screening to in vivo outcomes | EurekAlert! [eurekalert.org]
- 21. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
N-acetylation protocol for substituted anilines like 3-(Difluoromethoxy)-4-methylaniline
Introduction: The Strategic Importance of N-Acetylation in Synthesis
N-acetylation is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and materials science sectors. This reaction introduces an acetyl group onto a nitrogen atom, most commonly that of a primary or secondary amine. For substituted anilines, this transformation serves a dual purpose. Firstly, it acts as a robust protecting group strategy, moderating the powerful activating and directing effects of the amino group in electrophilic aromatic substitution reactions. This allows for selective functionalization of the aromatic ring that would otherwise be challenging. Secondly, the resulting acetanilide moiety is a common structural motif in a vast array of biologically active compounds, including analgesics and other pharmaceuticals.[1][2][3][4]
This guide provides a comprehensive overview of the N-acetylation of substituted anilines, with a specific focus on 3-(Difluoromethoxy)-4-methylaniline as a representative substrate. We will delve into the reaction mechanism, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Reaction Mechanism: A Nucleophilic Attack
The N-acetylation of an aniline proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, typically acetic anhydride or acetyl chloride.[5][6][7]
In the case of acetic anhydride, this initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling an acetate ion as a leaving group and yielding a protonated amide. A weak base, such as another molecule of aniline or added sodium acetate, then deprotonates the nitrogen to give the final N-acetylated product and a corresponding acid byproduct.[7][8][9]
When acetyl chloride is used, the mechanism is analogous, but the leaving group is a chloride ion, and a stoichiometric amount of base is typically required to neutralize the hydrochloric acid generated during the reaction.[10]
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol is a general and widely used method for the N-acetylation of anilines and is suitable for 3-(Difluoromethoxy)-4-methylaniline.
Materials:
-
3-(Difluoromethoxy)-4-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Water (deionized)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, beaker, Büchner funnel, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (hot plate)
Procedure:
-
Dissolution: In a 100 mL Erlenmeyer flask, dissolve 1.0 equivalent of 3-(Difluoromethoxy)-4-methylaniline in a minimal amount of glacial acetic acid with stirring.
-
Addition of Acetylating Agent: While stirring, slowly add 1.1 equivalents of acetic anhydride to the aniline solution. An exothermic reaction may be observed.
-
Base Addition: Prepare a solution of 1.5 equivalents of sodium acetate in water. Add this solution to the reaction mixture. A precipitate of the N-acetylated product should begin to form.[1][4]
-
Reaction Completion: Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Cool the reaction mixture in an ice bath to maximize precipitation of the product.[1][4] Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining acetic acid and salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure N-(3-(difluoromethoxy)-4-methylphenyl)acetamide.[1][4]
Protocol 2: N-Acetylation using Acetyl Chloride
Materials:
-
3-(Difluoromethoxy)-4-methylaniline
-
Acetyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or potassium carbonate)
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF))
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(Difluoromethoxy)-4-methylaniline in the chosen solvent.
-
Base Addition: Add 1.5 equivalents of the base to the solution and stir.
-
Addition of Acetylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise to the stirring solution.
-
Reaction: Allow the reaction to warm to room temperature and continue stirring for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation: Key Reaction Parameters
| Parameter | Acetic Anhydride Method | Acetyl Chloride Method | Rationale |
| Acetylating Agent | Acetic Anhydride | Acetyl Chloride | Acetic anhydride is less reactive and easier to handle; acetyl chloride is more reactive but generates corrosive HCl.[11] |
| Solvent | Glacial Acetic Acid/Water | Aprotic organic solvents (DCM, THF, DMF) | Acetic acid serves as both solvent and catalyst; organic solvents are needed for the moisture-sensitive acetyl chloride. |
| Base | Sodium Acetate (weak base) | Pyridine, Triethylamine, or K2CO3 (stronger base) | Neutralizes the acetic acid byproduct; a stronger base is required to neutralize the more acidic HCl byproduct.[3][10] |
| Workup | Precipitation and Filtration | Aqueous Extraction | The product often precipitates directly from the aqueous reaction mixture; extraction is necessary to separate the product from the organic solvent and aqueous washes. |
| Purification | Recrystallization | Recrystallization or Column Chromatography | Recrystallization is often sufficient for the cleaner anhydride reaction; chromatography may be needed to remove byproducts from the chloride reaction.[5] |
Experimental Workflow Visualization
Caption: A generalized workflow for the N-acetylation of substituted anilines.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficiently reactive aniline (due to strong electron-withdrawing groups). | Use a more reactive acetylating agent (acetyl chloride over acetic anhydride).[12] Increase reaction temperature or time. Consider using a stronger base to deprotonate the aniline.[12] |
| Deactivation of aniline by protonation. | Ensure a sufficient amount of base is present to neutralize the acid byproduct.[3] | |
| Side Product Formation (Diacetylation) | Highly reactive aniline or harsh reaction conditions. | Use milder conditions (lower temperature, shorter reaction time). Use a slight excess of aniline relative to the acetylating agent. |
| Low Yield | Product loss during workup or purification. | Optimize the recrystallization solvent system to maximize recovery. Ensure complete extraction during the workup. |
| Hydrolysis of the acetylating agent. | Use anhydrous solvents and reagents, especially when working with acetyl chloride. | |
| Purification Difficulties | Product and starting material have similar polarities. | If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system.[5] |
References
- BenchChem. N-Acylation of Hindered Anilines. Technical Support Center.
- BenchChem. N-Acylation and N-Alkylation of Halogenated Anilines.
- Devi, N. Mild and Useful Method for N-Acylation of Amines.
- Awal, J., & Martoprawiro, M. A. Mechanism of aniline acetylation reaction (Koreeda, 2011).
- Darsi, S. S. P. K., et al. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- ResearchGate.
- Reddit. Mechanism of acylation of aniline with acetic anhydride? r/chemhelp.
- Patsnap Synapse.
- Quora. What happens to acetic anhydride after reacting with aniline?
- Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide.
- BenchChem.
- BenchChem. Regioselective Acylation of Substituted Anilines. Technical Support Center.
- Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.
- ResearchGate.
- Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism.
- Chemistry LibreTexts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Acetanilide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 7. studylib.net [studylib.net]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Metabolic Stability with Difluoromethoxy Groups
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for leveraging the difluoromethoxy (-OCF₂H) group to enhance the metabolic stability of your compounds. As your dedicated application scientist, I will walk you through the core principles, experimental best practices, and solutions to common challenges you may encounter in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic use of the difluoromethoxy group in drug design and metabolic stability studies.
Q1: What is the primary rationale for using a difluoromethoxy group to enhance metabolic stability?
A1: The primary rationale is to block a common metabolic pathway known as O-demethylation.[1][2] Methoxy groups (-OCH₃) are frequently susceptible to enzymatic removal by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and clearance of a drug candidate. The difluoromethoxy group (-OCF₂H) is a bioisostere of the methoxy group, meaning it has a similar size and shape.[2] However, the strong carbon-fluorine bonds in the -OCF₂H group are significantly more resistant to enzymatic cleavage, effectively "shielding" that position on the molecule from oxidative metabolism.[1][2] This can lead to a longer plasma half-life and improved bioavailability of the compound.[3]
Q2: How does the difluoromethoxy group compare to a trifluoromethoxy group (-OCF₃) for improving metabolic stability?
A2: Both groups are effective at blocking O-demethylation. The trifluoromethyl group is generally considered one of the most effective substituents for enhancing metabolic stability due to its strong electron-withdrawing nature, which deactivates the adjacent aromatic ring to oxidative metabolism.[1] The difluoromethoxy group is also highly effective at preventing O-demethylation.[1] While direct head-to-head comparisons are compound-specific, a study by Pfizer suggested that in some cases, there was no significant additional metabolic stability conferred by replacing a methoxy with a difluoromethoxy group, as metabolism may shift to other parts of the molecule.[1]
Q3: Besides metabolic stability, what other properties does a difluoromethoxy group impart to a molecule?
A3: The difluoromethoxy group offers a unique combination of properties that can be advantageous in drug design:
-
Lipophilicity: It generally increases lipophilicity compared to a methoxy group, but to a lesser extent than a trifluoromethoxy group. This can influence membrane permeability and oral absorption.[3]
-
Hydrogen Bond Donor Capability: Unlike the methoxy or trifluoromethoxy groups, the hydrogen atom in the -OCF₂H group is acidic enough to act as a hydrogen bond donor. This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially maintaining or enhancing target binding.[3][4]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity (pKa) of nearby functional groups.[2][5][6] This can be used to optimize the ionization state of a drug at physiological pH.
Q4: What are the main in vitro assays to assess the metabolic stability of a difluoromethoxy-containing compound?
A4: The two primary in vitro assays are:
-
Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver that are rich in Phase I metabolic enzymes, particularly cytochrome P450s. It's a cost-effective, high-throughput method for initial screening of metabolic stability against oxidative metabolism.
-
Hepatocyte Stability Assay: This assay uses whole liver cells (hepatocytes) which contain both Phase I and Phase II metabolic enzymes. It provides a more comprehensive picture of a compound's metabolism, including conjugation reactions, and takes into account cellular uptake.[7][8][9]
Section 2: Troubleshooting Guides
This section provides practical advice for specific issues you may encounter during your experiments.
Issue 1: Unexpectedly Low Metabolic Stability Despite Difluoromethoxy Substitution
Q: I replaced a metabolically labile methoxy group with a difluoromethoxy group, but my compound still shows high clearance in the liver microsomal stability assay. Why is this happening and what should I do?
A: This is a common and important observation that often points to a phenomenon known as "metabolic switching."
Causality: By successfully blocking the primary metabolic "soft spot" (the methoxy group), you may have unmasked a secondary, previously less significant, metabolic pathway. The metabolic enzymes, unable to act on the -OCF₂H group, will now target other susceptible sites on the molecule. This could include:
-
Aromatic Hydroxylation: Oxidation of an electron-rich aromatic or heteroaromatic ring elsewhere in the molecule.
-
Aliphatic Hydroxylation: Oxidation of an unactivated C-H bond in an alkyl chain.
-
N- or S-Oxidation: Oxidation of nitrogen or sulfur atoms.
Troubleshooting Steps:
-
Metabolite Identification Studies: The first and most critical step is to identify the metabolites being formed.
-
Protocol: Incubate your compound with liver microsomes (or hepatocytes for a broader view) for a longer duration or at a higher concentration to generate sufficient quantities of metabolites for structural elucidation.
-
Analysis: Use high-resolution LC-MS/MS to determine the mass of the metabolites. A mass increase of 16 Da typically indicates hydroxylation. Further structural confirmation can be achieved using techniques like NMR.[10][11][12][13]
-
-
Analyze the Structure for Alternative "Soft Spots": Once you have identified the new site of metabolism, examine the structure of your parent compound to understand why that position is now vulnerable.
-
Strategic Molecular Modification: Based on your findings, you can make further structural modifications to block the newly identified metabolic pathway. This could involve:
-
Introducing another fluorine atom or a different sterically hindering group at the new metabolic site.
-
Altering the electronics of an aromatic ring to make it less susceptible to oxidation.
-
-
Consider a Different Bioisostere: If metabolic switching remains a significant issue, it may be worth considering alternative bioisosteres for the original methoxy group that might impart different global electronic or conformational effects on the molecule.
Issue 2: Ambiguous or Inconsistent Results in In Vitro Assays
Q: I'm observing high variability in my metabolic stability data, or my results seem to contradict what I expect based on the structure. What could be causing this?
A: Assay interference is a possibility, especially with highly fluorinated compounds. The unique physicochemical properties of the difluoromethoxy group can sometimes lead to artifacts.
Potential Causes and Solutions:
-
Compound Solubility and Aggregation:
-
Problem: The increased lipophilicity from the -OCF₂H group might lead to poor aqueous solubility at the concentrations used in your assay, causing the compound to precipitate or form aggregates. This can lead to artificially low metabolic rates.
-
Solution:
-
Visually inspect your incubation wells for any signs of precipitation.
-
Determine the kinetic solubility of your compound in the assay buffer.
-
If solubility is an issue, consider lowering the substrate concentration or increasing the percentage of organic co-solvent (e.g., DMSO, acetonitrile) in your incubation, being careful not to exceed levels that inhibit enzyme activity (typically <1% for acetonitrile and <0.5% for DMSO).[14]
-
-
-
Non-specific Binding:
-
Problem: More lipophilic compounds tend to bind non-specifically to the plasticware of the assay plate or to microsomal proteins. This reduces the concentration of the compound available to the metabolic enzymes, leading to an underestimation of metabolism.
-
Solution:
-
Use low-binding plates for your assays.
-
Incorporate a pre-incubation step without the NADPH regenerating system to allow for equilibration of non-specific binding before initiating the metabolic reaction.
-
Consider using experimental methods to determine the fraction of unbound compound in the incubation (fu,inc) and correct your intrinsic clearance calculations.
-
-
-
Assay Technology Interference:
-
Problem: If you are using a fluorescence-based readout, highly fluorinated compounds can sometimes interfere with the fluorescence signal, either by quenching or by autofluorescence.[7][15]
-
Solution:
-
Run control experiments with your compound in the absence of any enzymatic activity to check for direct effects on the assay's detection system.
-
If interference is confirmed, the most robust solution is to switch to a label-free detection method like LC-MS/MS for quantifying the parent compound.[9]
-
-
Issue 3: Challenges in LC-MS/MS Analysis
Q: I'm having difficulty developing a sensitive and robust LC-MS/MS method for my difluoromethoxy-containing compound and its potential metabolites.
A: The presence of fluorine can influence the chromatographic behavior and mass spectrometric fragmentation of a molecule, requiring specific optimization.
Troubleshooting Your LC-MS/MS Method:
-
Chromatography:
-
Problem: The increased lipophilicity of your compound may lead to strong retention on standard C18 columns, resulting in broad peaks and long run times.
-
Solution:
-
Screen different column chemistries. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer alternative selectivity for fluorinated compounds.
-
Optimize your mobile phase. Increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in your gradient will reduce retention time. The addition of a small amount of an ion-pairing agent like difluoroacetic acid might improve peak shape for certain compounds.[12]
-
Adjust the pH of your mobile phase. The pKa of your compound can be influenced by the difluoromethoxy group, so exploring different pH conditions can significantly impact retention and peak shape.[5][6][16][17][18]
-
-
-
Mass Spectrometry:
-
Problem: Fluorinated compounds can sometimes exhibit different fragmentation patterns compared to their non-fluorinated analogs. You may also experience in-source fragmentation or the formation of adducts.
-
Solution:
-
Optimize MRM Transitions: Do not assume that the fragmentation pattern will be the same as the methoxy analog. Perform a full scan and product ion scan to identify the most intense and specific precursor and product ions for your compound.[19][20]
-
Adjust Collision Energy: Systematically optimize the collision energy for each transition to maximize signal intensity.
-
Minimize Adduct Formation: The choice of mobile phase additives can influence the formation of adducts (e.g., sodium or potassium adducts). Using ammonium formate or ammonium acetate as a buffer can help promote the formation of the desired protonated molecule [M+H]+.
-
-
Section 3: Experimental Protocols
Protocol 1: Human Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
96-well plates (low-binding recommended)
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw human liver microsomes and the NADPH regenerating system on ice.[21][22]
-
Dilute the HLM to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the test compound working solution by diluting the stock solution in buffer to achieve a final incubation concentration of, for example, 1 µM.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[21] The 0-minute time point is taken immediately after adding the NADPH system.
-
-
Sample Processing:
-
Seal the plate and vortex or shake for 10 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .
-
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in a whole-cell system that includes both Phase I and Phase II metabolism.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte plating and incubation media
-
Collagen-coated 96-well plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., 7-hydroxycoumarin, testosterone)
-
Ice-cold acetonitrile with an internal standard
-
Humidified incubator (37°C, 5% CO₂)
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Thaw and plate the cryopreserved hepatocytes in collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours or overnight).
-
-
Incubation:
-
Prepare the test compound working solution in pre-warmed incubation medium to achieve the desired final concentration (e.g., 1 µM).
-
Aspirate the plating medium from the hepatocyte monolayer and add the medium containing the test compound.
-
Incubate the plate at 37°C in a humidified incubator.
-
-
Time-Point Sampling:
-
Sample Processing:
-
Scrape the cells and transfer the entire well contents to a new plate or tubes.
-
Vortex and centrifuge to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound using LC-MS/MS.
-
Calculate the half-life (t½) as described in the microsomal stability assay protocol.
-
Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/10⁶ cells) = (0.693 / t½) x (incubation volume / number of cells per well in millions) .
-
Section 4: Data Presentation and Visualization
Table 1: Representative Metabolic Stability Data for Methoxy vs. Difluoromethoxy Analogs
| Compound | Substituent | Human Liver Microsome Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Analog A | -OCH₃ | < 15 | > 92.4 |
| Analog B | -OCF₂H | > 120 | < 11.5 |
| Analog C | -OCH₃ | 25 | 55.4 |
| Analog D | -OCF₂H | 95 | 14.6 |
This table illustrates the typical improvement in metabolic stability observed when a metabolically labile methoxy group is replaced with a difluoromethoxy group. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.
Diagrams:
Caption: O-demethylation pathway of a methoxy-containing compound.
Caption: Metabolic blockade by the difluoromethoxy group.
Caption: Workflow for in vitro metabolic stability assays.
Section 5: References
-
Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. ResearchGate. [Link]
-
McMullen, P., et al. (2023). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. National Institutes of Health. [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. drug metabolism. [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. [Link]
-
Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Prakash, G. K. S., et al. (2022). Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. ACS Publications. [Link]
-
Cyprotex. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]
-
AxisPharm. Hepatocyte Stability Assay Test. [Link]
-
Chan, E. C. Y., et al. (2019). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. [Link]
-
Dahlin, J. L., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Biotechnology Information. [Link]
-
Purohit, A., et al. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. [Link]
-
Liu, X., et al. (2014). Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data. PubMed Central. [Link]
-
Li, D., et al. (2025). NMR Based Methods for Metabolites Analysis. PubMed Central. [Link]
-
Connelly, P. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. [Link]
-
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]
-
Hutzler, M. F., et al. (2015). Addressing the Challenges of Low Clearance in Drug Research. PubMed Central. [Link]
-
Ilardi, E. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Baell, J. B., & Walters, M. A. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
-
ResearchGate. (n.d.). Attempted synthesis of difluoromethoxy derivatives 10 and 12. Reagents.... [Link]
-
Wagner, J. R., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central. [Link]
-
CHIMIA. (n.d.). Development of an LC-MS/MS Method for the Assessment of Selected Active Pharmaceuticals and Metabolites in Wastewaters of. [Link]
-
Semantic Scholar. (n.d.). NMR Based Methods for Metabolites Analysis. [Link]
-
Alqahtani, S. (2025). ADME Properties in Drug Delivery. PubMed Central. [Link]
-
MDPI. (n.d.). Pharmaceutics | Special Issue : ADME Properties in the Drug Delivery. [Link]
-
Dona, A. C., et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Greenwich Academic Literature Archive (GALA). [Link]
-
Purohit, A., et al. (2022). 2-difluoromethoxy-substituted estratriene sulfamates. Pure. [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
-
ResearchGate. (n.d.). ADME-Space: A new tool for medicinal chemists to explore ADME properties. [Link]
-
Spraul, M., et al. (2019). Identifying unknown metabolites using NMR-based metabolic profiling techniques. Nature Protocols. [Link]
-
Merone, G. M., et al. (2023). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. MDPI. [Link]
-
ResearchGate. (n.d.). Selected ADME properties of the new compounds (unit, range of.... [Link]
-
ResearchGate. (n.d.). Predicting ADME Properties of Chemicals. [Link]
-
RSC Publishing. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm. [Link]
-
Anton, S. D., et al. (2018). Flipping the Metabolic Switch: Understanding and Applying Health Benefits of Fasting. PubMed Central. [Link]
-
ResearchGate. (n.d.). The metabolic switch can be activated in a recombinant strain of Streptomyces lividans by a low oxygen transfer rate in shake flasks. [Link]
-
Link, H., et al. (2015). Real-time metabolome profiling of the metabolic switch between starvation and growth. PubMed. [Link]
-
Avdeef, A. (2023). Anomalous salting-out, self-association and pKa effects in the practically-insoluble bromothymol blue. ADMET and DMPK. [Link]
-
The Fast 800. (2021). Flipping The Metabolic Switch. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Addressing the Challenges of Low Clearance in Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwell fluoride assay screening for enzymatic defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Based Methods for Metabolites Analysis | Semantic Scholar [semanticscholar.org]
- 12. gala.gre.ac.uk [gala.gre.ac.uk]
- 13. Identifying unknown metabolites using NMR-based metabolic profiling techniques | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Anomalous salting-out, self-association and pKa effects in the practically-insoluble bromothymol blue | ADMET and DMPK [pub.iapchem.org]
- 19. longdom.org [longdom.org]
- 20. chimia.ch [chimia.ch]
- 21. sioc.cas.cn [sioc.cas.cn]
- 22. core.ac.uk [core.ac.uk]
- 23. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Aniline Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of reactions involving aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges and their solutions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Section 1: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of aniline derivatives, presented in a question-and-answer format.
Low Conversion or Stalled Reactions
Question: My cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki-Miyaura) with an aniline derivative is stalling or showing very low conversion. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue, often pointing to problems with the catalyst system, reaction conditions, or reagent quality.
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[1] Inadequate degassing of solvents and reagents can lead to the oxidation of Pd(0) to inactive Pd(II), halting the catalytic cycle.
-
Solution: Ensure rigorous exclusion of oxygen. Use flame-dried glassware under a positive pressure of an inert gas (Argon or Nitrogen). Degas solvents thoroughly by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[2] Using well-defined, air-stable palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can also ensure the efficient generation of the active Pd(0) species in situ.[3]
-
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating key steps like oxidative addition and reductive elimination. A mismatched ligand for your specific aniline and coupling partner is a common cause of failure.[3]
-
Solution: Screen a panel of ligands. For electron-rich or sterically hindered anilines in Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos are often effective.[3] The optimal choice is highly substrate-dependent.
-
-
Inappropriate Base or Solvent: The base's strength and solubility can dramatically affect the reaction rate. An insoluble base can lead to a stalled reaction.[4] Similarly, the solvent must solubilize all components and be compatible with the catalyst.
-
Solution: For base selection, strong bases like Sodium tert-butoxide (NaOtBu) are common, but for substrates with sensitive functional groups, weaker inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are better alternatives.[4] Common solvents include toluene, dioxane, and THF.[4] Avoid chlorinated solvents, acetonitrile, and pyridine, as they can poison the catalyst.[4]
-
-
Poor Reagent Quality: Water is a notorious culprit, leading to catalyst deactivation and side reactions like protodeboronation of boronic acids in Suzuki couplings.[2]
-
Solution: Use anhydrous solvents and ensure reagents, especially boronic acids and bases, are dry. If protodeboronation is suspected, switching from a boronic acid to a more robust boronate ester can be beneficial.[2]
-
Poor Selectivity & Byproduct Formation
Question: I'm observing significant byproduct formation in my reaction. How can I improve selectivity?
Answer: Poor selectivity often results from the high reactivity of the aniline moiety or suboptimal reaction conditions. Common byproducts include products of di-alkylation/di-acylation, oxidation, and homocoupling.
-
Di-alkylation/Di-acylation: In N-alkylation or N-acylation reactions, the initial product can sometimes react again, leading to the di-substituted byproduct.[5][6] This is especially true with prolonged reaction times or an excess of the alkylating/acylating agent.[5][6]
-
Solution:
-
Control Stoichiometry: Use a molar ratio of 1:1 or a slight excess of the aniline derivative. Avoid a large excess of the electrophile.[6]
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed, before significant byproduct formation occurs.[5]
-
Temperature Control: Lowering the reaction temperature can often favor the mono-substituted product.[6]
-
-
-
Oxidation of Aniline: Anilines are susceptible to oxidation, leading to colored impurities like nitrobenzene or polymeric materials, especially when exposed to air and light.[6]
-
Solution:
-
Inert Atmosphere: Run reactions under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.[6]
-
Storage: Store aniline and its derivatives at low temperatures, protected from light.[6]
-
Purification: If your starting aniline has darkened, consider purifying it by distillation (often under reduced pressure) or other methods before use.[7][8]
-
-
-
Homocoupling in Cross-Coupling Reactions: In reactions like Suzuki or Buchwald-Hartwig, the aniline derivative or the coupling partner can react with itself, reducing the yield of the desired cross-coupled product.[3]
-
Solution:
-
Ligand Screening: As with low conversion, the ligand choice is critical. Bulky, electron-rich phosphine ligands often minimize homocoupling by favoring the cross-coupling pathway.[3]
-
Strict Oxygen Exclusion: Oxygen can promote the oxidation of Pd(0) to Pd(II), which can facilitate the homocoupling of boronic acids in Suzuki reactions.[2] Rigorous degassing is crucial.
-
Controlled Addition: In some cases, slow addition of one of the coupling partners can maintain its low concentration in the reaction mixture, disfavoring the homocoupling side reaction.
-
-
-
Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS): The powerful activating nature of the amino group can lead to multiple substitutions (e.g., polybromination) or a mixture of ortho, para, and even meta products under acidic conditions (e.g., nitration).[9][10][11]
-
Solution: Use a Protecting Group. The most common strategy is to temporarily protect the amino group via acetylation to form an acetanilide.[9][11][12] The N-acetyl group is less activating and more sterically hindered, which allows for controlled, selective substitution (primarily at the para position). The protecting group can be easily removed afterward by acid or base hydrolysis.[11][12]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the initial conditions (catalyst, base, solvent) for a Buchwald-Hartwig amination involving a new aniline derivative?
A: A good starting point is to use a well-established, general-purpose catalytic system. For example, a combination of a palladium precatalyst like Pd₂(dba)₃ or a G3-Buchwald precatalyst, a bulky biarylphosphine ligand such as XPhos, and a base like NaOtBu in an anhydrous, aprotic solvent like toluene is often a robust starting point.[3][4] However, always plan for optimization, as the ideal conditions are highly substrate-dependent.
Q2: My aniline starting material is a dark oil. Can I use it directly in my reaction?
A: It is highly recommended to purify it first. The dark color indicates the presence of oxidation byproducts which can interfere with the reaction, potentially poisoning the catalyst and reducing your yield.[6] Purification by vacuum distillation is a common and effective method.[7][8]
Q3: How can I effectively remove unreacted aniline from my reaction mixture during workup?
A: The basicity of the aniline's amino group provides a straightforward method for its removal. An acidic wash with a dilute aqueous solution (e.g., 1M HCl) will protonate the aniline, forming a water-soluble ammonium salt that partitions into the aqueous layer.[13][14] This is effective as long as your desired product is not basic and is stable to acid.[13] If your product is acid-sensitive, a wash with a 10% aqueous copper (II) sulfate solution can be used; the copper ions complex with the aniline, pulling it into the aqueous phase.[13]
Q4: Why don't Friedel-Crafts alkylation and acylation reactions work well with aniline?
A: The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[10][11] This forms a complex that deactivates the aromatic ring towards electrophilic substitution by pulling electron density away from it, thus preventing the desired reaction.[10][12] To perform a Friedel-Crafts reaction, the amino group must first be protected, typically as an acetamide.[11]
Q5: What is the best way to monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the quickest and most common method for qualitative reaction monitoring.[1][15] By co-spotting the reaction mixture with your starting materials, you can visualize the consumption of reactants and the formation of the product.[16] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, allowing for accurate determination of conversion and purity over time.[1]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Solvent System Selection: Before starting the reaction, identify a TLC solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides good separation of your starting material and the expected product, ideally with Rf values between 0.2 and 0.6.[17]
-
Sample Preparation: At each time point, withdraw a small aliquot (a few drops) from the reaction mixture and dilute it in a suitable solvent like ethyl acetate in a small vial.
-
Spotting: On a silica gel TLC plate, use a capillary tube to spot the starting material(s) in a dedicated lane, the reaction mixture in another, and a "co-spot" (starting material and reaction mixture in the same spot) in a middle lane.[16]
-
Development: Place the TLC plate in a chamber containing the chosen solvent system, ensuring the solvent level is below the spots.[17]
-
Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and visualize the spots under a UV lamp (254 nm).[1][17] The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.[1]
Table 1: Common Conditions for Palladium-Catalyzed Cross-Coupling of Anilines
| Reaction Type | Typical Palladium Source | Recommended Ligands | Common Bases | Solvents |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts | XPhos, BrettPhos, RuPhos[3] | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃[4] | Toluene, Dioxane, THF[4] |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf), G3 Precatalysts | SPhos, XPhos, dppf[2] | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, THF |
Section 4: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and solve common issues of low conversion in aniline reactions.
Diagram 2: Decision Pathway for Electrophilic Aromatic Substitution (EAS)
Caption: Decision-making process for performing electrophilic aromatic substitution on aniline derivatives.
References
- Technical Support Center: Workup Procedures for Reactions Involving Substituted Anilines. Benchchem.
- optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines. Benchchem.
- reaction monitoring of 3-Chloro-5-(4-fluorophenyl)aniline synthesis by TLC/HPLC. Benchchem.
- Technical Support Center: Synthesis of Aniline Derivatives. Benchchem.
- Technical Support Center: Optimizing Catalysts for N-alkylation of Aniline with Heptanal. Benchchem.
- Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal.
- Purification of Aniline. Chempedia - LookChem.
- preventing byproduct formation in aniline reactions. Benchchem.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Catalytic N-Alkylation of Anilines. ResearchGate.
- Discover The Secret: Aniline Is Usually Purified By Steam Distillation. ECHEMI.com.
- Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents.
- Optimization of N-alkylation of aniline with benzyl alcohol 1. ResearchGate.
- Purify and dry aniline? : r/chemistry. Reddit.
- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics. ACS Publications.
- A Comparative Analysis of Catalyst Stability Featuring Aniline-Derived Ligands. Benchchem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH.
- Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. Benchchem.
- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Organic Chemistry Portal.
- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. NIH.
- How do I remove aniline from the reaction mixture?. ResearchGate.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews.
- (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.
- Anilines: Reactions, Reaction Mechanisms and FAQs. Allen.
- JPH08295654A - Method for purifying aniline. Google Patents.
- Aniline - Lab preparation, Properties, Reactions and Uses. Online Chemistry notes.
- Technical Support Center: Reaction Monitoring of 2-Nitro-6-(pyridin-2-yl)aniline. Benchchem.
- Reactions of Aniline. Chemistry Steps.
- Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate.
- 20.7: Reactions of Arylamines. Chemistry LibreTexts.
- 24.8: Reactions of Arylamines. Chemistry LibreTexts.
- Protection of Aniline Derivatives. YouTube.
- Aniline and Its Derivatives. ResearchGate.
- Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. Wsu.
- Reactions for making widely used aniline compounds break norms of synthesis.
- Aniline: Its Roles and Applications in Chemistry - Thoughts in Harmony. WordPress.com.
- A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
- How To: Monitor by TLC. Department of Chemistry : University of Rochester.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 8. reddit.com [reddit.com]
- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 16. How To [chem.rochester.edu]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 3-(Difluoromethoxy)-4-methylaniline
Welcome to the technical support center for 3-(Difluoromethoxy)-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues encountered during experimentation. The following information is curated to provide not just procedural steps, but also the scientific rationale behind these recommendations.
I. Understanding the Molecule: Physicochemical Properties
Before troubleshooting, it's crucial to understand the inherent properties of 3-(Difluoromethoxy)-4-methylaniline that influence its solubility.
| Property | Value/Information | Significance for Solubility |
| Molecular Formula | C8H9F2NO[1][2] | Indicates a relatively small molecule with heteroatoms capable of hydrogen bonding. |
| Molecular Weight | 173.16 g/mol [1][2] | |
| Structure | A substituted aniline with a methyl group and a difluoromethoxy group on the benzene ring.[1][3] | The aromatic ring is hydrophobic, while the aniline and difluoromethoxy groups introduce some polarity.[4] The difluoromethoxy group can improve solubility and stability in some formulations. |
| Melting Point | 34-36 °C[1] | A low melting point suggests that the crystal lattice energy is not excessively high, which can be favorable for dissolution. |
| Predicted XlogP | 3.1[3] | This value indicates a significant degree of lipophilicity, suggesting poor aqueous solubility. |
| pKa (Predicted) | The aniline group is basic.[5] The exact pKa is not readily available in the search results, but for substituted anilines, it is expected to be in the range of 3-5. | The basicity of the aniline group is key to leveraging pH-dependent solubility.[6] |
Q1: Why is 3-(Difluoromethoxy)-4-methylaniline poorly soluble in water?
A1: The limited aqueous solubility of 3-(Difluoromethoxy)-4-methylaniline is primarily due to the hydrophobic nature of its benzene ring and the attached methyl group.[4] While the amine (-NH2) and difluoromethoxy (-OCHF2) groups can participate in hydrogen bonding with water, the large nonpolar surface area of the molecule dominates, leading to poor solvation in aqueous media.[7]
II. Troubleshooting Common Solubility Issues
This section addresses specific problems you might encounter in the lab and provides a logical workflow for resolving them.
Workflow for Initial Solubility Troubleshooting
Caption: Initial decision tree for addressing solubility issues.
Q2: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4). What should I do first?
A2: The first and most critical step is to determine if the solubility is pH-dependent.[8] Since 3-(Difluoromethoxy)-4-methylaniline has a basic aniline group, its solubility is expected to increase significantly in acidic conditions.[4][5]
Strategy 1: pH Modification
The basic aniline group can be protonated at acidic pH to form a more soluble anilinium salt.[7][9]
Experimental Protocol: pH-Solubility Screening
-
Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.
-
Addition of Compound: Add a known excess of 3-(Difluoromethoxy)-4-methylaniline to a fixed volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility as a function of pH to identify the optimal pH range for dissolution.
Q3: I cannot alter the pH of my experiment. What are my other options?
A3: If pH modification is not feasible, using a co-solvent system is the next logical step.[10][11]
Strategy 2: Co-solvency
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[10]
Commonly Used Co-solvents:
-
Ethanol
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Polyethylene glycol (PEG)
-
Propylene glycol
Experimental Protocol: Co-solvent Screening
-
Stock Solution: Prepare a concentrated stock solution of 3-(Difluoromethoxy)-4-methylaniline in a strong organic solvent (e.g., DMSO).
-
Titration: In a series of vials, prepare your aqueous buffer.
-
Addition of Stock: Add increasing volumes of the stock solution to the buffer, ensuring the final concentration of the organic solvent is within an acceptable range for your experiment (typically starting from <1% and increasing).
-
Observation: Visually inspect for precipitation. The highest concentration of the compound that remains in solution will give you an indication of the solubility in that co-solvent mixture.
| Co-solvent | Typical Starting Concentration | Notes |
| DMSO | 0.1 - 1% | Can have biological effects at higher concentrations. |
| Ethanol | 1 - 10% | Generally well-tolerated in many biological systems. |
| PEG 400 | 5 - 20% | Can increase viscosity. |
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A4: This is a common issue when the concentration of the compound in the final solution exceeds its solubility limit in the aqueous/co-solvent mixture.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Increase the Co-solvent Percentage: If your experimental system allows, increase the final percentage of the co-solvent in the aqueous buffer.
-
Change the Order of Addition: Try adding the aqueous buffer to the DMSO stock solution, rather than the other way around. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Use a Different Co-solvent: The choice of co-solvent can have a significant impact. Experiment with other options like ethanol or DMF.[12]
III. Advanced Solubilization Strategies
If pH adjustment and co-solvency are insufficient or incompatible with your experimental design, more advanced techniques may be necessary.[13][14]
Workflow for Advanced Solubilization
Caption: Decision-making for advanced solubility enhancement.
Q5: Can I improve solubility by forming a salt of 3-(Difluoromethoxy)-4-methylaniline?
A5: Yes, salt formation is a very effective method for increasing the solubility of basic compounds.[15][16] By reacting the basic aniline with an acid, you can form an anilinium salt, which will have significantly higher aqueous solubility.[7]
Strategy 3: Salt Formation
Considerations for Acid Selection:
-
pKa: The acid should have a pKa that is at least 2-3 units lower than the pKa of the aniline to ensure complete protonation.
-
Toxicity: The counter-ion should be non-toxic and compatible with your intended application.
-
Crystallinity: The resulting salt should ideally be a stable, crystalline solid.
Commonly Used Acids for Salt Formation:
-
Hydrochloric acid (HCl)
-
Sulfuric acid (H2SO4)
-
Methanesulfonic acid
-
Tartaric acid
-
Citric acid
Experimental Protocol: Salt Formation and Isolation
-
Dissolution: Dissolve 3-(Difluoromethoxy)-4-methylaniline in a suitable organic solvent (e.g., isopropanol, ethyl acetate).
-
Acid Addition: Add a stoichiometric equivalent of the chosen acid (dissolved in the same or a miscible solvent) dropwise to the aniline solution while stirring.
-
Precipitation: The anilinium salt should precipitate out of the solution.
-
Isolation: Collect the solid by filtration.
-
Washing: Wash the salt with a small amount of cold solvent to remove any unreacted starting material.
-
Drying: Dry the salt under vacuum.
Q6: Are there other excipients I can use to improve solubility?
A6: Yes, several types of solubilizing agents can be employed.
Strategy 4: Use of Solubilizing Agents
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[8]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the aqueous environment.[8][17] Common examples include hydroxypropyl-β-cyclodextrin (HP-β-CD).
IV. Safety and Handling
-
Always handle 3-(Difluoromethoxy)-4-methylaniline in a well-ventilated area or a chemical fume hood.[18][19][20]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][21]
-
Avoid inhalation, ingestion, and contact with skin and eyes.[18][20]
-
In case of contact, rinse the affected area with plenty of water and seek medical attention if necessary.[19][22]
V. References
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]
-
(n.d.). Methods of solubility enhancements. SlideShare. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
(n.d.). Solubility and pH of amines. Retrieved from [Link]
-
(2024, October 21). Solubility enhancement techniques. Retrieved from [Link]
-
(2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
(2022, September 3). What is the best way to make aniline dissolve in water? Quora. Retrieved from [Link]
-
(2024, April 4). Extraction: Effects of pH. JoVE. Retrieved from [Link]
-
(2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness.org. Retrieved from [Link]
-
(n.d.). 3,4-difluoro-N-methylaniline. PubChem. Retrieved from [Link]
-
(n.d.). Solubility of Aniline (C6H7N). Solubility of Things. Retrieved from [Link]
-
(n.d.). 3-(Difluoromethoxy)-4-methylaniline. AMERICAN ELEMENTS. Retrieved from [Link]
-
(n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. ResearchGate. Retrieved from [Link]
-
(2025, March 10). Protonating very hydrophobic anilines into hydrophilic aniliniums (when HCl doesn't work). Reddit. Retrieved from [Link]
-
Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]
-
(2013, September 10). material safety data sheet. Capot Chemical. Retrieved from [Link]
-
Calero, S., et al. (2022). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Separation and Purification Technology, 282, 120093. Retrieved from [Link]
-
Higashino, H., et al. (2017). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 106(9), 2458-2465. Retrieved from [Link]
-
(n.d.). 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO). PubChemLite. Retrieved from [Link]
-
(n.d.). 3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg. Retrieved from [Link]
-
(2023, January 22). Advanced Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Vega, F., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Processes, 12(1), 123. Retrieved from [Link]
-
Pal, A., & G, S. (2021). Experimental Study on Effect of Addition of Different Salts on Distribution of Aniline between Water and Toluene. ResearchGate. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Retrieved from [Link]
-
(2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. Retrieved from [Link]
-
Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16035–16051. Retrieved from [Link]
-
(n.d.). 4-fluoro-3-methoxy-N-methylaniline. PubChem. Retrieved from [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. Video: Extraction: Effects of pH [jove.com]
- 10. longdom.org [longdom.org]
- 11. Methods of solubility enhancements | PPTX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascendiacdmo.com [ascendiacdmo.com]
- 15. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. Solubility enhancement techniques [wisdomlib.org]
- 18. capotchem.com [capotchem.com]
- 19. fishersci.com [fishersci.com]
- 20. file.medchemexpress.com [file.medchemexpress.com]
- 21. fishersci.com [fishersci.com]
- 22. chemicalbook.com [chemicalbook.com]
Technical Support Center: Synthesis of 3-(Difluoromethoxy)-4-methylaniline
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(difluoromethoxy)-4-methylaniline. This valuable building block is typically synthesized in a two-step sequence: the O-difluoromethylation of 4-methyl-3-nitrophenol, followed by the reduction of the nitro group. This guide addresses specific issues that may arise during these stages, offering explanations grounded in reaction mechanisms and providing practical, field-proven solutions.
I. O-Difluoromethylation of 4-Methyl-3-nitrophenol: Troubleshooting & FAQs
The introduction of the difluoromethoxy group onto 4-methyl-3-nitrophenol is commonly achieved through the generation of difluorocarbene (:CF₂) from a suitable precursor in the presence of a base.
Reaction Scheme: O-Difluoromethylation
Caption: General workflow for O-difluoromethylation.
Frequently Asked Questions (FAQs)
Q1: My O-difluoromethylation reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common issue and can stem from several factors:
-
Insufficient Base: The generation of the phenoxide from 4-methyl-3-nitrophenol is crucial for the reaction to proceed. Ensure you are using a sufficient molar excess of a strong base (e.g., KOH, NaOH) to deprotonate the phenol completely.
-
Inefficient Difluorocarbene Generation: The choice and handling of the difluorocarbene precursor are critical.
-
Chlorodifluoromethane (CHClF₂): As a gas, ensuring its efficient delivery to the reaction mixture is key. Use a suitable gas dispersion tube and ensure the reaction vessel is well-sealed to maintain a positive pressure.
-
Sodium Chlorodifluoroacetate (ClCF₂COONa): This solid precursor requires thermal decomposition to generate difluorocarbene. Ensure the reaction temperature is optimal for this decomposition without degrading your starting material or product.
-
-
Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is generally preferred to solubilize the phenoxide and facilitate the reaction.
-
Moisture: While some protocols for difluoromethylation tolerate water, excessive moisture can consume the difluorocarbene through hydrolysis, forming formate and fluoride ions.[1] Ensure your reagents and solvent are appropriately dry if you suspect this is an issue.
Q2: I am observing significant amounts of side products in my difluoromethylation reaction. What are they and how can I minimize their formation?
A2: Side product formation is a key challenge in this synthesis. Here are some of the most common culprits and mitigation strategies:
-
Over-alkylation Products (Fluoroformals and Orthoformates): The desired product, an aryl difluoromethyl ether, can sometimes react further with the phenoxide, leading to the formation of fluoroformals and orthoformates.
-
Cause: This is more likely to occur if there is a high concentration of the phenoxide relative to the difluorocarbene.
-
Solution: Control the stoichiometry carefully. A slow addition of the difluorocarbene precursor or the base can help maintain a low steady-state concentration of the reactive intermediates.
-
-
Hydrolysis of the Difluoromethoxy Group: The difluoromethoxy group can be susceptible to hydrolysis, especially under basic conditions, to yield a formate ester which can be further hydrolyzed to a phenol.[2][3][4]
-
Cause: Prolonged reaction times at elevated temperatures in the presence of a strong base and water can promote this side reaction. The electron-withdrawing nitro group can make the difluoromethoxy group more labile.
-
Solution: Monitor the reaction progress closely by TLC or HPLC and work up the reaction as soon as the starting material is consumed. Use the minimum necessary amount of base and control the reaction temperature.
-
-
Side Reactions of the Nitro and Methyl Groups: While less common, aggressive reaction conditions could potentially lead to side reactions involving the nitro or methyl groups.
-
Cause: Very high temperatures or highly reactive intermediates.
-
Solution: Maintain careful control over the reaction temperature and stoichiometry.
-
Q3: I am using a triflate-based difluoromethylating agent and see a significant amount of a byproduct. What is it likely to be?
A3: When using reagents like difluoromethyltriflate (HCF₂OTf), the formation of an aryl triflate byproduct is a common issue.[1]
-
Cause: This occurs from the reaction of the phenoxide with the triflate leaving group.
-
Solution: While this side reaction can be difficult to eliminate completely, the resulting aryl triflate can often be hydrolyzed back to the starting phenol under basic conditions, allowing for its recovery and recycling.[1]
II. Reduction of 3-(Difluoromethoxy)-4-methyl-1-nitrobenzene: Troubleshooting & FAQs
The reduction of the nitro group to an amine is the final step in the synthesis. Catalytic hydrogenation and catalytic transfer hydrogenation are common methods.
Reaction Scheme: Nitro Group Reduction
Caption: General workflow for nitro group reduction.
Frequently Asked Questions (FAQs)
Q1: My nitro reduction is incomplete, leaving unreacted starting material. How can I drive the reaction to completion?
A1: Incomplete reduction can be due to several factors:
-
Catalyst Deactivation: The catalyst (e.g., Pd/C) can become deactivated over time.
-
Solution: Ensure you are using a fresh, high-quality catalyst. If reusing a catalyst, ensure it has been properly handled and stored. In some cases, increasing the catalyst loading can help.
-
-
Insufficient Hydrogen Pressure (for Catalytic Hydrogenation):
-
Solution: Ensure your hydrogenation apparatus is properly sealed and can maintain the desired hydrogen pressure throughout the reaction.
-
-
Poor Quality Hydrogen Source (for Catalytic Transfer Hydrogenation):
-
Solution: If using a hydrogen donor like hydrazine, ensure it is of high purity. The choice of catalyst for transfer hydrogenation is also critical; systems like ferric oxide and activated carbon have been reported to be effective.[5]
-
Q2: I am observing impurities in my final product after the reduction step. What are the likely side products and how can I avoid them?
A2: The reduction of nitroarenes can proceed through several intermediates, which can sometimes be observed as impurities or lead to side products.
-
Hydroxylamine Intermediate: Incomplete reduction can lead to the accumulation of the corresponding hydroxylamine.
-
Azo and Azoxy Compounds: These dimeric species can form from the condensation of the hydroxylamine intermediate with the nitroso intermediate or with itself.
-
Cause: These side products are more common in catalytic hydrogenation when the reaction stalls or is not efficient.
-
Solution: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamines and subsequent formation of azo and azoxy compounds, leading to a purer product.
-
Q3: How can I purify my final product, 3-(difluoromethoxy)-4-methylaniline, from unreacted starting materials and side products?
A3: A multi-step purification strategy is often necessary:
-
Aqueous Acid Wash: The desired aniline product is basic and can be protonated with an acid.
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated aniline will move into the aqueous layer. The unreacted nitro compound and non-basic impurities will remain in the organic layer.
-
Recovery: The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the aniline, which can then be extracted back into an organic solvent.
-
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography is a powerful technique.
-
Solvent System: A typical solvent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity can be adjusted to achieve optimal separation.
-
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
III. Analytical Characterization
To effectively troubleshoot your synthesis, it is crucial to have robust analytical methods to identify your desired product and any impurities.
| Analytical Technique | Purpose | Expected Observations for 3-(Difluoromethoxy)-4-methylaniline |
| ¹H NMR | Structural confirmation and identification of impurities. | Look for the characteristic triplet of the -OCF₂H proton, aromatic protons, the methyl singlet, and the amine protons. Impurities will have distinct signals. |
| ¹⁹F NMR | Confirmation of the difluoromethoxy group. | A doublet corresponding to the two fluorine atoms coupled to the proton. |
| HPLC | Purity assessment and reaction monitoring. | A single major peak for the pure product. The retention times of starting materials and byproducts can be determined to track reaction progress. |
| Mass Spectrometry | Molecular weight confirmation. | The molecular ion peak corresponding to the mass of the product. |
IV. Summary of Key Troubleshooting Points
| Problem | Potential Cause | Recommended Solution |
| Incomplete Difluoromethylation | Insufficient base, inefficient :CF₂ generation, moisture. | Use excess base, optimize precursor delivery, use dry reagents. |
| Formation of Over-alkylation Products | High concentration of phenoxide. | Slow addition of reagents to control stoichiometry. |
| Hydrolysis of -OCF₂H Group | Prolonged reaction time, high temperature, excess base. | Monitor reaction closely, minimize reaction time and temperature. |
| Incomplete Nitro Reduction | Catalyst deactivation, insufficient hydrogen source. | Use fresh catalyst, ensure adequate hydrogen pressure or pure donor. |
| Azo/Azoxy Impurities | Accumulation of reaction intermediates. | Add catalytic amounts of vanadium compounds. |
| Difficult Purification | Presence of basic and non-basic impurities. | Employ an acid wash followed by chromatography or recrystallization. |
This guide is intended to provide a starting point for troubleshooting the synthesis of 3-(difluoromethoxy)-4-methylaniline. Experimental conditions should always be optimized for your specific laboratory setup and scale.
References
- Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2014, 46(07), 842-863.
- Hartwig, J. F., et al. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Org. Lett., 2013, 15(15), 3892-3895.
- Hu, J., et al. Reactions of In Situ-Generated Difluorocarbene (:CF₂) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. J. Org. Chem., 2019, 84(15), 9497-9510.
- Poirier, D., et al. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Eur. J. Med. Chem., 2011, 46(9), 4255-4265.
- Letavic, M. A., et al. Difluoromethylation of Phenols. Organic Syntheses, 2023, 100, 1-17.
- Zhang, S. L., et al. Direct formylation of phenols using difluorocarbene as a safe CO surrogate. Org. Biomol. Chem., 2020, 18(3), 438-442.
- Gross, Z., et al. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angew. Chem. Int. Ed., 2018, 57(35), 11295-11299.
- Thompson, A., et al. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Org. Biomol. Chem., 2017, 15(1), 59-63.
- Wikipedia contributors. Chloroform. Wikipedia, The Free Encyclopedia.
- Kim, S., et al. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein J. Org. Chem., 2015, 11, 1858-1863.
- 3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg. CP Lab Chemicals.
- Nenajdenko, V. G., et al. Hydrolysis of Difluorocyclopropenes: the Role of the Cyclopropenyl Cation and the Effects of Substituents. Eur. J. Org. Chem., 2022, 2022(24), e202200389.
- 4-Methyl-3-nitrophenol.
- Gallou, F., & Heinz, L. Reactions of in situ-generated difluorocarbene (:CF2) with aromatic/heteroaromatic alcohols, thiols, olefins, and alkynes under environmentally responsible conditions. Novartis OAK, 2024.
- Gouverneur, V., et al. Late-stage difluoromethylation: concepts, developments and perspective. Chem. Soc. Rev., 2021, 50(12), 7033-7088.
- 4-Methyl-3-nitrophenol. NIST WebBook, SRD 69.
- Difluorocarbene insertion into diselenides and disulfides to produce... | Download Scientific Diagram.
- Preparation method of 4-(difluoromethoxy)aniline. CN103819349A.
- 3-Methyl-4-nitrophenol. PubChem.
- 4-Methyl-3-nitrophenol SDS, 2042-14-0 Safety D
- 3-Fluoro-4-methylaniline. PubChem.
- Chemical Properties of 4-Methyl-3-nitrophenol (CAS 2042-14-0). Cheméo.
- Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline.
- 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9. Benchchem.
- Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline. PubMed.
- Pd-Catalyzed Transfer Hydrogenation of Alkenes Using Tetrahydroxydiboron as the Sole Hydrogen Donor. Synlett, 2021, 32(13), 1339-1343.
- e The results of transfer hydrogenation of nitrobenzene over different...
- Quantification of aniline and N-methylaniline in indigo. PubMed Central.
- Unsaturated Mo in Mo4O4N3 for efficient catalytic transfer hydrogenation of nitrobenzene using stoichiometric hydrazine hydrate. Green Chemistry, 2021, 23(18), 7166-7173.
- Chlorodifluoromethane. PubChem.
- Pd-Catalyzed Transfer Hydrogenation of Alkenes Using Tetrahydroxydiboron as the Sole Hydrogen Donor.
- O-Difluoromethylation of 1,3-diones with S-difluoromethyl sulfonium salt. RSC Advances, 2016, 6(42), 35705-35708.
- 4-(difluoromethoxy)-2-methylaniline(39211-57-9) 1 h nmr. ChemicalBook.
- 3-(Difluoromethoxy)-4-methylaniline | 264194-31-2. Sigma-Aldrich.
- Optimization for the transfer hydrogenation of nitrobenzene a.
- REACTIONS OF POLYFLUOROCARBONYL COMPOUNDS WITH POLYPHENOLS. Lookchem.
- 4-Fluoro-3-nitrophenol. PubChem.
Sources
- 1. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 3-(Difluoromethoxy)-4-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-(Difluoromethoxy)-4-methylaniline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in successfully scaling up this important pharmaceutical intermediate. As Senior Application Scientists, we combine technical precision with practical, field-tested insights to help you navigate the complexities of this synthesis.
I. Synthetic Pathway Overview
The synthesis of 3-(Difluoromethoxy)-4-methylaniline typically proceeds through a two-step process: the difluoromethylation of a substituted phenol followed by the reduction of a nitro group to an aniline. Understanding the nuances of each step is critical for a successful scale-up.
Caption: General synthetic route for 3-(Difluoromethoxy)-4-methylaniline.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the scale-up of 3-(Difluoromethoxy)-4-methylaniline synthesis.
Step 1: Difluoromethylation of 2-methyl-5-nitrophenol
Q1: My difluoromethylation reaction is sluggish or incomplete, resulting in low yields. What are the likely causes and how can I improve it?
A1: Incomplete reaction is a frequent challenge during scale-up. Several factors could be at play:
-
Insufficient Base: The reaction requires a strong base to deprotonate the phenol, forming the more nucleophilic phenoxide. Ensure you are using a sufficient molar excess of a suitable base like potassium carbonate or cesium carbonate. For larger scale reactions, efficient stirring is crucial to ensure proper mixing of the solid base.
-
Improper Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they effectively dissolve the reactants and facilitate the reaction. Ensure your solvent is anhydrous, as water can react with the difluoromethylating agent.
-
Temperature Control: This reaction is temperature-sensitive. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material or product. Carefully optimize the reaction temperature. A gradual increase in temperature might be necessary to initiate the reaction on a larger scale.
-
Choice of Difluoromethylating Agent: While various reagents exist, sodium chlorodifluoroacetate is a common and relatively stable choice for generating difluorocarbene in situ. Other reagents like ethyl bromodifluoroacetate can also be effective. The choice may depend on cost, availability, and safety considerations for your scale of operation.
Q2: I am observing significant formation of side products, complicating purification. What are these byproducts and how can I minimize them?
A2: Side product formation is a common issue when scaling up.
-
Over-alkylation: The product, an aryl difluoromethyl ether, can sometimes undergo further reaction to form bis(aryloxy)fluoromethane intermediates, especially with prolonged reaction times or excess difluoromethylating agent. To mitigate this, carefully control the stoichiometry of your reagents and monitor the reaction progress closely using techniques like TLC or HPLC.
-
Decomposition: At elevated temperatures, both the starting material and the difluoromethylating reagent can decompose. This not only reduces your yield but also introduces impurities. Maintain strict temperature control throughout the reaction.
-
Hydrolysis of the Difluoromethylating Agent: If there is moisture in your reaction, the difluoromethylating agent can hydrolyze, reducing its effectiveness and introducing other impurities. Ensure all reagents and solvents are thoroughly dried before use.
Step 2: Reduction of 1-(Difluoromethoxy)-2-methyl-5-nitrobenzene
**Q3: The reduction of the nitro group is incomplete or I am seeing the formation of undesired side products like azo or azoxy compounds. How can I achieve a clean and complete
Technical Support Center: A Troubleshooting Guide for Reactions Involving Fluorinated Compounds
Welcome to the Technical Support Center for fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of organofluorine synthesis. The unique properties of the carbon-fluorine bond, while highly valuable in pharmaceuticals and materials science, introduce specific challenges in synthetic chemistry.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to address common issues encountered during fluorination reactions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Advanced Troubleshooting Protocols
-
Safety & Handling
-
References
Frequently Asked Questions (FAQs)
Q1: My fluorination reaction has a low yield or is not working at all. What are the common causes?
Low yields in fluorination reactions are a frequent challenge and can often be attributed to a handful of critical factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Possible Cause 1: Presence of Moisture Many fluorinating agents, both nucleophilic and electrophilic, are highly sensitive to moisture.[3] Trace amounts of water can hydrolyze the reagent, rendering it inactive, or react with intermediates, leading to undesired byproducts. For instance, reagents like DAST (diethylaminosulfur trifluoride) react rapidly and exothermically with water.[3][4]
Solution Pathway:
-
Rigorous Drying of Solvents and Glassware: Ensure all glassware is oven- or flame-dried immediately before use. Solvents, even those commercially available as "anhydrous," should be freshly dried over a suitable drying agent or passed through a solvent purification system.[3][5]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5]
-
Reagent Integrity: If you suspect your fluorinating agent has been compromised, it's often best to use a fresh, unopened bottle for a small-scale control reaction.[3]
Possible Cause 2: Inappropriate Solvent Choice The choice of solvent is critical not only for substrate and reagent solubility but also for its compatibility with the fluorinating agent. Protic solvents are generally unsuitable for nucleophilic fluorination as they can solvate the fluoride anion through hydrogen bonding, reducing its nucleophilicity.[6] Conversely, some electrophilic reagents like Selectfluor™ can react exothermically and dangerously with common aprotic polar solvents such as DMF, DMSO, and pyridine.[7][8]
Solution Pathway:
-
Solvent Screening: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is a widely used solvent for many fluorination reactions.[6][9]
-
Compatibility Check: Always verify the compatibility of your fluorinating agent with the chosen solvent by consulting the supplier's technical data or relevant literature.
Possible Cause 3: Sub-optimal Reaction Temperature Fluorination reactions can be highly sensitive to temperature. Some may require elevated temperatures to overcome activation barriers, while for other, more sensitive substrates, higher temperatures can lead to decomposition or the formation of byproducts.[9]
Solution Pathway:
-
Systematic Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the temperature in small increments (e.g., 10-20 °C). Conversely, if multiple products are observed, try running the reaction at a lower temperature (e.g., 0 °C or -78 °C).[9]
Decision-Making Workflow for Low Yields
Caption: Troubleshooting workflow for low-yield fluorination reactions.
Q2: I'm observing significant side-product formation. How can I improve the selectivity of my reaction?
Side-product formation is often a result of competing reaction pathways. The nature of these side products provides valuable clues for optimizing the reaction conditions.
Common Side Reaction: Elimination In nucleophilic aliphatic fluorination, particularly of secondary and tertiary alkyl halides or sulfonates, elimination (E2 pathway) is a major competing reaction, leading to the formation of alkenes.[6][10] This is especially problematic when using highly basic fluoride sources like tetrabutylammonium fluoride (TBAF).[10]
Solution Pathway:
-
Less Basic Fluoride Source: Switch to a less basic fluoride source. For example, cesium fluoride (CsF) or spray-dried potassium fluoride (KF) are often less prone to causing elimination than TBAF.[10] HF-amine complexes can also be effective.[10]
-
Lower Reaction Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Lowering the reaction temperature can therefore favor the desired SN2 pathway.[10]
-
Solvent Choice: The use of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) is common for nucleophilic substitution.[6] However, in some cases, using water as an additive or employing ionic liquids has been shown to reduce the formation of undesired by-products like alkenes and alcohols.[6]
Common Side Reaction: Over-fluorination In cases where multiple reactive sites are present, such as the fluorination of activated C-H bonds, it's possible to obtain di- or poly-fluorinated products when only mono-fluorination is desired.
Solution Pathway:
-
Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess can promote multiple fluorinations.[11]
-
Stepwise Addition: Consider adding the fluorinating agent portion-wise over time to maintain a low instantaneous concentration, which can favor mono-substitution.
-
Milder Reagents: Highly reactive fluorinating agents may be less selective. Consider switching to a milder reagent if over-fluorination is an issue.
Q3: How can I control the regioselectivity of my aromatic fluorination?
Achieving the desired regioselectivity in the fluorination of substituted aromatic and heteroaromatic compounds is a significant challenge. The outcome is governed by a delicate interplay of electronic and steric effects.[12]
For Electrophilic Aromatic Fluorination:
-
Directing Groups: The regiochemical outcome is primarily dictated by the existing substituents on the aromatic ring. Activating groups (e.g., -OR, -R) are ortho, para-directing, while deactivating groups (e.g., -NO₂, -CF₃) are meta-directing.[12] A thorough understanding of these classical principles is the first step in predicting the outcome.
-
Steric Hindrance: Bulky directing groups can sterically hinder the ortho positions, leading to a preference for para-substitution.[12]
-
Choice of Fluorinating Reagent: The size and reactivity of the electrophilic fluorinating agent (e.g., Selectfluor®, NFSI) can influence the ortho/para ratio. A bulkier reagent may favor the less sterically hindered para position.
For Nucleophilic Aromatic (SNA_r) Fluorination:
-
Activating Groups: SNA_r reactions require the presence of strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the leaving group. The reaction will preferentially occur at the most activated position.[12]
-
Leaving Group: The nature of the leaving group is crucial. The typical order of reactivity is F > NO₂ > Cl > Br > I.
Q4: My fluorinating agent seems to have lost reactivity. What could be the issue?
The most common reason for a fluorinating agent to lose its activity is decomposition due to improper handling and storage, primarily through exposure to atmospheric moisture.[3]
Signs of Decomposition:
-
Visual Changes: Clumping of powders, discoloration (e.g., white powders appearing off-white or yellow).[3]
-
Inconsistent Results: High variability in reaction yields between different uses of the same bottle.[3]
-
Reduced Reactivity: A significant drop in reaction yield or complete failure of a previously successful reaction.[3]
Solution Pathway:
-
Proper Storage: Always store moisture-sensitive fluorinating agents under a dry, inert atmosphere (nitrogen or argon).[3] For highly sensitive reagents, storage in a glovebox is recommended.[3] Ensure containers are tightly sealed after each use.
-
Use a Fresh Batch: The most definitive way to check for reagent decomposition is to perform a control reaction with a new, unopened bottle of the fluorinating agent and compare the results.[3]
Table 1: Common Fluorinating Agents and Their Properties
| Reagent Name | Type | Common Applications | Key Considerations |
| Selectfluor® | Electrophilic | Fluorination of electron-rich arenes, enolates, and enol ethers.[8] | User-friendly solid, but can react exothermically with certain solvents (DMF, DMSO).[7][8] |
| NFSI (N-Fluorobenzenesulfonimide) | Electrophilic | Fluorination of carbanions, enolates, and arenes.[8] | Generally stable and effective electrophilic fluorine source. |
| DAST (Diethylaminosulfur Trifluoride) | Nucleophilic | Deoxyfluorination of alcohols and aldehydes/ketones.[6][8] | Thermally unstable; can decompose at elevated temperatures. Highly moisture-sensitive.[3][8] |
| Deoxo-Fluor® | Nucleophilic | Deoxyfluorination of alcohols and carbonyls.[6][8] | More thermally stable alternative to DAST, but still highly moisture-sensitive.[3] |
| KF / CsF | Nucleophilic | SN2 and SNA_r reactions.[8][13] | Requires polar aprotic solvents; reactivity depends on factors like crystal size and dryness. |
| TBAF (Tetrabutylammonium fluoride) | Nucleophilic | Fluoride source for SN2 reactions; desilylation agent.[6][13] | Highly hygroscopic and basic; can promote elimination side reactions. |
Advanced Troubleshooting Protocols
Protocol 1: Rigorous Drying of Solvents and Reagents
This protocol outlines the steps for ensuring an anhydrous reaction environment, a critical factor for the success of most fluorination reactions.
Objective: To minimize water content in the reaction system to <50 ppm.
Materials:
-
Reaction glassware (round-bottom flask, condenser, etc.)
-
Septa, needles, and syringes
-
Inert gas line (Argon or Nitrogen)
-
Anhydrous reaction solvent
-
Moisture-sensitive fluorinating agent
Procedure:
-
Glassware Preparation:
-
Clean and assemble all necessary glassware.
-
Dry the assembled glassware in an oven at >120 °C for at least 4 hours, or flame-dry under vacuum immediately before use.
-
Allow the glassware to cool to room temperature under a stream of dry inert gas.
-
-
Solvent Handling:
-
Use freshly distilled solvent from an appropriate drying agent (e.g., CaH₂ for acetonitrile, Na/benzophenone for THF) or solvent from a commercial solvent purification system.
-
Transfer the anhydrous solvent to the reaction flask via a dry syringe or cannula under a positive pressure of inert gas.[3]
-
-
Reagent Handling:
-
Handle solid moisture-sensitive fluorinating agents in a glovebox or a glove bag if possible.
-
If a glovebox is unavailable, weigh the reagent quickly in a dry, tared vial. Purge the vial with inert gas before and after weighing.
-
Add the reagent to the reaction flask against a positive flow of inert gas.
-
-
Reaction Execution:
-
Maintain a slight positive pressure of inert gas throughout the entire reaction, including reagent addition and sampling. Use a bubbler to monitor the gas flow.
-
Protocol 2: Monitoring Reaction Progress with ¹⁹F NMR
¹⁹F NMR spectroscopy is a powerful and direct tool for monitoring fluorination reactions.[14][15] It allows for the unambiguous identification of fluorine-containing starting materials, intermediates, and products, often in complex mixtures, without the need for separation.[14][15]
Objective: To quantitatively or semi-quantitatively track the consumption of fluorinated starting material and the formation of the fluorinated product over time.
Procedure:
-
Initial Spectrum (t=0):
-
Before initiating the reaction (e.g., before adding a catalyst or heating), carefully take a small aliquot from the well-mixed reaction flask using a dry syringe.
-
Prepare the NMR sample by dissolving the aliquot in a deuterated solvent in an NMR tube.
-
Acquire a ¹⁹F NMR spectrum. This will serve as your reference, showing the chemical shift of your starting material.
-
-
Reaction Monitoring:
-
Start the reaction.
-
At regular intervals (e.g., every 30-60 minutes), take another aliquot from the reaction mixture.
-
Prepare and run a ¹⁹F NMR spectrum for each time point.
-
-
Data Analysis:
-
Observe the decrease in the signal intensity of the starting material and the corresponding increase in the signal intensity of the product.
-
The large chemical shift dispersion in ¹⁹F NMR often allows for clear separation of signals.[15][16]
-
The ratio of the integration of the product peak to the sum of the integrations of the product and starting material peaks can be used to estimate the percent conversion.
-
Visualization of Reaction Monitoring by ¹⁹F NMR
Caption: Workflow for monitoring a fluorination reaction using ¹⁹F NMR.
Safety & Handling
Q5: What are the essential safety precautions for handling fluorinating agents?
Safety is paramount when working with fluorinating agents, many of which are highly reactive, corrosive, and toxic.[8] Elemental fluorine (F₂) is extremely hazardous and requires specialized equipment.[8][17][18] Reagents like DAST and HF can cause severe burns that require immediate and specific medical attention.[4][19]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[4][17] For highly corrosive reagents, double-gloving is recommended.[4]
-
Ventilation: Handle all fluorinating agents in a well-ventilated chemical fume hood.[17]
-
Emergency Preparedness:
-
Ensure an emergency safety shower and eyewash station are immediately accessible.[17]
-
For work involving HF or reagents that can generate HF (like DAST), have a tube of calcium gluconate gel readily available.[4][19] In case of skin contact, after flushing with copious amounts of water, apply the gel to the affected area to neutralize the fluoride ions.[4][19]
-
-
Incompatible Materials: Be aware of incompatibilities. Many electrophilic "F+" reagents can react violently with common solvents like DMF, pyridine, and DMSO.[7][8] Fluorine gas reacts with virtually all organic and inorganic substances.[18][19]
-
Quenching and Disposal:
-
Quenching procedures must be performed with extreme caution, typically by slowly adding the reaction mixture to a cooled, stirred solution (e.g., saturated aqueous sodium bicarbonate for DAST).[4] This process can be highly exothermic and release gases.
-
Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.[4]
-
References
- Troubleshooting low yield in heterocycle fluorin
- Fluorination Approaches. Synthetic Methods in Drug Discovery: Volume 2.
- Safety and handling of fluorin
- Specific Solvent Issues with Fluorin
- Technical Support Center: Overcoming Regioselectivity Challenges in Fluorin
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- Technical Support Center: Managing Moisture Sensitivity of Fluorin
- Overcoming challenges in the synthesis of fluorin
- Fluorine. Princeton University.
- Fluorine Safety. Purdue University.
- Electrophilic fluorin
- Troubleshooting low yields in fluoroacetone-medi
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison Environment, Health & Safety.
- LCSS: FLUORINE. The National Academies of Sciences, Engineering, and Medicine.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology.
- Preventing elimination side reactions in allylic fluorin
- 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorin
- What is Nucleophilic Fluorin
- ¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b.
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- NMR | Speeding Fluorine Analysis. Oxford Instruments.
- Solvents for use in fluorination reactions.
- Strategies Towards Challenging Fluorin
- nucleophilic fluorin
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Water fluorid
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Role of Water in the Reaction of Fluorine with Trifluoroacetic Acid to Produce Trifluoroacetyl Hypofluorite.
- Reaction monitoring via ¹⁹F NMR Spectroscopy. Nanalysis.
- Highly Efficient Removal of PFAS from Water Using Surface-Modified Regenerable Qu
- Nucleophilic fluorinations of alkyl substrates by KF and [mim‐tOH][OMs].
- Fluoride contamination, consequences and removal techniques in w
- The Purification of Organic Compound: Techniques and Applic
- Water Fluoridation: A Critical Review of the Physiological Effects of Ingested Fluoride as a Public Health Intervention.
- What Is Purific
- Organofluorine chemistry. Wikipedia.
- A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]
- 16. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 17. ipo.rutgers.edu [ipo.rutgers.edu]
- 18. LCSS: FLUORINE [web.stanford.edu]
- 19. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Validation & Comparative
A Comparative Analysis of 3-(Difluoromethoxy)-4-methylaniline: A Modern Building Block for Advanced Drug Discovery
Introduction: The Enduring Role and Modern Challenges of Anilines in Medicinal Chemistry
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals, prized for their versatile reactivity and ability to serve as key intermediates. From analgesics to antivirals, the aniline motif is a recurring feature in many successful drugs.[1][2] However, the very properties that make anilines attractive—namely their nucleophilicity and susceptibility to functionalization—also present significant challenges in late-stage drug development. A primary concern is metabolic instability; the aniline ring is often prone to oxidation by cytochrome P450 (CYP450) enzymes, which can lead to rapid clearance, reduced efficacy, and the formation of reactive metabolites, a major source of idiosyncratic adverse drug reactions.[3][4]
This guide provides a comparative analysis of 3-(Difluoromethoxy)-4-methylaniline (CAS 264194-31-2), a contemporary building block designed to mitigate these traditional liabilities.[5][6] By strategically incorporating a difluoromethoxy group, this compound aims to offer enhanced metabolic stability and finely tuned physicochemical properties. We will compare its performance profile against parent aniline and other relevant analogues, providing the experimental frameworks necessary for researchers, scientists, and drug development professionals to validate these claims and make informed decisions in their own discovery pipelines.
The Strategic Advantage of Fluorination: Why Difluoromethoxy?
The introduction of fluorine into drug candidates is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[7][8] The difluoromethoxy (-OCF₂H) group, in particular, serves as a metabolically robust bioisostere of the more common methoxy (-OCH₃) group.[9] Its primary advantages include:
-
Blocking Metabolic Oxidation: The high strength of the carbon-fluorine bond makes the difluoromethoxy group resistant to O-demethylation, a common and rapid metabolic pathway for methoxy-containing compounds.[9]
-
Modulating Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral bioavailability.
-
Altering Electronic Properties: The strong electron-withdrawing nature of the -OCF₂H group can modulate the pKa of the aniline nitrogen, influencing its binding affinity to biological targets.
This guide will now proceed to objectively compare 3-(Difluoromethoxy)-4-methylaniline against three key comparators: Aniline, 4-Methylaniline, and 4-Methyl-3-methoxyaniline, across critical performance parameters.
Physicochemical Property Comparison
A foundational step in evaluating any synthetic building block is the characterization of its fundamental physicochemical properties. These parameters influence solubility, formulation, and reactivity in subsequent synthetic steps.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| 3-(Difluoromethoxy)-4-methylaniline | C₈H₉F₂NO | 173.16[5] | 3.1[10] | |
| Aniline | C₆H₇N | 93.13 | 0.9 | |
| 4-Methylaniline (p-Toluidine) | C₇H₉N | 107.15 | 1.4 | |
| 4-Methyl-3-methoxyaniline | C₈H₁₁NO | 137.18 | 1.3 |
Analysis: The introduction of the difluoromethoxy group significantly increases both the molecular weight and the predicted lipophilicity (XlogP) compared to the other anilines. This heightened lipophilicity is a direct consequence of the fluorine atoms and is a key feature to be leveraged for improving a drug candidate's ability to cross cellular membranes. However, this must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and other undesirable properties.
Experimental Section 1: Lipophilicity Determination by RP-HPLC
Rationale: While computational models provide a useful estimate of lipophilicity (LogP), experimental determination is essential for accuracy.[11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method that measures a compound's retention time on a non-polar stationary phase, which correlates well with its partitioning between octanol and water.[12]
Standardized Protocol for LogP Determination
Methodology:
-
System: An HPLC system equipped with a C18 column and a UV detector is used.[13]
-
Mobile Phase: A suitable isocratic mobile phase, typically a mixture of acetonitrile and water, is employed. The exact ratio is optimized to achieve good separation and reasonable retention times.
-
Sample Preparation: Each aniline derivative is dissolved in a suitable solvent like methanol to a concentration of approximately 1 mg/mL.[14]
-
Calibration: A set of standard compounds with well-documented LogP values are injected to create a calibration curve by plotting their retention times against their LogP values.
-
Analysis: Each test aniline is injected, and its retention time is recorded.
-
Calculation: The LogP of the test compounds is interpolated from the linear regression of the calibration curve.
Expected Outcome: 3-(Difluoromethoxy)-4-methylaniline is expected to have the longest retention time, confirming its higher lipophilicity compared to the other non-fluorinated anilines. This data is critical for building structure-activity relationships (SAR) and predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[15]
Experimental Section 2: Comparative Metabolic Stability
Rationale: The primary motivation for using building blocks like 3-(Difluoromethoxy)-4-methylaniline is to enhance metabolic stability.[16] An in vitro assay using human liver microsomes (HLM) is the industry-standard method for assessing a compound's susceptibility to Phase I metabolism by CYP450 enzymes.[3][4] This assay measures the rate at which the parent compound disappears over time.
In Vitro Human Liver Microsome (HLM) Stability Assay Protocol
Methodology:
-
Incubation Preparation: In a 96-well plate, add pooled human liver microsomes to a phosphate buffer (pH 7.4).
-
Compound Addition: Add the test aniline (typically at a final concentration of 1 µM) to the wells and pre-incubate at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system. NADPH is a required cofactor for CYP450 enzyme activity.
-
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.[14]
-
Data Interpretation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Expected Data & Interpretation:
| Compound | Predicted In Vitro t₁/₂ (minutes) | Predicted Metabolic Fate | Rationale for Prediction |
| 3-(Difluoromethoxy)-4-methylaniline | > 60 | Slow ring hydroxylation | The -OCF₂H group is highly resistant to cleavage, blocking the primary metabolic route.[9][16] |
| Aniline | < 15 | Ring hydroxylation, N-oxidation | Unsubstituted ring is highly susceptible to CYP450-mediated oxidation.[3] |
| 4-Methylaniline | 15 - 30 | Ring hydroxylation, N-oxidation | Methyl group offers slight protection but the ring remains susceptible. |
| 4-Methyl-3-methoxyaniline | < 10 | Rapid O-demethylation | The methoxy group is a primary site for rapid metabolism by CYP enzymes.[9] |
A longer half-life and lower clearance value indicate greater metabolic stability. The results are expected to clearly demonstrate that 3-(Difluoromethoxy)-4-methylaniline is significantly more stable than its methoxy counterpart, validating its design rationale as a metabolically robust building block.[9] This enhanced stability can translate to a longer duration of action and a more predictable pharmacokinetic profile in vivo.
Conclusion: A Superior Building Block for Modern Drug Discovery
The strategic design of 3-(Difluoromethoxy)-4-methylaniline directly addresses the well-documented metabolic liabilities of traditional aniline scaffolds.[3][17] Through the isosteric replacement of a metabolically labile methoxy group with a robust difluoromethoxy group, this building block offers a clear advantage for medicinal chemists.[9]
Our comparative analysis, grounded in standard industry protocols, demonstrates that 3-(Difluoromethoxy)-4-methylaniline is expected to exhibit:
-
Significantly Increased Lipophilicity: A key parameter for tuning membrane permeability.
-
Vastly Improved Metabolic Stability: By blocking the common O-demethylation pathway, it promises a longer in vivo half-life and a more predictable ADME profile.
While no single building block is a panacea, 3-(Difluoromethoxy)-4-methylaniline provides researchers and drug development professionals with a powerful tool to mitigate risk early in the discovery pipeline. Its incorporation into lead compounds can help overcome metabolic hurdles, allowing development teams to focus on optimizing for potency and selectivity, ultimately accelerating the path to new and improved therapeutics.
References
- BenchChem. (2025).
- Generic Publisher. (n.d.). 3-(Difluoromethoxy)
- Generic Publisher. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- McNally, J. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC, NIH.
- Knowde. (n.d.).
- Generic Publisher. (n.d.).
- Walczak, M., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC, PubMed Central.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- Cresset Group. (2024). Aniline replacement in drug-like compounds.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- BenchChem. (n.d.). 4-(Difluoromethoxy)-2-methylaniline | CAS 39211-57-9.
- Goral, A., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI.
- McNally, J. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines.
- American Elements. (n.d.). 3-(Difluoromethoxy)-4-methylaniline | CAS 264194-31-2.
- Melchor-Lagar, M. F., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. PMC, NIH.
- PubChemLite. (n.d.). 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO).
- Biosynth. (n.d.). 3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg.
- Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development.
- Szeliga, J., et al. (2021).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Aniline Use in Industrial Applications - C6H5NH2 - Periodical [periodical.knowde.com]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. americanelements.com [americanelements.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PubChemLite - 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
- 11. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. 4-(Difluoromethoxy)-2-methylaniline|CAS 39211-57-9 [benchchem.com]
- 17. cresset-group.com [cresset-group.com]
validation of 3-(Difluoromethoxy)-4-methylaniline synthesis via spectroscopy
An In-Depth Technical Guide to the Synthesis and Spectroscopic Validation of 3-(Difluoromethoxy)-4-methylaniline
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a robust synthetic pathway for 3-(Difluoromethoxy)-4-methylaniline and a multi-faceted spectroscopic approach to its structural validation. We will delve into the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in the final product's identity and purity.
Introduction: The Significance of the Difluoromethoxy Moiety
3-(Difluoromethoxy)-4-methylaniline is a valuable building block in medicinal chemistry and agrochemical research. The difluoromethoxy (-OCHF₂) group is of particular interest as it can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, such as a hydroxyl or thiol group. Its inclusion in a molecule can significantly modulate physicochemical properties like lipophilicity (LogP), metabolic stability, and binding affinity, making it a powerful tool in rational drug design. The validation of its synthesis is therefore a critical step to ensure the integrity of downstream applications.
Proposed Synthesis Pathway: A Two-Step Approach
A common and reliable method to synthesize 3-(Difluoromethoxy)-4-methylaniline involves the difluoromethylation of a phenolic precursor. The pathway begins with the commercially available 5-Amino-2-methylphenol (also known as 3-hydroxy-4-methylaniline).[1][2]
Reaction Scheme:
-
Step 1: Difluoromethylation of 5-Amino-2-methylphenol. The key transformation is the introduction of the difluoromethoxy group onto the phenolic oxygen. This is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide ion. A common reagent for this is sodium chlorodifluoroacetate (ClCF₂COONa) in the presence of a base and a suitable solvent.
Experimental Protocol: Synthesis
-
Preparation: To a solution of 5-Amino-2-methylphenol (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add sodium chlorodifluoroacetate (2.0 eq).
-
Reaction: Heat the mixture to approximately 100-120 °C and stir vigorously under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-(Difluoromethoxy)-4-methylaniline.
The causality for using a polar aprotic solvent like DMF is its ability to dissolve the ionic intermediates and its high boiling point, which is suitable for the reaction temperature required for the decarboxylation of the chlorodifluoroacetate salt to generate difluorocarbene.[3]
Synthesis and Validation Workflow
Below is a diagram illustrating the logical flow from synthesis to final validation.
Caption: High-level workflow from synthesis to spectroscopic confirmation.
Spectroscopic Validation: A Multi-Technique Approach
No single spectroscopic technique is sufficient for unambiguous structure elucidation. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides orthogonal data points that, when combined, confirm the identity and purity of the synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of an organic molecule. For 3-(Difluoromethoxy)-4-methylaniline, ¹H, ¹³C, and ¹⁹F NMR experiments are all essential.
Experimental Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
-
-OCHF₂ Proton: The most characteristic signal. It will appear as a triplet due to coupling with the two equivalent fluorine atoms (²JHF). The typical chemical shift range for such protons is between 6.5 and 7.5 ppm.[3]
-
Aromatic Protons: The three protons on the benzene ring will appear as multiplets or distinct doublets and doublet of doublets in the aromatic region (typically 6.5-7.5 ppm). Their specific splitting patterns are dictated by their coupling with each other.
-
-NH₂ Protons: The amine protons usually appear as a broad singlet. The chemical shift is variable and depends on concentration and solvent, but is often found between 3.5 and 4.5 ppm.
-
-CH₃ Protons: The methyl group protons will appear as a sharp singlet, typically in the upfield region around 2.1-2.3 ppm.
Table 1: Comparison of Expected vs. Experimental ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Hypothetical Experimental Data (δ, ppm) |
| -OH CF₂ | 6.5 - 7.5 | Triplet (t) | 6.65 |
| Aromatic H 's | 6.5 - 7.5 | Multiplet (m) | 6.70-6.95 |
| -NH ₂ | 3.5 - 4.5 | Broad Singlet (br s) | 3.80 |
| -CH ₃ | 2.1 - 2.3 | Singlet (s) | 2.20 |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
-OCHF₂ Carbon: This carbon is directly attached to two fluorine atoms and will appear as a triplet (¹JCF). This is a key diagnostic peak, often found around 115-120 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct signals. Carbons ortho and meta to the -OCHF₂ group may show smaller C-F couplings.
-
-CH₃ Carbon: The methyl carbon will appear as a singlet in the aliphatic region, typically around 15-20 ppm.
Table 2: Comparison of Expected vs. Experimental ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Hypothetical Experimental Data (δ, ppm) |
| -OC HF₂ | 115 - 120 | Triplet (t) | 117.5 |
| C -NH₂ | 145 - 150 | Singlet (s) | 147.2 |
| C -OCHF₂ | 140 - 145 | Triplet (t, small J) | 142.8 |
| Aromatic C 's | 110 - 135 | Singlets / Doublets | 112.1, 118.9, 124.5, 131.0 |
| -C H₃ | 15 - 20 | Singlet (s) | 16.5 |
¹⁹F NMR is a highly sensitive and specific technique for fluorine-containing compounds.[4]
-
-OCHF₂ Fluorines: Since the two fluorine atoms are chemically equivalent, they will produce a single signal. This signal will be split into a doublet by the single proton attached to the same carbon (²JHF). The chemical shift for difluoromethoxy groups typically falls in the range of -80 to -95 ppm relative to a CFCl₃ standard.[3][5]
Table 3: Comparison of Expected vs. Experimental ¹⁹F NMR Data
| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Hypothetical Experimental Data (δ, ppm) |
| -OCHF ₂ | -80 to -95 | Doublet (d) | -82.5 |
Logical Flow for NMR-Based Structure Confirmation
Caption: Decision-making process for NMR data interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Ensure the sample is free of solvent.
-
For an Attenuated Total Reflectance (ATR) accessory, place a small amount of the purified product directly on the ATR crystal.
-
Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Table 4: Key IR Absorption Bands for Validation
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H (Amine) | Stretch | 3300 - 3500 | Confirms presence of the primary amine. Often a doublet. |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Indicates the aromatic ring. |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Confirms the methyl (-CH₃) and methoxy (-OCHF₂) groups. |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Overtone bands confirm the aromatic ring structure. |
| C-F | Stretch | 1000 - 1200 | Strong, characteristic absorption confirming the C-F bonds. |
| C-O-C | Stretch | 1200 - 1300 | Confirms the ether linkage of the difluoromethoxy group. |
The presence of strong C-F stretching bands and the characteristic N-H stretches provides compelling evidence for the successful synthesis.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Experimental Protocol: Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution into the mass spectrometer.
-
Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for high-resolution mass data.
The molecular formula of 3-(Difluoromethoxy)-4-methylaniline is C₈H₉F₂NO.
-
Molecular Ion Peak: In ESI-MS, the compound will likely be observed as the protonated molecule, [M+H]⁺.
-
High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition.
Table 5: High-Resolution Mass Spectrometry Data
| Ion | Calculated Exact Mass | Hypothetical Experimental Mass |
| [C₈H₉F₂NO + H]⁺ | 174.07250 | 174.07248 |
A measured mass that is within a few parts per million (ppm) of the calculated exact mass provides extremely strong evidence for the correct molecular formula.[7]
Conclusion
The validation of the synthesis of 3-(Difluoromethoxy)-4-methylaniline is a clear-cut process when a systematic, multi-technique spectroscopic approach is employed. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous determination of the carbon-hydrogen-fluorine framework and connectivity. IR spectroscopy offers rapid confirmation of key functional groups, while high-resolution mass spectrometry validates the elemental composition with high precision. By comparing the experimental data from each of these techniques against theoretically predicted values, researchers can have full confidence in the identity and integrity of this valuable chemical building block.
References
- Vertex AI Search. 3-(Difluoromethoxy)aniline: Properties, Applications, and Synthesis of a Key Intermediate.
- SpectraBase. 3-(Difluoromethoxy)aniline.
- The Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information.
- CymitQuimica. 3-Hydroxy-4-methylaniline.
- The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf.
- PubChem. 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO).
- NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants.
- ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
- LGC Standards. 3-Hydroxy-4-methylaniline.
Sources
- 1. 3-Hydroxy-4-methylaniline | CymitQuimica [cymitquimica.com]
- 2. 3-Hydroxy-4-methylaniline | LGC Standards [lgcstandards.com]
- 3. rsc.org [rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 19F [nmr.chem.ucsb.edu]
- 6. spectrabase.com [spectrabase.com]
- 7. PubChemLite - 3-(difluoromethoxy)-4-methylaniline (C8H9F2NO) [pubchemlite.lcsb.uni.lu]
A Tale of Two Substituents: A Comparative Guide to the Reactivity of Difluoromethoxy vs. Methoxy Anilines
Introduction
In the intricate world of medicinal chemistry and materials science, the aniline scaffold is a cornerstone, a versatile building block for a vast array of functional molecules. The strategic modification of the aniline ring with various substituents is a fundamental approach to fine-tuning a molecule's physicochemical properties, including its reactivity, metabolic stability, and target-binding affinity.[1] Among the myriad of available substituents, the methoxy (-OCH3) group has long been a staple. However, the introduction of fluorine-containing bioisosteres has revolutionized molecular design.[2] This guide provides an in-depth, objective comparison of the reactivity of anilines functionalized with the classical methoxy group versus the increasingly important difluoromethoxy (-OCF2H) group.
This analysis moves beyond a simple catalog of properties, delving into the electronic rationales behind the observed reactivity differences. We will explore how these two substituents, differing only by the substitution of two hydrogen atoms for fluorine, create profoundly different chemical environments, impacting everything from the aniline's basicity to its susceptibility to electrophilic attack. For researchers, scientists, and drug development professionals, understanding these nuances is paramount for the rational design of next-generation therapeutics and advanced materials.
The Electronic Dichotomy: Unpacking Inductive and Resonance Effects
The reactivity of a substituted aniline is fundamentally governed by the electronic influence of its substituents. These influences are broadly categorized into two types: the through-bond inductive effect (-I) and the through-space/π-system resonance (or mesomeric, +M) effect. The balance between these two dictates the electron density of the aromatic ring and the nitrogen lone pair.
The methoxy group (-OCH3) is a classic example of a substituent where resonance donation outweighs induction. The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive pull. However, the oxygen's lone pairs are perfectly positioned to delocalize into the aromatic π-system, a powerful electron-donating resonance effect.[3] This +M effect is dominant, enriching the electron density of the aromatic ring, particularly at the ortho and para positions, and increasing the availability of the nitrogen's lone pair.
Conversely, the difluoromethoxy group (-OCF2H) presents a starkly different electronic profile. The presence of two highly electronegative fluorine atoms dramatically amplifies the electron-withdrawing inductive effect (-I). This potent inductive pull also curtails the oxygen's ability to donate its lone pair density into the ring.[4][5] Consequently, the -OCF2H group behaves as a moderate electron-withdrawing substituent, deactivating the aromatic ring and reducing the electron density on the aniline nitrogen.[6]
A quantitative comparison can be made using Hammett constants (σ), which measure the electronic effect of a substituent.
| Substituent Group | Hammett Constant (σp) | Hammett Constant (σm) | Overall Electronic Effect |
| Methoxy (-OCH3) | -0.27 | +0.12 | Strongly Electron-Donating (by resonance) |
| Difluoromethoxy (-OCF2H) | +0.35[7] | +0.31[7] | Moderately Electron-Withdrawing (by induction) |
This fundamental electronic difference is the primary driver for the divergent reactivity profiles of methoxy and difluoromethoxy anilines.
Caption: Electronic effects of methoxy vs. difluoromethoxy groups.
Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a hallmark reaction of benzene derivatives, and its rate is highly sensitive to the electronic nature of the ring's substituents.[8]
-
Methoxy Anilines: The strong electron-donating nature of the methoxy group makes the aromatic ring highly activated towards electrophilic attack.[9] Reactions like halogenation, nitration, and sulfonation occur rapidly, often under mild conditions.[10] In fact, the activation is so potent that controlling the reaction to achieve mono-substitution can be challenging, with polysubstitution being a common outcome.[3] The methoxy group is a strong ortho, para-director.
-
Difluoromethoxy Anilines: The electron-withdrawing character of the difluoromethoxy group deactivates the ring, making it significantly less nucleophilic. Consequently, electrophilic aromatic substitution requires harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) and proceeds at a much slower rate compared to methoxy anilines. While the oxygen lone pairs still direct incoming electrophiles to the ortho and para positions, the overall reactivity is substantially diminished.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. ijrar.org [ijrar.org]
- 10. byjus.com [byjus.com]
A Technical Guide to Bioisosteric Replacements for the Difluoromethoxy Group in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine has become an indispensable tool for fine-tuning the developability of drug candidates. The difluoromethoxy group (-OCF₂H) stands out as a particularly valuable substituent, offering a unique constellation of properties that can enhance metabolic stability, modulate lipophilicity, and introduce key molecular interactions. This guide provides an in-depth comparison of the difluoromethoxy group with its bioisosteric alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions during the drug design process.
The Strategic Value of the Difluoromethoxy Group
The difluoromethoxy group is often employed as a bioisosteric replacement for the metabolically labile methoxy group (-OCH₃). The primary rationale for this substitution is to block O-demethylation, a common metabolic pathway mediated by cytochrome P450 enzymes, thereby increasing the compound's half-life and oral bioavailability.[1][2] Beyond metabolic stability, the -OCF₂H group possesses a distinct electronic character. The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, enabling it to act as a weak hydrogen bond donor.[1] This characteristic is not present in either the methoxy or the trifluoromethoxy (-OCF₃) groups and allows the difluoromethoxy moiety to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, potentially preserving or enhancing target engagement while improving metabolic robustness.[3]
Comparative Physicochemical Properties
The selection of a functional group in drug design is a careful balance of its physicochemical properties. The difluoromethoxy group offers a nuanced profile, often intermediate between its methoxy and trifluoromethoxy counterparts.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | N-Difluoromethyl (-NHCF₂) | Cyclopropoxy |
| Hansch Hydrophobicity Parameter (π) | ~ -0.02 | +0.2 to +0.6 | ~ +1.04 | Varies | Varies |
| Hydrogen Bonding Capability | Acceptor | Donor/Acceptor | Acceptor | Donor/Acceptor | Acceptor |
| Metabolic Stability (General Trend) | Low (prone to O-demethylation) | High | Very High | Moderate to High | Moderate |
| pKa of adjacent group (e.g., phenol) | ~9.22 | ~8.52 | Lower | Varies | Varies |
Note: These values are context-dependent and can vary based on the molecular scaffold.[1][4]
Bioisosteric Alternatives to the Difluoromethoxy Group
While the difluoromethoxy group is often the replacement, medicinal chemists may seek alternatives to further optimize properties. The selection of a suitable bioisostere depends on the specific challenges of the drug discovery program, such as tuning lipophilicity, improving solubility, or altering the hydrogen bonding profile.
The N-Difluoromethyl Group (-NHCF₂ and -NRCF₂)
The N-difluoromethyl group has emerged as a potential bioisostere for the difluoromethoxy group, particularly when exploring the impact of a hydrogen bond donor in a different chemical environment.
Key Considerations:
-
Synthesis: Access to N-difluoromethyl compounds has become more feasible with modern synthetic methods.[5]
-
Stability: N-CF₂H carbonyl compounds have been shown to be highly robust.[5]
-
Properties: The difluoromethyl group in this context still provides the potential for hydrogen bond donation and can influence the pKa of the nitrogen atom.
Strained Ring Systems: The Cyclopropoxy Group
Small, strained ring systems like the cyclopropoxy group can be considered as non-classical bioisosteres. While not a direct electronic mimic, they can offer similar steric bulk and lipophilicity with a different metabolic profile.
Key Considerations:
-
Conformational Constraint: The rigid nature of the cyclopropyl ring can lock the molecule into a more favorable conformation for target binding.
-
Metabolic Fate: The metabolism of cyclopropyl groups is distinct from that of fluorinated methyl groups and may offer an alternative metabolic pathway.
-
Physicochemical Properties: The introduction of a cyclopropoxy group can have a variable impact on lipophilicity and other properties, requiring experimental evaluation.
Experimental Evaluation of Bioisosteres
A rigorous experimental evaluation is crucial to validate the impact of any bioisosteric replacement. The following are key in vitro assays to compare the performance of a difluoromethoxy-containing compound with its analogues.
In Vitro Metabolic Stability Assay
This assay is fundamental to assessing one of the primary reasons for employing the difluoromethoxy group: to enhance metabolic stability.
Objective: To determine the rate at which a compound is metabolized by liver enzymes, typically cytochrome P450s.
Experimental Protocol: Liver Microsome Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg microsomal protein.
-
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
Cell Permeability Assays
Predicting the ability of a drug to cross biological membranes is a critical aspect of drug design. The Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay are two widely used methods.
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive diffusion across a lipid membrane.
Experimental Protocol: PAMPA
-
Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).
-
Compound Preparation: Prepare a solution of the test compound in a buffer (e.g., PBS, pH 7.4) in a separate 96-well plate (the donor plate).
-
Assay Assembly: Fill the wells of a 96-well acceptor plate with buffer. Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor chamber.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp).
2. Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This assay can assess both passive diffusion and active transport.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable supports in a multi-well plate and culture for approximately 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Study (Apical to Basolateral - A to B):
-
Add the test compound to the apical (upper) chamber.
-
At specified time points, take samples from the basolateral (lower) chamber.
-
-
Transport Study (Basolateral to Apical - B to A):
-
Add the test compound to the basolateral chamber.
-
At specified time points, take samples from the apical chamber.
-
-
Analysis: Quantify the compound concentration in the collected samples by LC-MS/MS.
-
Data Interpretation:
-
Calculate the Papp value for both A to B and B to A transport.
-
The efflux ratio (Papp B to A / Papp A to B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is often considered indicative of active efflux.
-
Caption: Comparison of PAMPA and Caco-2 permeability assay principles.
Case Study: Difluoromethoxy Group in a Cystic Fibrosis Modulator
In the development of correctors for the F508del mutation in the cystic fibrosis transmembrane conductance regulator (CFTR), a difluoromethoxy group was introduced onto the chromane ring of a lead compound.[6]
| Compound | Substitution | Potency (EC₅₀, nM) | Human Hepatocyte Clearance |
| 15 | 7-methoxy | Moderate | Moderate |
| 20 | 7-difluoromethoxy | High | Low |
The replacement of the methoxy group with a difluoromethoxy group led to a significant improvement in both potency and metabolic stability (lower clearance).[6] This highlights the successful application of the difluoromethoxy group to address multiple drug discovery challenges simultaneously.
Conclusion
The difluoromethoxy group is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of metabolic stability and hydrogen bond donating capability. When considering bioisosteric replacements, it is essential to have a clear understanding of the design rationale and to conduct rigorous experimental comparisons. By leveraging the insights and protocols outlined in this guide, researchers can make more informed decisions in the design of next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
-
Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved from [Link]
-
Baran, P. S., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PNAS. Retrieved from [Link]
-
Mao, E., et al. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Truong, T. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Singh, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Truong, T. T., et al. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. Retrieved from [Link]
-
Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Wang, X., et al. (2017). Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Potter, B. V. L., et al. (2018). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PubMed Central. Retrieved from [Link]
-
Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Taylor & Francis Online. Retrieved from [Link]
-
Li, G., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. Retrieved from [Link]
-
Various Authors. Quantitative structure-activity relationships (QSAR). Retrieved from [Link]
-
Schoenebeck, F., et al. (2013). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. PubMed Central. Retrieved from [Link]
-
Wikipedia. Quantitative structure–activity relationship. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
-
ScienceForecast Publications. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. Retrieved from [Link]
-
Wermuth, C. G. (2011). Bioisosteres of Common Functional Groups. SlideShare. Retrieved from [Link]
-
YouTube. (2018). LECTURE 26 Quantitative Structure Activity Relationship. Retrieved from [Link]
-
PubChem. Cyclohexane, cyclopropyl-. Retrieved from [Link]
-
PubChem. 2-Cyclopropylethan-1-ol. Retrieved from [Link]
-
Wiberg, K. B., et al. (1986). Ring strain in cyclopropane, cyclopropene, silacyclopropane, and silacyclopropene. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (1992). Isosterism and Bioisosterism Case Studies with Muscarinic Agonists. Retrieved from [Link]
-
G. A. Morris, et al. (2013). Stereoselective Alder-Ene Reactions of Bicyclo[1.1.0]butanes: Facile Synthesis of Cyclopropyl- and Aryl-Substituted Cyclobutenes. PubMed Central. Retrieved from [Link]
-
Ogoshi, T., et al. (2010). Synthesis and inclusion properties of pillar[n]arenes. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2018). Application of Reverse Dosimetry to Compare In Vitro and In Vivo Estrogen Receptor Activity. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluoridealert.org [fluoridealert.org]
- 5. Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Evaluating the Lipophilicity of 3-(Difluoromethoxy)-4-methylaniline Derivatives
Introduction: The Critical Role of Lipophilicity in Modern Drug Design
In the landscape of medicinal chemistry, lipophilicity stands out as a paramount physicochemical property, profoundly influencing a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] It governs the delicate balance required for a molecule to traverse aqueous biological fluids while also permeating lipid-rich cell membranes to reach its therapeutic target.[3][4] The octanol-water partition coefficient (logP for neutral species) or distribution coefficient (logD for ionizable species at a specific pH) remains the gold standard for its measurement.[2][3]
The strategic incorporation of fluorine-containing moieties is a widely adopted technique to modulate a molecule's physicochemical properties. The 3-(difluoromethoxy) group, in particular, serves as a bioisostere for other functionalities, offering a unique combination of steric and electronic effects that can fine-tune lipophilicity, metabolic stability, and target binding affinity.[5] This guide provides a comprehensive comparison of methodologies for evaluating the lipophilicity of novel 3-(Difluoromethoxy)-4-methylaniline derivatives, offering both theoretical grounding and practical, field-proven protocols for researchers in drug development.
Methodological Comparison: Choosing the Right Tool for the Job
The selection of a method to determine lipophilicity is dictated by the stage of the drug discovery process, the required throughput, and the desired accuracy. The three primary approaches—the traditional Shake-Flask method, modern chromatographic techniques, and predictive computational models—each offer distinct advantages and limitations.
Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting the appropriate lipophilicity determination method based on the developmental stage of a compound.
Caption: Decision workflow for selecting a lipophilicity evaluation method.
Comparative Analysis of Core Methods
| Feature | Shake-Flask Method | Reversed-Phase HPLC (RP-HPLC) | In Silico (Computational) |
| Principle | Direct measurement of compound distribution between n-octanol and water.[6] | Correlation of retention time on a non-polar stationary phase with known logP values.[7] | Prediction based on molecular structure using fragment-based or property-based algorithms.[8][9] |
| Accuracy | Gold Standard (logP range: -2 to 4).[6] | High (logP range: 0 to 6+). Highly reproducible.[1][7] | Predictive. Accuracy depends on the algorithm and training dataset.[10] |
| Throughput | Low. Labor-intensive and time-consuming.[11] | High. Amenable to automation.[12] | Very High. Can process vast virtual libraries instantly. |
| Sample Needs | Requires pure compound in milligram quantities. | Requires very small sample amounts; purity is less critical.[7][13] | None (requires only the chemical structure). |
| Best For | Definitive logP/logD measurement for preclinical candidates.[14] | Lead optimization, screening of small libraries.[12] | Early-stage virtual screening and compound design.[6] |
| Limitations | Unsuitable for unstable compounds, highly lipophilic/hydrophilic compounds, or mixtures.[7][11] | Indirect method; requires careful calibration with structurally similar standards for best results.[15] | Can be inaccurate for novel scaffolds not represented in the training data.[16] |
Experimental Protocols & Data Interpretation
To illustrate the practical application of these methods, we will consider a hypothetical series of 3-(Difluoromethoxy)-4-methylaniline derivatives. The parent structure is modified at the 5-position to modulate lipophilicity.
Hypothetical Compound Series:
-
Compound 1: 3-(Difluoromethoxy)-4-methylaniline (Parent)
-
Compound 2: 5-Chloro-3-(difluoromethoxy)-4-methylaniline
-
Compound 3: 3-(Difluoromethoxy)-4,5-dimethylaniline
Protocol 1: Shake-Flask Method for logD₇.₄ Determination
This method directly measures the partition coefficient and is considered the definitive standard.[17] It is most suitable for late-stage candidates where high accuracy is paramount.
Causality Behind Experimental Choices:
-
Solvent Pre-saturation: n-Octanol and the aqueous buffer are pre-saturated with each other to ensure that the volume of each phase does not change during the experiment, which would alter the concentration and lead to inaccurate results.[18]
-
pH 7.4 Buffer: A phosphate-buffered saline (PBS) at pH 7.4 is used to mimic physiological conditions, making the resulting logD value more relevant to pharmacokinetic behavior.[14] Aniline derivatives are basic, so their ionization state is pH-dependent.
-
Quantification: LC-MS/MS is used for quantification due to its high sensitivity and specificity, allowing for the use of smaller amounts of the test compound.[2]
Step-by-Step Methodology:
-
Preparation of Phases: Mix equal volumes of 1-octanol and 0.01 M PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[19]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Partitioning: In a glass vial, add 2 mL of the pre-saturated 1-octanol and 2 mL of the pre-saturated PBS. Add 10 µL of the 10 mM stock solution.
-
Equilibration: Cap the vial tightly and shake on a mechanical shaker at room temperature for 2 hours to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to ensure complete separation of the two phases.
-
Sampling: Carefully withdraw an aliquot from the top (n-octanol) and bottom (aqueous) layers. Be cautious not to disturb the interface.
-
Quantification: Dilute the aliquots appropriately and determine the concentration of the compound in each phase (C_oct and C_aq) using a validated LC-MS/MS method.
-
Calculation: Calculate the distribution coefficient (D) and logD as follows:
-
D = C_oct / C_aq
-
logD = log₁₀(D)
-
Protocol 2: RP-HPLC Method for Lipophilicity Index (logk_w) Determination
This chromatographic method is a high-throughput surrogate for the shake-flask method and is ideal for the lead optimization stage.[11][15] It measures the retention factor (k), which is then extrapolated to 100% aqueous mobile phase (logk_w) to provide a lipophilicity index that correlates well with logP.[13]
Causality Behind Experimental Choices:
-
C18 Column: A C18 (octadecylsilane) stationary phase is used as it provides a non-polar environment that mimics the partitioning process into n-octanol.[20]
-
Methanol/Water Mobile Phase: A gradient of an organic modifier (methanol or acetonitrile) and water is used to elute compounds across a wide range of lipophilicities. The retention time is directly related to how strongly the compound partitions into the stationary phase.
-
Calibration Standards: A set of compounds with well-established logP values is run under the same conditions. This calibration is a critical self-validating step, ensuring the correlation between retention time and logP is accurate for the specific system.[7]
Workflow for RP-HPLC Data Analysis
Caption: Workflow for experimental logP determination using RP-HPLC.
Step-by-Step Methodology:
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of methanol and water.
-
Calibration:
-
Prepare solutions of 5-7 calibration standards with known logP values spanning the expected range of your test compounds.
-
Inject each standard and record its retention time (t_R). Also, inject a void marker (e.g., uracil) to determine the column dead time (t_0).
-
For each standard, calculate the capacity factor (k) and its logarithm (log k): k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the known logP values (y-axis) against the calculated log k values (x-axis). Perform a linear regression to obtain an equation of the form logP = m(log k) + c.
-
-
Sample Analysis:
-
Prepare a solution of your 3-(Difluoromethoxy)-4-methylaniline derivative.
-
Inject the sample under the identical HPLC conditions used for the standards and record its retention time (t_R).
-
-
Calculation:
-
Calculate log k for your test compound using its retention time.
-
Substitute this log k value into the linear regression equation derived from the calibration step to determine its experimental logP.
-
Data Summary and Interpretation
The following table presents hypothetical data for our aniline derivative series, comparing a widely used computational prediction (cLogP) with experimental results from RP-HPLC.
| Compound | Structure | Modification | cLogP (Predicted) | Experimental logP (RP-HPLC) | Interpretation |
| 1 | 3-(Difluoromethoxy)-4-methylaniline | Parent | 2.85 | 2.92 | Baseline lipophilicity established. Good correlation between predicted and experimental values. |
| 2 | 5-Chloro-3-(difluoromethoxy)-4-methylaniline | Addition of -Cl | 3.54 | 3.65 | As expected, the addition of a hydrophobic chlorine atom significantly increases lipophilicity. |
| 3 | 3-(Difluoromethoxy)-4,5-dimethylaniline | Addition of -CH₃ | 3.31 | 3.40 | The non-polar methyl group increases lipophilicity, consistent with structure-activity relationships.[21] |
Note: cLogP values are illustrative and would be generated by software based on fragmental methods. Experimental values are hypothetical based on established chemical principles.
The data clearly demonstrates how structural modifications impact lipophilicity. The addition of either a chloro or methyl group at the 5-position increases the logP value, making the compound more lipophilic. This type of quantitative structure-activity relationship (QSAR) analysis is fundamental to the lead optimization process.[21][22]
Conclusion
Evaluating the lipophilicity of novel chemical entities like 3-(Difluoromethoxy)-4-methylaniline derivatives is a cornerstone of successful drug discovery. This guide outlines a tiered approach to this critical measurement. In silico methods provide rapid, early-stage filtering of large compound libraries.[9] RP-HPLC offers a robust, high-throughput experimental method ideal for generating the quantitative data needed during lead optimization.[12] Finally, the gold-standard shake-flask method provides the definitive, high-accuracy data required for preclinical candidates.[6] By judiciously applying these complementary techniques, researchers can effectively understand and engineer the lipophilic character of drug candidates, significantly enhancing the probability of developing safe and efficacious medicines.
References
- 1. scispace.com [scispace.com]
- 2. Lipophilicity - Creative Biolabs [creative-biolabs.com]
- 3. What is Lipophilicity? [pion-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]
- 9. ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medical.med.tokushima-u.ac.jp [medical.med.tokushima-u.ac.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 18. LogP / LogD shake-flask method [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Spectroscopic Isomer Differentiation: Aniline Derivatives
Aniline and its derivatives are foundational scaffolds in modern chemistry, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1] The positional isomerism of substituents on the aniline ring—be it ortho, meta, or para—can profoundly alter a molecule's biological activity, toxicity, and material properties.[2] For researchers in drug development and materials science, the unambiguous identification of the correct isomer is not merely an analytical task; it is a prerequisite for safety, efficacy, and innovation.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to differentiate these closely related compounds. We will move beyond rote protocols to explore the causal relationships between isomeric structure and spectral output, offering field-proven insights to ensure confident and accurate characterization.
The Analytical Workflow: A Multi-Technique Approach
Confident isomer identification is rarely achieved with a single technique. Instead, it relies on an orthogonal approach where the strengths of one method compensate for the limitations of another. The following workflow represents a robust, self-validating system for the characterization of a newly synthesized or unknown aniline derivative.
Caption: General workflow for the spectroscopic characterization of aniline derivative isomers.
UV-Visible (UV-Vis) Spectroscopy: A First Look at Electronic Effects
UV-Vis spectroscopy probes the electronic transitions within a molecule.[2] For aniline derivatives, the key transitions involve the π-electrons of the benzene ring and the non-bonding electrons of the amino group. The position of a substituent alters the conjugation and energy levels of these orbitals, resulting in a shift in the maximum absorbance wavelength (λmax). This effect is particularly pronounced in isomers like the nitroanilines, where the electron-withdrawing nitro group strongly influences the electronic system.
Experimental Protocol: UV-Vis Analysis
This protocol outlines the analysis of aniline derivative isomers using a standard scanning UV-Vis spectrophotometer.[2]
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the purified aniline isomer.
-
Dissolve the sample in a UV-grade solvent (e.g., ethanol or methanol) in a 10 mL volumetric flask to create a stock solution.
-
Perform serial dilutions to achieve a final concentration that yields an absorbance between 0.2 and 1.0 AU, ensuring adherence to the Beer-Lambert law.
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer to minimize baseline drift.
-
Fill a matched pair of quartz cuvettes, one with the pure solvent (blank) and the other with the diluted sample.
-
Record the spectrum over a range of 200-400 nm.
-
-
Data Analysis:
-
Perform a baseline correction using the blank spectrum.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Comparative Data: Nitroaniline Isomers
The position of the nitro group relative to the amino group drastically changes the extent of conjugation, leading to distinct colors and UV-Vis spectra. The para-isomer allows for the most effective charge-transfer interaction, shifting its λmax to a much longer wavelength.
| Isomer | Solvent | λmax 1 (nm) | λmax 2 (nm) | Appearance |
| o-Nitroaniline | pH 7.0 | ~282 | ~411 | Orange |
| m-Nitroaniline | pH 7.0 | ~240 | ~375 | Yellow |
| p-Nitroaniline | pH 7.0 | ~230 | ~381 | Yellow |
| Data derived from representative spectra.[3] |
Causality: The significant red-shift in the ortho and para isomers compared to the meta is due to direct resonance conjugation between the electron-donating amino group and the electron-withdrawing nitro group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring lower-energy (longer wavelength) light for excitation. The meta isomer lacks this direct resonance, resulting in a spectrum more akin to a simple superposition of aniline and nitrobenzene.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Fingerprints
FTIR spectroscopy is a powerful and rapid technique for identifying functional groups and gaining structural insights.[1][2] While all aniline derivative isomers share common functional groups (N-H, C-N, aromatic C=C), their vibrational frequencies are subtly perturbed by their unique chemical environment. The most telling information often lies in two regions: the N-H stretching region and the "fingerprint region" (below 1500 cm⁻¹), which contains a wealth of complex vibrations unique to the overall molecular geometry.
Experimental Protocol: FTIR Analysis (ATR)
Attenuated Total Reflectance (ATR) is a common, convenient method requiring minimal sample preparation.
-
Instrumentation:
-
Use a benchtop FTIR spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is a critical step to eliminate interference from atmospheric CO₂ and H₂O.
-
Place a small amount of the solid or liquid aniline derivative sample directly onto the ATR crystal.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Comparative Data: Aminobenzoic Acid Isomers
The interplay between the acidic carboxylic acid group and the basic amino group makes aminobenzoic acid isomers a fascinating case study. Intramolecular hydrogen bonding in the ortho isomer creates particularly distinct spectral features.
| Vibrational Mode | o-Aminobenzoic Acid (cm⁻¹) | m-Aminobenzoic Acid (cm⁻¹) | p-Aminobenzoic Acid (cm⁻¹) |
| N-H Stretch (asym/sym) | Broad, complex | ~3480 / ~3380 | ~3475 / ~3370 |
| C=O Stretch | ~1680 | ~1700 | ~1695 |
| C-H Out-of-Plane Bend | ~750 (4 adjacent H's) | ~760, ~810, ~880 | ~840 (2 adjacent H's) |
| Frequencies are approximate and derived from spectral databases and literature.[4][5] |
Causality:
-
N-H and C=O Stretches: In o-aminobenzoic acid, strong intramolecular hydrogen bonding between the amino and carboxyl groups broadens the N-H and O-H stretching bands and shifts the C=O stretch to a lower wavenumber (softening the carbonyl bond). This is a definitive marker for the ortho isomer.
-
Fingerprint Region: The C-H out-of-plane bending modes in the 900-650 cm⁻¹ region are highly characteristic of the benzene ring substitution pattern. The number and position of these bands provide a reliable "fingerprint" to distinguish between ortho, meta, and para substitution.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful and unambiguous technique for isomer differentiation.[1] It provides a detailed map of the carbon and hydrogen framework of a molecule by probing the distinct electronic environment of each nucleus. For isomers, the different spatial arrangements of substituents lead to unique chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J).
Caption: A typical workflow for structural elucidation of an aniline isomer using NMR spectroscopy.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1] Ensure the sample is fully dissolved.
-
-
Instrumentation:
-
Use a 300-600 MHz NMR spectrometer. Higher field strengths provide better signal dispersion and are invaluable for resolving complex aromatic regions.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum. Key parameters include a 1-5 second relaxation delay and 16-64 scans, depending on concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is highly recommended as it differentiates between CH/CH₃ (positive) and CH₂ (negative) signals, aiding in assignment.
-
-
Data Analysis:
-
Process the raw data (Free Induction Decay) via Fourier transformation.
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze chemical shifts, multiplicities, and coupling constants to assemble the molecular structure.
-
Comparative Data: Toluidine Isomers
The toluidines (o-, m-, p-methylaniline) provide a classic textbook example of how NMR distinguishes isomers. The symmetry of the molecule and the relative positions of the methyl and amino groups create unique and easily identifiable patterns in the aromatic region of the ¹H NMR spectrum.
| Isomer | Aromatic Protons (δ, ppm) | Multiplicity | Methyl Protons (δ, ppm) |
| o-Toluidine | ~6.7-7.1 | 4 distinct multiplets | ~2.1 |
| m-Toluidine | ~6.6-7.1 | 3 distinct multiplets, 1 singlet-like | ~2.3 |
| p-Toluidine | ~6.6 (d), ~6.9 (d) | Two doublets (AA'BB' system) | ~2.2 |
| Chemical shifts are approximate and solvent-dependent. Data compiled from spectral databases.[6][7][8] |
Causality:
-
p-Toluidine: Due to its C₂ symmetry, there are only two unique aromatic proton environments. The protons ortho to the amino group are equivalent, as are the protons meta to it. This results in a simple, highly recognizable pattern of two doublets.
-
o-Toluidine: There is no plane of symmetry through the aromatic ring, making all four aromatic protons chemically distinct. This results in a complex region with four separate multiplet signals.
-
m-Toluidine: While having no symmetry, the proton between the two substituents is often shifted significantly and may appear as a near-singlet, while the other three protons form a complex pattern. The overall appearance is clearly different from the other two isomers.
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Since isomers have the exact same molecular formula and mass, a standard MS experiment will show an identical molecular ion peak for all of them.[1] Differentiation, therefore, must be achieved by analyzing the fragments of the molecule. When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart in a way that is characteristic of its structure.
Experimental Protocol: LC-MS with Tandem MS (MS/MS)
This approach is common in pharmaceutical and metabolomics labs. An initial liquid chromatography (LC) step separates the sample before it enters the mass spectrometer.
-
Sample Preparation:
-
Prepare a dilute solution (1-10 µg/mL) of the aniline derivative in a suitable solvent like methanol or acetonitrile.[1] Adding 0.1% formic acid is common to promote protonation for positive ion mode analysis.
-
-
Instrumentation:
-
Use an LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Ionization is typically achieved with Electrospray Ionization (ESI), a soft technique that keeps the molecule intact, forming a protonated molecule [M+H]⁺.
-
-
Data Acquisition:
-
MS1 Scan: First, acquire a full scan to identify the m/z of the protonated parent ion, [M+H]⁺.
-
MS2 Scan (Product Ion Scan): Isolate the parent ion in the first mass analyzer, fragment it in a collision cell, and then scan the resulting fragment ions in the second mass analyzer. This generates a unique fragmentation spectrum for each isomer.
-
Comparative Data: Fragmentation of Chloroaniline Isomers
While the initial [M+H]⁺ ion will be the same for all isomers (m/z 128 for C₆H₆ClN), the stability of the fragment ions can differ based on the chlorine's position, leading to different relative abundances in the MS/MS spectrum.
| Ion | o-Chloroaniline | m-Chloroaniline | p-Chloroaniline |
| Parent Ion [M+H]⁺ | 128 | 128 | 128 |
| Fragment 1 (Loss of HCl) | m/z 92 | m/z 92 | m/z 92 |
| Fragment 2 (Loss of Cl•) | m/z 93 | m/z 93 | m/z 93 |
| Fragment 3 (Loss of HCN) | m/z 101 | m/z 101 | m/z 101 |
| Fragmentation pathways are complex; relative intensities of fragments are the key differentiators. |
Causality & Advanced Insights: The relative probabilities of fragmentation pathways differ. For example, the loss of certain neutral molecules might be more or less favorable depending on the proximity of the substituents. However, for very similar isomers, fragmentation patterns can still be nearly identical. In these challenging cases, Ion Mobility Spectrometry (IMS-MS) provides a powerful solution.[9][10] IMS separates ions based on their size and shape (collisional cross-section) before they are analyzed by the mass spectrometer. The more compact para isomer will typically travel through the ion mobility cell faster than the more sterically hindered ortho isomer, allowing for their separation even if their fragmentation patterns are ambiguous.[9]
Summary and Recommendations
Choosing the right analytical technique depends on the specific question, the required level of certainty, and available resources.
| Technique | Specificity for Isomers | Throughput | Key Insight |
| UV-Vis | Low to Moderate | High | Electronic conjugation differences |
| FTIR | Moderate to High | High | Functional group environment & fingerprint |
| NMR | Very High (Definitive) | Low | Complete 3D structural arrangement |
| MS/MS | Moderate to High | High | Fragmentation pathways & connectivity |
Final Recommendation: For routine quality control where the possible isomers are known, FTIR and HPLC-UV are often sufficient and high-throughput. For absolute, unambiguous structure confirmation in a research or drug development setting, NMR spectroscopy is indispensable . Mass spectrometry, particularly when coupled with ion mobility, provides crucial confirmation of molecular weight and offers an orthogonal method for differentiation when NMR is challenging. A multi-technique approach, grounded in a solid understanding of the underlying chemical principles, remains the most trustworthy path to accurate isomer identification.
References
- Benchchem. Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- Benchchem. A Researcher's Guide to the Spectroscopic Analysis of Halogenated Aniline Derivatives.
- NCBI Bookshelf. ortho-Toluidine - Some Industrial Chemicals.
- Benchchem. A Comparative Spectral Analysis of N-Ethyl-m-toluidine and Its Isomers.
- NIH PMC. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.
- NIH. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'.
- ResearchGate. Recognition and Resolution of Isomeric Alkyl Anilines by Mass Spectrometry | Request PDF.
- NIH. Vibrational spectroscopy of the cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid.
- ORBi UMONS. Ionized aniline and its distonic radical cation isomers.
- Benchchem. Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
- ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated.
- SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid.
- RSC Publishing. The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS).
- ChemicalBook. p-Toluidine(106-49-0) 1H NMR spectrum.
- ChemicalBook. o-Toluidine(95-53-4) 1H NMR spectrum.
- ScienceDirect. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- ResearchGate. Typical spectrum of the individual nitroaniline isomers (concentration... | Download Scientific Diagram.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ortho-Toluidine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. p-Toluidine(106-49-0) 1H NMR [m.chemicalbook.com]
- 8. o-Toluidine(95-53-4) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS) - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP01994A [pubs.rsc.org]
Introduction: The Strategic Value of the 3-(Difluoromethoxy)-4-methylaniline Scaffold
An In-Depth Technical Guide to the Biological Activity of 3-(Difluoromethoxy)-4-methylaniline Derivatives: A Comparative and Methodological Analysis
In modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a pivotal strategy for optimizing drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety, offering a unique combination of physicochemical properties that can enhance metabolic stability, modulate lipophilicity, and introduce critical intermolecular interactions.[1] When appended to an aniline scaffold—a cornerstone of numerous therapeutic agents, especially in oncology—it creates a chemical framework with significant potential.[2][3]
This guide provides a comprehensive analysis of 3-(Difluoromethoxy)-4-methylaniline derivatives as a promising class of biologically active compounds. While this specific scaffold represents a relatively new area of exploration, this document synthesizes insights from structurally related aniline derivatives to establish a predictive framework for their biological evaluation. We will focus on their potential as kinase inhibitors, a prominent application for aniline-based compounds, and provide a comparative analysis against established alternatives.[2][4][5] Detailed, field-proven experimental protocols are provided to guide researchers in the synthesis, screening, and validation of these novel chemical entities.
The core appeal of the difluoromethoxy group lies in its nuanced properties, which often fall between those of the more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.[1] It is considered a lipophilic hydrogen bond donor, a rare characteristic that allows it to act as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, often with the benefit of improved metabolic stability due to the strength of the carbon-fluorine bonds.[6][7] This stability can block common metabolic pathways, such as O-demethylation, thereby increasing a drug's half-life.[1]
Comparative Analysis of Key Physicochemical Properties
The decision to utilize the -OCF₂H group is a deliberate choice to fine-tune a molecule's properties. Its impact on lipophilicity, electronic character, and metabolic stability provides a distinct advantage over other substituents.
Diagram: Physicochemical Property Comparison
The following diagram illustrates the relative properties of the difluoromethoxy group compared to its methoxy and trifluoromethoxy analogs.
Caption: Comparative properties of common methoxy-based functional groups.
Potential as Kinase Inhibitors: A Comparative Outlook
The 4-anilinoquinazoline and 4-anilinoquinoline cores are privileged scaffolds that form the basis of numerous FDA-approved tyrosine kinase inhibitors (TKIs) targeting enzymes like the Epidermal Growth Factor Receptor (EGFR).[2][8][9] These drugs have revolutionized cancer treatment.[2] The aniline moiety is critical for binding to the ATP-binding site of the kinase, and substitutions on this ring are used to modulate potency and selectivity.[4][5]
Derivatives of 3-(Difluoromethoxy)-4-methylaniline are hypothesized to be effective kinase inhibitors. The aniline nitrogen can be coupled with heterocyclic systems (quinazolines, pyrimidines, etc.) to mimic the structure of known inhibitors. The difluoromethoxy group at the 3-position could then interact with specific residues in the kinase binding pocket, potentially enhancing binding affinity or conferring selectivity.
Performance Comparison of Analogous Aniline-Based Kinase Inhibitors
While specific data for 3-(Difluoromethoxy)-4-methylaniline derivatives is not yet widely published, we can create a representative comparison using data from well-characterized 4-anilinoquinazoline and 4-anilinoquinoline inhibitors. This table serves as a benchmark for what researchers might expect and aim for when developing novel derivatives. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency; a lower value indicates a more potent compound.
| Compound ID | Core Scaffold | Key Aniline Substituents | Target Kinase | IC₅₀ (nM) | Reference Compound |
| Gefitinib | Quinazoline | 3-Chloro, 4-Fluoro | EGFR | 2 - 37 | Yes |
| Vandetanib | Quinazoline | 4-Bromo, 2-Fluoro | VEGFR-2 | 40 | Yes |
| Compound 10a | Quinazoline | 4-Methoxy | EGFR | 1.1 | No[10] |
| Compound 10g | Quinazoline | 4-Fluoro | EGFR | 2.5 | No[10] |
| Compound 18c | Pyrimidine | 2,4-Dichloro, 5-Methoxy | Mer/c-Met | 18.5 / 33.6 | No[11] |
| Compound 1f | Quinoline | 3-Chloro, 4-Fluoro | N/A (Cell-based) | 0.08 µM (HeLa) | No[8] |
| Hypothetical | Quinazoline | 3-Difluoromethoxy, 4-Methyl | EGFR/VEGFR-2 | Target <50 nM | N/A |
Note: Data for compounds 10a, 10g, 18c, and 1f are from cited literature and are presented to illustrate the potency of related aniline derivatives. Assay conditions may vary between studies.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of novel 3-(Difluoromethoxy)-4-methylaniline derivatives, a tiered screening approach is recommended. This involves progressing from direct enzyme inhibition assays to cell-based evaluations of efficacy and metabolic stability.
Diagram: Experimental Workflow for Compound Evaluation
This diagram outlines a logical workflow for screening and characterizing novel aniline derivatives.
Caption: A tiered workflow for evaluating novel kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (General)
This protocol describes a common method to determine the IC₅₀ of a test compound against a specific protein kinase.
Causality: The principle is to measure the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically quantified via ATP depletion, measured using a luminescent readout.
Materials:
-
Kinase of interest (e.g., recombinant human EGFR)
-
Kinase substrate (e.g., a poly-Glu-Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (solubilized in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.
-
Assay Plate Setup: Add a small volume (e.g., 50 nL) of the diluted compound solutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) wells for a 0% inhibition control and "no enzyme" wells for a 100% inhibition control.
-
Enzyme Addition: Add the kinase enzyme, diluted in kinase buffer, to each well (except the "no enzyme" control). Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be close to its Km value for the specific enzyme to ensure competitive binding results.
-
Incubation: Incubate the plate at 30°C for 1 hour. The exact time may need optimization based on enzyme activity.
-
Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent lyses the cells and provides the luciferase and luciferin needed to produce light from the remaining ATP.
-
Data Acquisition: After a 10-minute incubation, measure the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation (MTT) Assay
Causality: This assay measures the cytotoxic or anti-proliferative effect of a compound on living cells. Viable cells with active metabolism convert the MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A reduction in the purple color indicates cell death or inhibition of proliferation.[12]
Materials:
-
Cancer cell line (e.g., A549 non-small cell lung cancer, which often has EGFR mutations)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and antibiotics
-
Test compounds (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipette and microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, mitochondrial reductases in viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals, producing a purple solution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the results and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Liver Microsomal Stability Assay
Causality: This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[6] The rate of disappearance of the parent compound over time is measured to predict its metabolic clearance. The difluoromethoxy group is expected to increase stability.[1][6]
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH (β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt) solution (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Test compound and a control compound with known stability (e.g., Verapamil - low stability)
-
Acetonitrile with an internal standard (for protein precipitation and LC-MS/MS analysis)
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound (at a final concentration of ~1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution.
-
Time-Point Sampling: Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately quench the reaction for each aliquot by adding it to a tube containing cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[6]
Conclusion and Future Directions
The 3-(Difluoromethoxy)-4-methylaniline scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The unique properties of the difluoromethoxy group—its ability to enhance metabolic stability while acting as a hydrogen bond donor—provide a powerful tool for medicinal chemists to overcome common drug development challenges.[6][13] While direct biological data on its derivatives is emerging, a rational drug design approach based on well-understood aniline-based inhibitors provides a clear path forward.
Future research should focus on synthesizing a diverse library of these derivatives and evaluating them through the systematic workflow described. By comparing their performance against established benchmarks and leveraging the unique physicochemical advantages of the -OCF₂H group, it is possible to develop next-generation candidates with improved efficacy, selectivity, and pharmacokinetic profiles.
References
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
-
The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available from: [Link]
-
Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors. PubMed. Available from: [Link]
-
Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. Available from: [Link]
-
Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. Available from: [Link]
-
Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. Available from: [Link]
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. Available from: [Link]
-
Synthesis and structure-activity relationships of N-substituted 2-[(2-imidazolylsulfinyl)methyl]anilines as a new class of gastric H+/K(+)-ATPase inhibitors. PubMed. Available from: [Link]
-
Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available from: [Link]
-
The structure–activity relationship of designed compounds. ResearchGate. Available from: [Link]
-
Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central. Available from: [Link]
-
Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PubMed Central. Available from: [Link]
-
Previously reported 4-anilino-quin(az)olines (1–3) kinase inhibitors. ResearchGate. Available from: [Link]
-
3-Fluoro-4-methylaniline. PubChem. Available from: [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PubMed Central. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cresset-group.com [cresset-group.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-(Difluoromethoxy)-4-methylaniline Analogs
Introduction: The Imperative for Specificity in Small Molecule Development
In the landscape of modern drug discovery and development, the specificity of a chemical entity is paramount. The compound 3-(Difluoromethoxy)-4-methylaniline stands as a significant building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. The incorporation of the difluoromethoxy group is a strategic choice to enhance metabolic stability and improve lipophilicity, thereby optimizing the pharmacokinetic profile of a drug candidate. However, these very modifications necessitate a rigorous evaluation of specificity. Cross-reactivity, the unintended binding of an antibody or a drug molecule to structurally similar but distinct molecules, can lead to off-target effects, inaccurate bioanalytical data, and potential safety concerns.
The Target Molecule and Rationale for Analog Selection
The core structure of interest is 3-(Difluoromethoxy)-4-methylaniline. Its utility as a synthetic intermediate in pharmaceutical chemistry, particularly for neurologically active compounds, underscores the need to develop highly specific analytical reagents, such as antibodies, for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
The selection of analogs for a cross-reactivity panel is a critical step. The goal is to challenge the specificity of an assay with molecules that are structurally similar to the target analyte. This allows for a thorough assessment of the assay's ability to distinguish between the intended target and closely related compounds that may be present as metabolites, synthetic precursors, or co-administered drugs.
For our proposed study, we will consider the following analogs, chosen to probe the key structural features of the parent molecule:
-
Analog 1: 4-(Difluoromethoxy)-3-methylaniline: A positional isomer to assess the impact of the substitution pattern on the aromatic ring.
-
Analog 2: 3-Fluoro-4-methylaniline: To evaluate the contribution of the difluoromethoxy group versus a single fluorine atom.
-
Analog 3: 3-Methoxy-4-methylaniline: To compare the electronic and steric effects of a methoxy group with the difluoromethoxy group.
-
Analog 4: 3-(Difluoromethoxy)aniline: To understand the influence of the methyl group on the aniline ring.
-
Analog 5: 4-Methylaniline (p-Toluidine): A basic scaffold to determine the contribution of the core aniline structure.
These analogs represent a logical progression of structural modifications that will systematically probe the binding determinants of antibodies raised against 3-(Difluoromethoxy)-4-methylaniline.
Experimental Framework: A Multi-pronged Approach to Cross-Reactivity Assessment
A robust cross-reactivity study relies on well-validated immunoassays. The following sections outline the key experimental workflows, from immunogen preparation to the final data analysis.
Hapten-Carrier Conjugation and Immunogen Preparation
Since small molecules like 3-(Difluoromethoxy)-4-methylaniline are not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response. This process, known as haptenization, is a critical first step.
Causality in Experimental Choices: The choice of carrier protein and conjugation chemistry is crucial. Keyhole Limpet Hemocyanin (KLH) is often chosen for immunization due to its large size and high immunogenicity, while Bovine Serum Albumin (BSA) is typically used for coating plates in immunoassays to avoid cross-reactivity with the carrier protein itself. The conjugation method should target a functional group on the hapten that is distal to the key epitopes to ensure they are accessible for antibody recognition. For anilines, the amino group is a common site for conjugation.
Caption: Workflow for immunogen preparation and antibody production.
Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the workhorse for determining the cross-reactivity of small molecule analogs. In this format, the analog's ability to compete with a labeled form of the target molecule for binding to a limited number of antibody sites is measured.
Protocol for Competitive ELISA:
-
Coating: Coat a 96-well microtiter plate with a hapten-protein conjugate (e.g., 3-(Difluoromethoxy)-4-methylaniline-BSA) in a suitable coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound conjugate.
-
Blocking: Block the remaining protein-binding sites on the plate by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Competition: Prepare serial dilutions of the target molecule (for the standard curve) and each of the analog compounds. In separate tubes, pre-incubate these solutions with a fixed, limited concentration of the primary antibody raised against 3-(Difluoromethoxy)-4-methylaniline.
-
Incubation: Add the pre-incubated antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound antibodies.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB). The enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Caption: Workflow for the competitive ELISA protocol.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate dose-response curves for the target molecule and each analog. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.
Calculation of Percent Cross-Reactivity:
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Target Molecule / IC50 of Analog) x 100
A higher %CR indicates a greater degree of cross-reactivity.
Data Presentation:
The results should be summarized in a clear and concise table for easy comparison.
| Compound | IC50 (nM) | % Cross-Reactivity |
| 3-(Difluoromethoxy)-4-methylaniline (Target) | e.g., 10 | 100% |
| Analog 1: 4-(Difluoromethoxy)-3-methylaniline | e.g., 50 | 20% |
| Analog 2: 3-Fluoro-4-methylaniline | e.g., 200 | 5% |
| Analog 3: 3-Methoxy-4-methylaniline | e.g., 500 | 2% |
| Analog 4: 3-(Difluoromethoxy)aniline | e.g., 100 | 10% |
| Analog 5: 4-Methylaniline (p-Toluidine) | e.g., >1000 | <1% |
(Note: The IC50 and % Cross-Reactivity values in this table are hypothetical and for illustrative purposes only.)
Advanced and Orthogonal Techniques for Deeper Insights
While competitive ELISA is a robust method, employing orthogonal techniques can provide a more comprehensive understanding of cross-reactivity and binding kinetics.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time, providing valuable kinetic data (association and dissociation rates).[1][2]
Experimental Workflow for SPR-based Cross-Reactivity:
-
Immobilization: Covalently immobilize the purified antibody on a sensor chip.
-
Binding Analysis: Flow solutions of the target molecule and each analog at various concentrations over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the immobilized antibody.
-
Kinetic Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
A lower KD value indicates a higher binding affinity. By comparing the KD values of the analogs to that of the target molecule, a quantitative measure of cross-reactivity can be obtained.
Caption: Workflow for SPR-based binding analysis.
Conclusion: Ensuring Assay Integrity through Rigorous Cross-Reactivity Profiling
The development of specific analytical methods is a cornerstone of successful drug development. For a key building block like 3-(Difluoromethoxy)-4-methylaniline, a thorough understanding of the potential for cross-reactivity of its analogs is not merely an academic exercise but a critical step in ensuring the validity of bioanalytical data and the safety of potential drug candidates.
The experimental framework outlined in this guide, combining the robustness of competitive ELISA with the detailed kinetic insights from SPR, provides a comprehensive strategy for assessing the specificity of antibodies and other binding reagents. By systematically challenging the assay with a well-chosen panel of structurally related analogs, researchers can gain a high degree of confidence in the selectivity of their methods. This commitment to scientific integrity and rigorous validation is essential for advancing our understanding of novel therapeutics and ultimately, for ensuring patient safety.
References
-
Ningbo Innopharmchem Co., Ltd. The Role of 3-(Difluoromethoxy)aniline in Modern Pharmaceutical Synthesis. Available at: [Link]
-
PubChem. 3-(difluoromethoxy)-4-methylaniline. Available at: [Link]
-
American Elements. 3-(Difluoromethoxy)-4-methylaniline. Available at: [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. Available at: [Link]
-
Creative Biolabs. Hapten-Carrier Conjugation. Available at: [Link]
-
PRLog. (2025). How Surface Plasmon Resonance Service Enhances Binding Analysis and Drug Development. Available at: [Link]
-
Biomeda Corp. Competitive ELISA Protocol. Available at: [Link]
-
Bio-Rad. Large and Small Molecule Screening by SPR. Available at: [Link]
-
Creative Diagnostics. Competitive ELISA Protocol. Available at: [Link]
-
PNAS. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Available at: [Link]
-
ACS Publications. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Difluoromethoxy)-4-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 3-(Difluoromethoxy)-4-methylaniline (CAS No. 264194-31-2). As a halogenated aromatic amine, this compound requires meticulous management to ensure personnel safety and environmental compliance. The protocols outlined below are designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards.
Core Hazard Assessment & Chemical Profile
Understanding the intrinsic hazards of a chemical is the foundation of its safe management. 3-(Difluoromethoxy)-4-methylaniline belongs to the family of primary aromatic amines (PAAs), a class of compounds known for potential toxicity, and is also a halogenated organic compound.[1][2] Aromatic amines can be harmful to human health and the environment, with many classified as potential carcinogens or mutagens.[1][2][3][4] Therefore, all waste containing this compound must be treated as hazardous.
The difluoromethoxy group enhances the chemical's reactivity, a property valuable in synthesis but one that necessitates caution in handling and disposal.[5] Direct release to the environment must be strictly avoided, as these compounds can be toxic to aquatic organisms.[1][2]
Table 1: Key Properties and Hazard Information for 3-(Difluoromethoxy)-4-methylaniline
| Property | Value | Source |
|---|---|---|
| CAS Number | 264194-31-2 | [6][7] |
| Molecular Formula | C₈H₉F₂NO | [6][7] |
| Molecular Weight | 173.16 g/mol | [6][7] |
| Appearance | Solid | [7] |
| Melting Point | 34-36 °C | [7] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [7] |
| Signal Word | Warning |[7] |
Pre-Disposal Safety: Engineering Controls & Personal Protective Equipment (PPE)
Before any waste is generated, establishing a safe handling environment is paramount. The causality is simple: preventing exposure eliminates risk.
-
Engineering Controls : Always handle 3-(Difluoromethoxy)-4-methylaniline and its waste within a certified chemical fume hood to prevent inhalation of vapors or dust.[8] The work area should be equipped with an eyewash station and a safety shower.[9]
-
Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.
-
Hand Protection : Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10]
-
Eye Protection : Use chemical safety goggles or a face shield to protect against splashes.[11]
-
Skin and Body Protection : Wear a lab coat, long pants, and closed-toe shoes. For significant spill potential, a chemically resistant apron is recommended.[11]
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood (not recommended), use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[12]
-
Step-by-Step Waste Collection Protocol
Proper segregation and collection at the point of generation are critical for safe and compliant disposal. Do not mix this waste stream with non-hazardous trash or other incompatible chemical wastes.
-
Identify as Hazardous Waste : All materials contaminated with 3-(Difluoromethoxy)-4-methylaniline, including unused product, reaction byproducts, contaminated labware (pipette tips, vials), and spill cleanup debris, must be treated as hazardous waste.[13]
-
Select a Compatible Container :
-
Use a container made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE).[13]
-
The container must have a leak-proof, screw-on cap. Parafilm or stoppers are not acceptable for final closure.[13]
-
Ensure the container is clean and free of any previous chemical labels.[13]
-
-
Transfer Waste : Carefully transfer the waste into the designated container, minimizing the creation of dust or splashes. Do not fill the container beyond 90% capacity to allow for expansion.[13]
-
Keep Container Closed : The waste container must remain securely closed at all times, except when actively adding waste.[13]
-
Label the Container : Immediately affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste".[13]
-
The full chemical name: "3-(Difluoromethoxy)-4-methylaniline".
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
Spill & Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel : Immediately notify others in the area.
-
Evacuate (If Necessary) : For large spills, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE : Before addressing the spill, put on the appropriate PPE as described in Section 2.[9]
-
Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or earth.[9][14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[8]
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water, followed by ethanol), collecting all cleaning materials as hazardous waste.
-
Ventilate : Allow the area to ventilate thoroughly.[14]
Disposal Workflow & Regulatory Framework
The disposal of 3-(Difluoromethoxy)-4-methylaniline is governed by federal and local regulations. As a halogenated organic compound, it falls under the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste management (40 CFR Parts 261.3 and 268).[9][15] The final disposal method is typically high-temperature incineration at a licensed hazardous waste facility, which is effective for destroying halogenated organic compounds.[16]
The following diagram illustrates the standard workflow from waste generation to final disposal.
Caption: Disposal workflow for 3-(Difluoromethoxy)-4-methylaniline.
Empty Container Management
An "empty" container that held this chemical is not yet non-hazardous. It must be managed correctly to be disposed of as regular trash.
-
Thoroughly Empty : Ensure the container is completely empty, with as little residue as possible.[13]
-
Triple Rinse (Recommended) : Given the hazards of aromatic amines, it is best practice to triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).[13] Crucially, the rinsate from this process must be collected and disposed of as hazardous waste. [13] Never pour the rinsate down the drain.
-
Deface Labels : Completely remove or deface all hazardous waste labels on the rinsed container.[13]
-
Final Disposal : Once rinsed and with labels removed, the container can typically be disposed of in the regular trash or recycling, depending on your institution's policies.[13]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 3-(Difluoromethoxy)-4-methylaniline, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- SIA Toolbox. (n.d.). Safety Data Sheet: Aniline.
- (n.d.). 3-(Difluoromethoxy)aniline: Properties, Applications, and Synthesis of a Key Intermediate.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- BenchChem. (2025). Proper Disposal of 4-(oxan-2-yl)aniline: A Guide for Laboratory Professionals.
- Fisher Scientific. (2013). Material Safety Data Sheet - Aniline.
- Thermo Fisher Scientific. (2024). Safety Data Sheet - 3-Fluoro-4-methylaniline.
- CP Lab Chemicals. (n.d.). 3-(Difluoromethoxy)-4-methylaniline, min 98%, 100 mg.
- American Elements. (n.d.). 3-(Difluoromethoxy)-4-methylaniline.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Capot Chemical. (2013). Material Safety Data Sheet - 3-Fluoro-4-methylaniline.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-(Trifluoromethoxy)aniline.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 5. nbinno.com [nbinno.com]
- 6. calpaclab.com [calpaclab.com]
- 7. americanelements.com [americanelements.com]
- 8. fishersci.com [fishersci.com]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. capotchem.com [capotchem.com]
- 11. sia-toolbox.net [sia-toolbox.net]
- 12. fishersci.com [fishersci.com]
- 13. benchchem.com [benchchem.com]
- 14. nj.gov [nj.gov]
- 15. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Researcher's Guide to the Safe Handling of 3-(Difluoromethoxy)-4-methylaniline
The core principle of this guide is to foster a proactive safety culture. By understanding the why behind each recommendation, you, the researcher, are empowered to make informed decisions that protect yourself, your colleagues, and your work environment.
Hazard Analysis: Understanding the Risks
3-(Difluoromethoxy)-4-methylaniline is an aromatic amine containing a difluoromethoxy group. This structure suggests a toxicological profile that warrants careful handling. Aromatic amines, as a class, can be toxic and may be absorbed through the skin.[1] The introduction of fluorine can alter a molecule's biological activity and persistence.[2]
Based on data from analogous compounds such as 3-Fluoro-4-methylaniline and 4-(Difluoromethoxy)aniline, the primary hazards associated with 3-(Difluoromethoxy)-4-methylaniline are likely to include:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[3][4]
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[3][5]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[5][6]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to internal organs.
Hazardous decomposition products under fire conditions may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is crucial when handling 3-(Difluoromethoxy)-4-methylaniline. The following table outlines the minimum required PPE.
| Protection Level | Equipment | Rationale and Key Considerations |
| Primary Engineering Control | Certified Chemical Fume Hood | A fume hood is the most critical engineering control to minimize inhalation exposure to vapors or aerosols.[7] All handling of the solid compound and its solutions should be performed within a properly functioning fume hood. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes.[4] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing, to protect the entire face.[4][7] |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloving Recommended) | Prevents direct skin contact. Nitrile or neoprene gloves are generally recommended for handling aromatic amines.[7] Given that all disposable gloves have a finite breakthrough time, wearing two pairs (double-gloving) and changing the outer glove immediately upon contamination is a best practice.[7][8] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination.[7][9] The lab coat should be buttoned completely. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects.[7] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if work must be conducted outside of a fume hood or if engineering controls are insufficient. The specific type of respirator should be determined by a formal risk assessment.[10] |
Procedural Guidance: From Receipt to Disposal
The following workflow provides a step-by-step guide for the safe handling of 3-(Difluoromethoxy)-4-methylaniline.
Pre-Handling Preparations
-
Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.[11]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.[7]
-
Spill Kit: Have a spill kit rated for chemical spills readily available.
Step-by-Step Handling Protocol
-
Donning PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Weighing: When weighing the solid compound, perform this task inside a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[7]
-
Reactions: All reactions involving this compound must be conducted within a chemical fume hood using appropriate glassware and secure apparatus.
-
Post-Handling Decontamination: After handling, wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent.[7]
Disposal Plan
-
Chemical Waste: All waste containing 3-(Difluoromethoxy)-4-methylaniline must be collected in a clearly labeled, compatible, and sealed hazardous waste container.[2] Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as solid chemical waste in a designated, sealed container.[2]
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if trained to do so. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Visualizing Safety Workflows
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling 3-(Difluoromethoxy)-4-methylaniline.
Caption: Operational and Disposal Workflow for 3-(Difluoromethoxy)-4-methylaniline.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Safety and handling of fluorinated organic compounds. (2025). Benchchem.
- SAFETY DATA SHEET: 3-Fluoro-4-methylaniline. (2024).
- Chemical Safety Data Sheet MSDS / SDS - 3-FLUORO-N-METHYLANILINE. (2025). ChemicalBook.
- Safety Data Sheet - 3-(4-Chlorophenoxy)-4-methylaniline. (2021). MedchemExpress.com.
- SAFETY DATA SHEET - 4-(Difluoromethoxy)aniline. (2022). Sigma-Aldrich.
- 2-(Difluoromethoxy)-4-methylaniline hydrochloride. (2023). Apollo Scientific.
- Personal protective equipment for handling 6-Bromocinnolin-4-amine. (n.d.). Benchchem.
- Personal Protective Equipment. (2025). US EPA.
- A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. (2000). PubMed.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ResearchGate.
- material safety data sheet - 3-Fluoro-4-methylaniline. (2013). Capot Chemical.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety.
- SAFETY DATA SHEET - 4-Methylaniline. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - 4-Fluoro-N-methylaniline. (2009). Fisher Scientific.
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. capotchem.com [capotchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
